3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81660. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-8(2)6(7(12)13)10(5-11)9(3,4)14-8/h5-6H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIKJZZSMZXSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(S1)(C)C)C=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194213 | |
| Record name | 3-Formyl-2,2,5,5-tetramethyl-4-thiazolidinecarboxylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55234-12-3 | |
| Record name | 3-Formyl-2,2,5,5-tetramethyl-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55234-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002694444 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-Formyl-2,2,5,5-tetramethyl-4-thiazolidinecarboxylic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.111 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
An In-depth Technical Guide to the Synthesis of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the (CAS No: 55234-12-3), a specialized heterocyclic compound. The synthesis is presented as a robust two-step process commencing with the widely available amino acid, D,L-penicillamine. The guide elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and includes mechanistic diagrams to offer a complete scientific narrative. The objective is to equip researchers with the necessary knowledge to replicate this synthesis efficiently and safely in a laboratory setting.
Introduction and Strategic Overview
This compound is a derivative of penicillamine, a molecule known for its use as a chelating agent and in the treatment of certain medical conditions like Wilson's disease and rheumatoid arthritis.[1][2] The thiazolidine ring system is a core scaffold in numerous biologically active compounds, including the famous antibiotic penicillin.[3] The synthesis of derivatives like the title compound is of interest for creating novel chemical entities for screening and as intermediates in more complex molecular constructions.[4][5]
The synthetic strategy detailed herein is a logical and high-yielding two-step sequence. This approach is predicated on foundational organic chemistry principles, ensuring both accessibility and reliability.
The two core transformations are:
-
Cyclocondensation: Formation of the 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid core via the reaction of D,L-penicillamine with a ketone. This reaction leverages the inherent reactivity of the thiol and amine groups within the penicillamine structure.[6]
-
N-Formylation: Selective formylation of the secondary amine within the newly formed thiazolidine ring to yield the final target molecule.
This guide will dissect each step, focusing on the causality behind procedural choices to empower the researcher with a deep understanding of the transformation.
Caption: High-level overview of the two-step synthesis.
Step 1: Synthesis of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
The foundational step involves the construction of the thiazolidine ring. This is achieved through the condensation of D,L-penicillamine with acetone. Thiazolidines are readily formed from the reaction of aminothiols, like penicillamine or cysteine, with aldehydes or ketones.[3][7]
Mechanistic Insight
The reaction proceeds via a nucleophilic addition-cyclization cascade. The amine group of penicillamine attacks the electrophilic carbonyl carbon of acetone, forming a hemiaminal intermediate. This is followed by dehydration to generate a reactive iminium ion. The pendant thiol group then acts as an intramolecular nucleophile, attacking the iminium carbon to forge the five-membered thiazolidine ring. The use of excess acetone serves as both a reactant and the solvent, effectively driving the reaction equilibrium toward the product according to Le Châtelier's principle.
Caption: Mechanistic pathway for thiazolidine formation.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of similar thiazolidine cores.[8]
Materials & Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles |
| D,L-Penicillamine HCl | 312-04-9 | 185.68 | 93.0 g | 0.50 |
| Acetone | 67-64-1 | 58.08 | 500 mL | - |
Procedure:
-
To a 1-liter round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add D,L-penicillamine hydrochloride (93.0 g, 0.50 mol).
-
Add acetone (500 mL). The acetone acts as both the solvent and the reactant.
-
Heat the mixture to reflux (approx. 56°C) under a nitrogen atmosphere. The nitrogen atmosphere is a precautionary measure to prevent potential oxidation of the thiol group, although penicillamine is relatively stable.[7]
-
Maintain the reflux for 30-45 minutes. The reaction is typically rapid.
-
After the reflux period, allow the mixture to cool slightly.
-
Remove the excess acetone using a rotary evaporator.
-
The resulting solid is the crude product, D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid hydrochloride.
-
Self-Validation Checkpoint: The reaction is known to proceed in near-quantitative yield.[8] The expected outcome is approximately 113 g of a white solid. The product can be used in the next step without further purification if high-purity starting materials were used.
Step 2: N-Formylation
With the thiazolidine core successfully synthesized, the next step is the introduction of a formyl group (-CHO) onto the ring's nitrogen atom. This is achieved using a mixed anhydride of formic acid and acetic anhydride.
Mechanistic Insight
Formic acid reacts with acetic anhydride to form formyl acetate, a potent formylating agent. The secondary amine of the thiazolidine ring, being nucleophilic, attacks the electrophilic carbonyl carbon of the formyl group in the mixed anhydride. This addition-elimination sequence results in the N-formylated product and acetic acid as a byproduct. The reaction is typically conducted at reduced temperatures (0-20°C) to control the exothermic formation of the mixed anhydride and to prevent potential side reactions.[9]
Caption: Reaction pathway for the N-formylation step.
Detailed Experimental Protocol
This protocol is based on a known synthetic route for the target molecule.[9]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid | 189.29 | 18.9 g | 0.10 |
| Formic Acid (98-100%) | 46.03 | ~50 mL | - |
| Acetic Anhydride | 102.09 | ~50 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, place the 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (18.9 g, 0.10 mol).
-
Cool the flask in an ice-water bath to 0°C.
-
Slowly add acetic anhydride (~50 mL) to the flask with stirring.
-
Once a uniform suspension is achieved, add formic acid (~50 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 5-6 hours.
-
Work-up and Purification:
-
The reaction mixture is typically concentrated under reduced pressure to remove excess reagents.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
-
Self-Validation Checkpoint: The final product should be a solid. Purity should be assessed using standard analytical techniques such as NMR, FTIR, and Mass Spectrometry.[10]
Characterization and Physicochemical Properties
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Value | Source |
| CAS Number | 55234-12-3 | [11] |
| Molecular Formula | C₉H₁₅NO₃S | [12] |
| Molecular Weight | 217.29 g/mol | [13] |
| Exact Mass | 217.07726451 Da | [9] |
| Appearance | Solid | [4] |
| Complexity | 275 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 4 | [9] |
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the four methyl groups (C2 and C5), the proton at C4, and the formyl proton.
-
¹³C NMR: Resonances for the quaternary carbons, methyl carbons, the C4 carbon, the carboxylic acid carbon, and the formyl carbonyl carbon.
-
FTIR: Characteristic peaks for the carboxylic acid O-H stretch, C-H stretches, and two distinct carbonyl stretches (one for the carboxylic acid and one for the N-formyl group).[10]
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated exact mass.
Safety, Handling, and Storage
Reagent Safety:
-
D,L-Penicillamine HCl: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear acid-resistant gloves and a face shield.
-
Acetic Anhydride: Corrosive and lachrymatory. Causes severe skin burns and eye damage. Reacts violently with water. Handle exclusively in a fume hood with appropriate PPE.
Product Handling & Storage:
-
The final product should be handled with standard laboratory PPE.
-
Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended to maintain stability.[4]
References
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Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. (2021). Annals of the Romanian Society for Cell Biology. [Link]
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Opening of the thiazolidine ring of penicillin derivatives. (1985). ResearchGate. [Link]
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3-formyl-2,2,5,5-tetramethyl-4-thiazolidinecarboxylic acid. SpectraBase. [Link]
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This compound. ChemBK. [Link]
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2,5,5-Trimethylthiazolidine-4-carboxylic acid, a D(-)-penicillamine-directed pseudometabolite of ethanol. Detoxication mechanism for acetaldehyde. (1982). Journal of Medicinal Chemistry. [Link]
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Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. (2021). Annals of the Romanian Society for Cell Biology. [Link]
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Thiazolidine. Wikipedia. [Link]
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3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid. PubChem. [Link]
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3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid. Pharmaffiliates. [Link]
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Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (2016). Atlantis Press. [Link]
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Synthesis of D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid. PrepChem.com. [Link]
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Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2014). Pakistan Journal of Pharmaceutical Sciences. [Link]
- Preparation method of L-thiazolidine-4-formic acid.
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New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. (2007). ResearchGate. [Link]
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Structural Studies of Derivatives of Thiazolidine-4-Carboxylic Acid. (1991). McMaster University. [Link]
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Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. (2022). National Institutes of Health. [Link]
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The interaction of D-penicillamine with aldehydes and ketones: 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. (1994). ResearchGate. [Link]
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Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. (2025). PubMed. [Link]
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An In-depth Technical Guide to 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key technical data with practical insights into the compound's relevance in medicinal chemistry.
Introduction: A Penicillamine Derivative of Interest
This compound, with CAS number 55234-12-3, is a heterocyclic compound belonging to the thiazolidine class of molecules.[1] Structurally, it is a derivative of D-penicillamine, a well-known chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis. The presence of the N-formyl group and the tetramethyl-substituted thiazolidine ring imparts unique chemical characteristics to the molecule, suggesting its potential as a prodrug or a key intermediate in the synthesis of more complex pharmaceutical agents.[2][3] The thiazolidine ring, in this context, can be seen as a protective scaffold for the core penicillamine structure, potentially modulating its bioavailability and pharmacokinetic profile.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H15NO3S | [1][4] |
| Molecular Weight | 217.29 g/mol | [1] |
| CAS Number | 55234-12-3 | [1] |
| Appearance | Not explicitly stated, likely a solid. | [2] |
| Melting Point | Not experimentally determined for the title compound. The related N-formyl-D-penicillamine has a melting point of 146-148 °C. | |
| Polar Surface Area (PSA) | 82.91 Ų | [5] |
| LogP (predicted) | 1.73330 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Exact Mass | 217.07726451 u | [5] |
Synthesis of this compound
The synthesis of the title compound involves the N-formylation of its precursor, 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. This reaction is typically achieved using a mixture of formic acid and acetic anhydride.
Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocol
The following protocol is a representative procedure for the N-formylation of a secondary amine within a thiazolidine ring, based on established methods for similar transformations.[6][7]
Materials:
-
2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
-
Formic acid (85-98%)
-
Acetic anhydride
-
Toluene (or another suitable azeotroping solvent)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 1 equivalent of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid in toluene.
-
Addition of Reagents: To the stirred solution, add 1.2 to 2.0 equivalents of formic acid. Subsequently, slowly add 1.1 equivalents of acetic anhydride. The acetic anhydride acts as a dehydrating agent, forming acetic acid and driving the formylation reaction forward.
-
Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The azeotropic removal of water via the Dean-Stark trap is crucial for achieving a high yield.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Causality in Experimental Choices:
-
Acetic Anhydride: The use of acetic anhydride is a key step. While formic acid is the formylating agent, the reaction is a condensation that produces water. Acetic anhydride reacts with this water to form acetic acid, thus preventing the reverse reaction (hydrolysis of the formyl group) and driving the equilibrium towards the product.[7]
-
Dean-Stark Trap: This apparatus allows for the continuous removal of water formed during the reaction, further pushing the equilibrium towards the formation of the N-formylated product.[8]
-
Toluene: Toluene serves as a suitable solvent that forms an azeotrope with water, facilitating its removal.
Spectral Characterization
While a complete, published spectral analysis of this compound is not available, its key spectral features can be predicted based on its structure and data from analogous compounds.[9][10][11]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the methyl groups on the thiazolidine ring, the proton on the chiral center at C4, and the formyl proton. Due to the presence of the formyl group, restricted rotation around the N-C(O) bond may lead to the observation of rotamers, resulting in the doubling of some signals.
-
Methyl Protons (C2 and C5): Several singlets are expected in the range of δ 1.0-2.0 ppm.
-
C4-H Proton: A singlet or a multiplet (depending on the solvent and rotameric population) is anticipated around δ 4.0-5.0 ppm.
-
Formyl Proton: A distinct singlet is expected in the downfield region, typically around δ 8.0-8.5 ppm.
-
Carboxylic Acid Proton: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, is expected in the downfield region (δ 10-13 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Methyl Carbons: Signals for the four methyl carbons are expected in the aliphatic region (δ 20-40 ppm).
-
Quaternary Carbons (C2 and C5): These will appear in the range of δ 60-80 ppm.
-
C4 Carbon: The signal for this carbon, attached to the carboxylic acid group, is expected around δ 60-70 ppm.
-
Carboxylic Carbonyl Carbon: This will be observed in the downfield region, typically δ 170-180 ppm.
-
Formyl Carbonyl Carbon: The formyl carbon will also appear in the downfield region, generally around δ 160-165 ppm.
FTIR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present.[11]
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
-
C=O Stretch (Amide - Formyl): A strong absorption band around 1650-1680 cm⁻¹.
-
C-N Stretch: In the region of 1200-1350 cm⁻¹.
-
C-S Stretch: A weaker absorption in the fingerprint region.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry should confirm the elemental composition. Predicted m/z values for various adducts of the molecule have been calculated.[1]
-
[M+H]⁺: 218.08455
-
[M+Na]⁺: 240.06649
-
[M-H]⁻: 216.06999
Potential Applications in Research and Drug Development
The structure of this compound suggests its primary utility as a protected form of penicillamine, positioning it as a valuable tool in medicinal chemistry and drug development.
Prodrug Strategy
The N-formyl group can serve as a protecting group for the secondary amine in the thiazolidine ring. This modification can alter the lipophilicity and metabolic stability of the parent molecule. In vivo, the formyl group could be cleaved by amidases to release the free amine, making this compound a potential prodrug of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, which in turn can hydrolyze to release penicillamine. This strategy could be employed to improve the oral bioavailability or modify the pharmacokinetic profile of penicillamine.
Caption: Conceptual pathway for the prodrug activation.
Synthetic Intermediate
This compound can also serve as a key intermediate in the synthesis of more complex molecules. The carboxylic acid and the formyl group provide two distinct handles for further chemical modifications, allowing for the construction of novel penicillamine derivatives with potentially enhanced or novel biological activities.
Conclusion
This compound is a fascinating molecule with significant potential in the realm of medicinal chemistry. While a complete experimental characterization is yet to be published, its physicochemical properties can be reasonably estimated, and its synthesis is achievable through established chemical transformations. Its structural relationship to penicillamine strongly suggests its utility as a prodrug or a versatile synthetic intermediate. Further research into the biological evaluation and pharmacokinetic profile of this compound is warranted to fully elucidate its potential in drug development. This guide provides a solid foundation for researchers and scientists to build upon in their exploration of this promising molecule.
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SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]
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MDPI. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [Link]
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Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. [Link]
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MedCrave. Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. This compound, a derivative of the amino acid D-penicillamine, presents a unique spectroscopic challenge due to the presence of a sterically hindered thiazolidine ring and a formyl group attached to the nitrogen atom. This guide will delve into the structural nuances that give rise to the observed spectral features, with a particular focus on the phenomenon of rotational isomerism. A detailed, step-by-step experimental protocol for acquiring high-quality NMR data is also provided, ensuring reproducibility and accuracy. This document is intended to serve as an authoritative resource for researchers in medicinal chemistry, pharmacology, and analytical sciences who are working with this molecule or structurally related compounds.
Introduction: The Structural Significance of this compound
This compound, with the Chemical Abstracts Service (CAS) registry number 55234-12-3, is a heterocyclic compound derived from D-penicillamine.[1] Its molecular formula is C₉H₁₅NO₃S, and it has a molecular weight of 217.29 g/mol .[1] The thiazolidine ring is a key structural motif in many biologically active compounds, including the penicillin class of antibiotics.[2] The substituents on the thiazolidine ring, in this case, the gem-dimethyl groups at positions 2 and 5, a carboxylic acid at position 4, and a formyl group on the nitrogen at position 3, all contribute to its unique chemical and spectroscopic properties.
The formylation of the nitrogen atom introduces a critical feature: restricted rotation around the N-CHO (amide) bond. This is due to the partial double bond character of the C-N bond arising from delocalization of the nitrogen lone pair electrons into the carbonyl group.[3][4] This restricted rotation leads to the existence of two distinct rotational isomers, or rotamers (often referred to as cis and trans or E/Z isomers), which can be observed and characterized by NMR spectroscopy at room temperature.[5][6] Understanding the conformational dynamics and the precise structural features through NMR is paramount for elucidating its biological activity and for quality control in drug development.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to be complex, primarily due to the presence of the two rotamers. This will result in a doubling of several key signals. The following is a detailed prediction of the ¹H NMR spectrum, taking into account the structural features of the molecule and established principles of NMR spectroscopy.
Key Predicted Resonances:
-
Formyl Proton (N-CHO): Two distinct singlets are anticipated in the downfield region of the spectrum, typically between δ 8.0 and 8.5 ppm . These correspond to the formyl proton of the two rotamers. The chemical shift difference arises from the different spatial orientations of the formyl proton relative to the rest of the molecule in each isomer.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the far downfield region, generally δ 10-13 ppm . The broadness of this signal is due to hydrogen bonding and chemical exchange with residual water in the solvent. Its position can be highly dependent on the solvent and concentration.
-
H4 Proton (α-proton to COOH): Two singlets are predicted for the proton at the 4-position of the thiazolidine ring. Due to the presence of four methyl groups at the adjacent C2 and C5 positions, no proton-proton coupling is expected for H4. The chemical shift will be influenced by the adjacent carboxylic acid and the nitrogen atom, likely appearing in the range of δ 4.0-5.0 ppm . The two singlets will correspond to the H4 proton in each of the two rotamers.
-
Methyl Protons (C(CH₃)₂ at C2 and C5): The four methyl groups are diastereotopic and are expected to give rise to a set of singlets in the upfield region of the spectrum, likely between δ 1.2 and 1.8 ppm . Due to the presence of the two rotamers, it is plausible that a total of eight distinct methyl singlets could be observed, although some may overlap. The chemical environment of each methyl group will be slightly different in the two conformational isomers.
Visualizing the Molecular Structure:
Caption: Molecular structure of the target compound.
Predicted ¹³C NMR Spectral Analysis
Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum is expected to show a doubling of signals for the carbon atoms that are significantly influenced by the conformational change arising from the restricted N-CHO bond rotation.
Key Predicted Resonances:
-
Carboxylic Acid Carbonyl (COOH): Two signals for the carboxylic acid carbonyl carbon are expected in the range of δ 170-185 ppm . The chemical shift of carboxylic acid carbons is characteristically downfield.[7] The difference in the chemical shifts between the two rotamers will likely be small.
-
Formyl Carbonyl (CHO): Two distinct signals for the formyl carbonyl carbon should appear in the range of δ 160-165 ppm .
-
C4 Carbon: The carbon atom at the 4-position, bonded to the carboxylic acid group, is expected to resonate as two distinct signals in the region of δ 60-70 ppm .
-
C2 and C5 Carbons: The quaternary carbons at the 2 and 5 positions, each bearing two methyl groups, are predicted to show two sets of signals. C2, being adjacent to both nitrogen and sulfur, and C5, being adjacent to sulfur and the C4 carbon, will have distinct chemical shifts, likely in the range of δ 50-80 ppm .
-
Methyl Carbons (C(CH₃)₂): The four methyl carbons are expected to produce up to eight distinct signals in the upfield region of the spectrum, typically between δ 20-35 ppm . The diastereotopic nature of the methyl groups, coupled with the presence of two rotamers, will lead to this complex pattern.
Table 1: Summary of Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| -COOH | 10-13 (broad s) | 170-185 | Two signals expected in ¹³C due to rotamers. |
| N-CHO | 8.0-8.5 (two s) | 160-165 | Two distinct signals for each nucleus due to rotamers. |
| H4 / C4 | 4.0-5.0 (two s) | 60-70 | Two distinct signals for each nucleus due to rotamers. |
| C2 | - | 65-80 | Two signals expected due to rotamers. |
| C5 | - | 50-65 | Two signals expected due to rotamers. |
| -CH₃ | 1.2-1.8 (multiple s) | 20-35 | Up to eight singlets in ¹H and eight signals in ¹³C are possible. |
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
To obtain high-quality, interpretable ¹H and ¹³C NMR spectra of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
4.1. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the carboxylic acid and its high boiling point, which can be useful for variable temperature NMR studies to probe the dynamics of the rotamers. Alternatively, deuterated chloroform (CDCl₃) with a small amount of deuterated methanol (CD₃OD) can be used to improve solubility and sharpen the carboxylic acid proton signal.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
4.2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets and the signals of the two rotamers.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of the nuclei.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio for ¹³C NMR.
-
4.3. Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Experimental Workflow Diagram:
Caption: Workflow for NMR data acquisition and analysis.
Conclusion: A Guide for Structural Elucidation
The ¹H and ¹³C NMR spectra of this compound provide a wealth of information about its intricate three-dimensional structure and dynamic behavior in solution. The key takeaway for researchers is the definitive presence of two rotamers due to the hindered rotation about the N-CHO bond, which manifests as a doubling of many signals in both the ¹H and ¹³C NMR spectra. This technical guide provides a robust framework for predicting, acquiring, and interpreting these complex spectra. By following the detailed experimental protocol and utilizing the predicted spectral assignments, scientists and drug development professionals can confidently characterize this molecule and its analogs, ensuring the structural integrity and purity of their compounds, which is a critical step in the journey from discovery to clinical application.
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (FTCA). As a specialized heterocyclic carboxylic acid, the analysis of FTCA presents unique challenges due to its polarity and thermal lability. This document offers a deep dive into the core principles and practical methodologies for its characterization and quantification. We will explore tailored sample preparation techniques, liquid and gas chromatography-mass spectrometry (LC-MS and GC-MS) strategies, and the application of high-resolution mass spectrometry (HRMS) for unambiguous structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for FTCA and related small molecules.
Introduction to this compound (FTCA)
This compound (FTCA) is a derivative of thiazolidine-4-carboxylic acid, characterized by a formyl group on the nitrogen atom and four methyl groups at positions 2 and 5. Its chemical structure presents a combination of a polar carboxylic acid, a moderately polar N-formyl group, and a nonpolar tetramethyl-substituted heterocyclic ring. Understanding these structural features is paramount in designing an effective mass spectrometry-based analytical strategy.
Chemical Properties of FTCA: [1][2]
| Property | Value |
| Molecular Formula | C9H15NO3S |
| Molecular Weight | 217.29 g/mol |
| Exact Mass | 217.0773 u |
| LogP | 1.73 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The presence of the carboxylic acid group makes FTCA amenable to electrospray ionization (ESI) in negative ion mode, while the nitrogen atom in the thiazolidine ring can be protonated for positive ion mode analysis. However, its polarity can pose challenges for traditional reversed-phase liquid chromatography and its thermal lability makes direct gas chromatography analysis problematic without derivatization.
Foundational Principles of FTCA Mass Spectrometry
The successful mass spectrometric analysis of FTCA hinges on a methodical approach that considers its unique chemical properties at each stage, from sample preparation to data interpretation. The overall workflow is designed to ensure analyte stability, efficient ionization, and the generation of structurally informative data.
Sample Preparation: The Critical First Step
The goal of sample preparation is to isolate FTCA from the sample matrix in a form that is compatible with the chosen analytical technique, while minimizing degradation and interference.[3][4] Given the polar nature of FTCA, strategies must be employed to efficiently extract it from various matrices.
Extraction of Polar Analytes
For biological matrices such as plasma, urine, or cell culture media, protein precipitation is a common first step to remove high molecular weight interferences. This is typically followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further purify and concentrate the analyte.[5][6][7]
Protocol: Liquid-Liquid Extraction (LLE) for FTCA from Aqueous Matrices
-
Protein Precipitation (if applicable): To 100 µL of the biological sample, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
pH Adjustment: Acidify the supernatant to a pH of approximately 2-3 with formic acid. This ensures that the carboxylic acid group of FTCA is protonated, increasing its affinity for organic solvents.
-
Solvent Extraction: Add 500 µL of ethyl acetate to the acidified supernatant. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C to prevent thermal degradation.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent chromatographic analysis (e.g., 100 µL of the initial mobile phase for LC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS) of FTCA
LC-MS is the preferred method for the direct analysis of FTCA due to its ability to handle polar and thermally labile compounds without derivatization.[8][9] The choice of chromatographic mode and mass spectrometric conditions is critical for achieving optimal sensitivity and selectivity.
Chromatographic Separation
Given the polarity of FTCA, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for its retention and separation from other polar metabolites.[1][10] Reversed-phase chromatography can also be employed, particularly with polar-embedded columns or by using ion-pairing reagents, though HILIC often provides superior performance for this class of compounds.
Recommended LC Parameters for HILIC-MS of FTCA:
| Parameter | Recommended Setting | Rationale |
| Column | HILIC column (e.g., Amide, Z-HILIC) | Provides retention for polar analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate | Promotes ionization and provides buffering. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component for HILIC separation. |
| Gradient | Start with a high percentage of B (e.g., 95%) and decrease to elute. | Allows for the retention and subsequent elution of polar compounds. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. |
Mass Spectrometric Detection
Electrospray ionization (ESI) is the most suitable ionization technique for FTCA.[8] It can be analyzed in both positive and negative ion modes.
-
Negative Ion Mode ([M-H]⁻): Deprotonation of the carboxylic acid group is highly efficient and generally provides the most sensitive detection.
-
Positive Ion Mode ([M+H]⁺): Protonation of the nitrogen atom in the thiazolidine ring can also be utilized.
High-resolution mass spectrometry (HRMS) is strongly recommended for accurate mass measurement, which is crucial for confirming the elemental composition of the molecular ion and its fragments.[2][11]
Protocol: LC-MS/MS Analysis of FTCA
-
Instrument Setup: Couple a HILIC column to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion and Tuning: Infuse a standard solution of FTCA (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) to optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for both positive and negative ion modes.
-
MS1 Scan: Acquire full scan MS1 data to determine the accurate mass of the precursor ion ([M-H]⁻ or [M+H]⁺).
-
MS/MS Fragmentation: Perform tandem MS (MS/MS) on the precursor ion to generate a fragmentation spectrum. Use a range of collision energies to obtain a comprehensive fragmentation pattern.
-
Chromatographic Run: Inject the prepared sample and acquire data using the optimized LC and MS parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) of FTCA
Direct GC-MS analysis of FTCA is not feasible due to its low volatility and thermal instability. Therefore, derivatization is mandatory to convert the polar carboxylic acid group into a more volatile and thermally stable ester or silyl ester.[2][12][13][14][15] Silylation is a widely used and effective derivatization method for this purpose.
Derivatization for GC-MS
Silylation involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a common and effective reagent for this transformation.[7][14][16]
Protocol: Silylation of FTCA for GC-MS Analysis
-
Sample Preparation: Ensure the dried extract of FTCA is completely anhydrous, as moisture will deactivate the silylating reagent.
-
Reagent Addition: To the dried sample, add 50 µL of pyridine (to dissolve the sample and act as an acid scavenger) and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the reaction vial and heat at 70°C for 60 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
GC-MS Analysis of Derivatized FTCA
The resulting TMS-derivatized FTCA is significantly more volatile and can be readily analyzed by GC-MS using electron ionization (EI).
Recommended GC-MS Parameters for Derivatized FTCA:
| Parameter | Recommended Setting | Rationale |
| Column | Mid-polarity capillary column (e.g., DB-5ms) | Provides good separation for a wide range of derivatized compounds. |
| Injector Temperature | 250 °C | Ensures efficient volatilization of the derivatized analyte. |
| Oven Program | Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C). | Separates the derivatized FTCA from other components. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible fragmentation patterns. |
| Mass Analyzer | Quadrupole or Ion Trap | Common mass analyzers for GC-MS. |
Structural Elucidation through Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of FTCA. The fragmentation patterns provide a "fingerprint" that can be used for identification and confirmation.
Predicted Fragmentation of FTCA
Based on the fragmentation of related thiazolidine derivatives and N-formyl compounds, the following fragmentation pathways are predicted for FTCA.
-
Loss of the Formyl Group (as CO): A characteristic fragmentation of N-formyl compounds is the neutral loss of carbon monoxide (28 u).[17][18]
-
Decarboxylation: The carboxylic acid moiety can readily lose CO2 (44 u) or the COOH radical (45 u), particularly in ESI negative mode.[11][19][20]
-
Loss of a Methyl Group: Cleavage of a methyl radical (15 u) from one of the gem-dimethyl groups is a likely fragmentation pathway.[21][22]
-
Ring Cleavage: The thiazolidine ring can undergo fragmentation, leading to various smaller fragment ions. The specific fragmentation will depend on the ionization method and collision energy.
Quantitative Analysis of FTCA
For quantitative studies, a stable isotope-labeled internal standard of FTCA (e.g., with ¹³C or ²H) is highly recommended to correct for matrix effects and variations in instrument response. In the absence of a labeled standard, a structurally similar compound can be used, although this may introduce some quantification bias.
Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantitative analysis, offering high sensitivity and selectivity. The method involves monitoring a specific precursor ion to product ion transition.
Example MRM Transitions for FTCA (Negative Ion Mode):
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 216.1 | 172.1 | [M-H]⁻ → [M-H-CO2]⁻ |
| 216.1 | 114.1 | [M-H]⁻ → Further fragmentation |
Conclusion
The mass spectrometric analysis of this compound requires a nuanced approach that accounts for its polar and thermally sensitive nature. LC-MS, particularly with HILIC, is the method of choice for direct analysis, offering high sensitivity and structural information through MS/MS. For GC-MS analysis, derivatization, such as silylation, is essential. High-resolution mass spectrometry plays a pivotal role in confirming the identity of FTCA and its fragments. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately analyze FTCA in a variety of complex matrices.
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A Technical Guide to Determining the Solubility Profile of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for determining the solubility profile of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (FTMTC) in common laboratory solvents. As a heterocyclic carboxylic acid derivative, understanding the solubility of FTMTC is a cornerstone for its application in research and development, particularly in pharmaceutical sciences where bioavailability and formulation are critical.[1][2] This document moves beyond a simple data sheet to provide a robust methodological guide, grounded in the fundamental principles of physical chemistry. We will explore the theoretical underpinnings of FTMTC's expected solubility based on its molecular structure, present a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, and offer a framework for the systematic presentation and interpretation of the resulting data. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and reproducible solubility profile for this compound.
Introduction
The Subject Compound: this compound
This compound (CAS No: 55234-12-3) is a substituted thiazolidine, a class of compounds recognized for its utility as a scaffold in medicinal chemistry.[3] Its structure features a unique combination of polar and nonpolar moieties that dictate its physicochemical behavior.
Key Structural Features & Predicted Properties:
-
Molecular Weight: Approximately 217.29 g/mol [4]
-
Carboxylic Acid Group (-COOH): A primary polar functional group that can act as a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents.[6][7]
-
N-Formyl Group (-N(CHO)-): A polar amide-like group that can act as a hydrogen bond acceptor, further contributing to interactions with polar solvents.[4]
-
Tetramethyl Groups & Thiazolidine Ring: These bulky, nonpolar aliphatic groups create significant steric hindrance and contribute to the molecule's lipophilicity, which would favor solubility in nonpolar organic solvents.[6]
-
Predicted Lipophilicity (LogP): Approximately 1.73, indicating a moderate balance between hydrophilicity and lipophilicity.[4]
This structural duality suggests a complex solubility profile, necessitating empirical determination across a spectrum of solvents.
The Critical Role of Solubility in Scientific Research
Solubility is not merely a physical constant; it is a critical parameter that influences the entire lifecycle of a chemical compound in a research and development setting.[1] In drug discovery, for instance, insufficient aqueous solubility can terminate the development of an otherwise promising candidate due to poor bioavailability.[8] Kinetic and thermodynamic solubility are two key measures.[8]
-
Kinetic Solubility measures the concentration of a compound before it precipitates from a solution created by adding a concentrated stock (e.g., in DMSO) to an aqueous medium. It is often used in high-throughput screening.[8]
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for characterizing a compound's intrinsic solubility.[9] This guide will focus on the determination of thermodynamic solubility.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational model for predicting solubility.[6] A solute dissolves best in a solvent that has a similar polarity.
Analysis of FTMTC's Molecular Structure
Based on the functional groups present in FTMTC, we can hypothesize its solubility behavior:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group is the dominant feature here. While it can form strong hydrogen bonds with these solvents, the large, nonpolar tetramethyl "tail" will disrupt the solvent's hydrogen-bonding network, likely limiting solubility, especially in water.[6][10] The solubility of carboxylic acids in water is known to decrease rapidly as the size of the hydrophobic alkyl group increases.[6][7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. They are excellent at solvating polar molecules. It is predicted that FTMTC will exhibit high solubility in solvents like DMSO and DMF, which can effectively interact with both the carboxylic acid and N-formyl groups.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be dictated by the nonpolar character of the molecule. While FTMTC possesses significant nonpolar regions, the highly polar carboxylic acid and formyl groups will limit its solubility in purely nonpolar solvents. It may exhibit some solubility in solvents of intermediate polarity like chloroform or ethers.[6]
-
Effect of pH: In aqueous media, the solubility of FTMTC is expected to be highly pH-dependent. At pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt. This charged species will be significantly more soluble in water than the neutral acid.[10]
Experimental Design for Solubility Profiling
A robust experimental design is crucial for obtaining reliable and reproducible solubility data. The cornerstone of this process is the shake-flask method, which remains the definitive technique for determining thermodynamic solubility.[9][11]
Rationale for Solvent Selection
The chosen solvents should span a representative range of polarities and functional types to build a comprehensive profile. A recommended starting panel includes:
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Assess hydrogen bonding and aqueous solubility. |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | Evaluate solubility in common polar organic media. |
| Nonpolar | n-Hexane, Toluene | Determine solubility in hydrophobic environments. |
| Intermediate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF) | Bridge the gap between polar and nonpolar extremes. |
The Shake-Flask Method Workflow
The shake-flask method involves saturating a solvent with the solute over a defined period, separating the undissolved solid, and quantifying the concentration of the solute in the supernatant.[11] This process ensures that a true thermodynamic equilibrium is reached.[9]
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed to be self-validating by including checkpoints and requiring a robust analytical finish.
Materials & Reagents
-
This compound (FTMTC), >98% purity
-
Selected solvents (HPLC grade or equivalent)
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Analytical balance
Equipment
-
Orbital shaker or rotator with temperature control
-
Centrifuge (optional)
-
Vortex mixer
Step-by-Step Procedure
-
Preparation: Add an excess of solid FTMTC (e.g., 5-10 mg) to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary time-course experiment can be run to confirm the time to equilibrium.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Perform one of the following separation methods:
-
Filtration (Recommended): Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent. Discard the first ~100 µL to saturate any potential binding sites on the filter material.[1]
-
Centrifugation: Alternatively, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) and carefully sample the supernatant.
-
-
Dilution: Immediately and accurately dilute the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method.
Quantification by HPLC-UV
A robust quantification method is essential for accuracy.
-
Calibration: Prepare a stock solution of FTMTC in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile). Create a series of calibration standards by serial dilution to generate a calibration curve (minimum 5 points).
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at a wavelength of maximum absorbance for FTMTC (to be determined by UV scan).
-
Analysis: Calculate the concentration in the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Data Presentation and Interpretation
Data should be presented clearly to allow for easy comparison and interpretation.
Quantitative Solubility Data Table (Illustrative)
The following table provides a template for presenting the empirically determined solubility data. The values are hypothetical and serve as an example of expected trends.
| Solvent Class | Solvent | Polarity Index | Quantitative Solubility (mg/mL) | Qualitative Descriptor |
| Polar Protic | Water (pH 7) | 10.2 | ~0.5 | Sparingly Soluble |
| Methanol | 5.1 | > 50 | Soluble | |
| Ethanol | 4.3 | > 50 | Soluble | |
| Polar Aprotic | DMSO | 7.2 | > 100 | Very Soluble |
| Acetonitrile | 5.8 | ~25 | Soluble | |
| Acetone | 5.1 | ~30 | Soluble | |
| Intermediate Polarity | Dichloromethane | 3.1 | ~15 | Soluble |
| THF | 4.0 | > 50 | Soluble | |
| Nonpolar | Toluene | 2.4 | < 1 | Slightly Soluble |
| n-Hexane | 0.1 | < 0.1 | Practically Insoluble |
Qualitative descriptors are based on USP definitions.
Relationship Between Structure and Solubility
The empirical data can be visualized to reinforce the theoretical principles discussed earlier.
Caption: Predicted Solubility of FTMTC based on Solvent Polarity.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound. By combining theoretical predictions based on molecular structure with the gold-standard shake-flask experimental method, researchers can generate reliable and reproducible data essential for any downstream application. The predicted profile suggests high solubility in polar organic solvents, particularly aprotic ones like DMSO, and limited solubility in water and nonpolar hydrocarbons.
Future studies should include:
-
pH-Solubility Profile: Determining the aqueous solubility as a function of pH to quantify the increase in solubility upon formation of the carboxylate salt.
-
Solubility in Biorelevant Media: Assessing solubility in simulated gastric and intestinal fluids (SGF, SIF) for projects related to oral drug delivery.
-
Temperature Dependence: Evaluating how solubility changes with temperature to understand the thermodynamics of the dissolution process.
By following the principles and protocols herein, scientists can confidently characterize the solubility of FTMTC, enabling informed decisions in formulation, process chemistry, and biological screening.
References
-
CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]
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Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. Retrieved from [Link]
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Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 236-267. Retrieved from [Link]
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An In-depth Technical Guide to 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic Acid (CAS Number: 55234-12-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and available data for 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, registered under CAS number 55234-12-3. This molecule, a derivative of the well-known chelating agent penicillamine, is of interest to researchers in medicinal chemistry and drug development, particularly in the context of impurity profiling and the synthesis of novel therapeutic agents. This document synthesizes information regarding its chemical identity, structural features, and computed properties, while also exploring its synthetic origins and the broader biological significance of the thiazolidine-4-carboxylic acid scaffold.
Chemical Identity and Structure
Chemical Name: this compound[1]
Synonyms: 3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid[2][3]
CAS Number: 55234-12-3[1]
Molecular Formula: C₉H₁₅NO₃S[1][2]
Molecular Weight: 217.29 g/mol [1]
The molecular structure of this compound is characterized by a saturated five-membered thiazolidine ring. This core structure is substituted with four methyl groups at positions 2 and 5, a carboxylic acid group at position 4, and a formyl group attached to the nitrogen atom at position 3.
Structural Diagram:
Caption: Proposed two-step synthesis of the target compound from D-penicillamine.
This synthetic relationship is significant as it positions this compound as a potential impurity in pharmaceutical preparations of penicillamine, particularly if acetone and formic acid are used or present during the manufacturing process or storage. [2]
Spectroscopic Characterization
While detailed, interpreted spectra are not widely published, the availability of NMR and FTIR data for this compound is noted in spectral databases. The expected spectral features can be predicted based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four methyl groups, which may or may not be equivalent depending on the ring conformation and rotational barriers. A signal for the proton on the chiral carbon at position 4 would be present, as would a singlet for the formyl proton. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would display signals for the quaternary carbons at positions 2 and 5, the chiral carbon at position 4, and the carbons of the four methyl groups. The carbonyl carbons of the carboxylic acid and the formyl group would resonate at characteristic downfield positions.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by several key absorption bands:
-
A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration for the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹.
-
Another distinct C=O stretching vibration for the formyl group.
-
C-H stretching and bending vibrations for the methyl and methine groups.
-
C-N and C-S stretching vibrations characteristic of the thiazolidine ring.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the formyl group, and fragmentation of the thiazolidine ring.
Biological and Pharmaceutical Relevance
While specific biological activity data for this compound is limited, the thiazolidine-4-carboxylic acid scaffold is a well-established pharmacophore with a diverse range of biological activities. Derivatives of this core structure have been investigated for their potential as:
-
Antiviral agents: Including activity against influenza. [4]* Anticancer agents.
-
Antioxidants. [5]* Anti-inflammatory agents. [5] The primary significance of this compound in the pharmaceutical industry is likely as a reference standard for a potential impurity in penicillamine drug products. [2][3]The accurate identification and quantification of such impurities are critical for ensuring the safety and efficacy of the final pharmaceutical formulation.
Safety and Handling
Detailed toxicological data for this specific compound are not available. As with any chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound (CAS 55234-12-3) is a derivative of penicillamine with a well-defined chemical structure. While experimental data on its physical properties are scarce, its synthesis from penicillamine highlights its importance as a potential impurity in pharmaceutical manufacturing. The broader biological activities of the thiazolidine-4-carboxylic acid class of compounds suggest potential avenues for future research into the therapeutic applications of this and related molecules. Further experimental studies are required to fully elucidate its physicochemical properties, spectroscopic characteristics, and biological activity profile.
References
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This compound - LookChem. (n.d.). Retrieved January 18, 2026, from [Link]
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This compound - ChemBK. (n.d.). Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid. Retrieved January 18, 2026, from [Link]
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Pharmaffiliates. (n.d.). 3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid. Retrieved January 18, 2026, from [Link]
- Al-Salami, B. K., & Al-Masoudi, W. A. (2021). Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. Annals of the Romanian Society for Cell Biology, 25(1), 2099–2109.
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SpectraBase. (n.d.). 3-formyl-2,2,5,5-tetramethyl-4-thiazolidinecarboxylic acid. Retrieved January 18, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid. Retrieved January 18, 2026, from [Link]
- Pakistan Journal of Pharmaceutical Sciences. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry, 12(3), 3983-3994.
- PubMed. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575.
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The Genesis of a Chelator: An In-depth Technical Guide to the Mechanism of D,L-Penicillamine Hydrochloride Formation
This guide provides a comprehensive technical exploration of the synthetic pathways and mechanistic underpinnings of D,L-penicillamine hydrochloride formation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offering field-proven insights into the synthesis of this crucial pharmaceutical agent.
Introduction: The Significance of D,L-Penicillamine
Penicillamine, a chiral amino acid, is a degradation product of penicillin, yet it possesses no antibiotic properties.[1] Its therapeutic value lies in its potent chelating capabilities, particularly for heavy metals like copper, lead, and mercury, making it a cornerstone in the treatment of Wilson's disease.[2][3][4] Furthermore, its ability to form a more soluble disulfide bond with cystine is pivotal in managing cystinuria.[1][3] While the D-enantiomer is the therapeutically active form, the L-enantiomer exhibits toxicity by interfering with pyridoxine (vitamin B6) metabolism.[2][5] Consequently, the synthesis of the racemic D,L-penicillamine is a critical first step, often followed by chiral resolution to isolate the desired D-isomer. This guide focuses on the formation of the racemic mixture as its hydrochloride salt, a stable and readily purifiable form.
Synthetic Pathways to D,L-Penicillamine Hydrochloride
The industrial production of D,L-penicillamine hydrochloride has evolved through several synthetic routes, each with its own set of advantages and chemical intricacies. The most prominent methods include the Asinger reaction pathway, degradation of penicillin, and total synthesis from simpler organic precursors.
The Asinger Reaction: A Cornerstone of Industrial Synthesis
A robust and widely employed industrial method for synthesizing D,L-penicillamine hydrochloride is through a multi-step process commencing with the Asinger reaction.[6][7] This pathway leverages readily available starting materials—isobutyraldehyde, sulfur, and ammonia—to construct the core thiazoline ring structure, which is subsequently converted to the target molecule.
The overall synthetic sequence can be delineated as follows:
-
Formation of 2-isopropyl-5,5-dimethyl-thiazoline-Δ³: The synthesis initiates with the reaction of isobutyraldehyde with elemental sulfur and gaseous ammonia to form the thiazoline intermediate.[7][8] This is a variant of the Asinger multicomponent reaction, which is a versatile tool for accessing 3-thiazolines.[6]
-
Cyanation to Thiazolidine-4-carbonitrile: The resulting thiazoline is then reacted with substantially anhydrous hydrogen cyanide to yield the corresponding thiazolidine-4-carbonitrile.[8][9]
-
Acid Hydrolysis to D,L-Penicillamine Hydrochloride: The final and critical step involves the hydrolysis of the thiazolidine-4-carbonitrile with an excess of concentrated hydrochloric acid at elevated temperatures. This process not only hydrolyzes the nitrile group to a carboxylic acid but also cleaves the thiazolidine ring to afford D,L-penicillamine, which is isolated as its hydrochloride salt.[8][9]
Experimental Protocol: Synthesis of D,L-Penicillamine Hydrochloride via the Asinger Reaction
Step 1: Synthesis of 2-isopropyl-5,5-dimethyl-thiazoline-Δ³
-
To a reaction vessel equipped with a stirrer, reflux condenser, and a means for azeotropic water removal, add isobutyraldehyde, which can also serve as the azeotropic partner.[7]
-
Introduce elemental sulfur and pass gaseous ammonia through the mixture.
-
Heat the reaction mixture to reflux to facilitate the formation of 2-isopropyl-5,5-dimethyl-thiazoline-Δ³ while azeotropically removing the water formed during the reaction.[7]
-
Upon completion of the reaction, purify the resulting 3-thiazoline by rectification.[7]
Step 2: Synthesis of 2-isopropyl-5,5-dimethyl-thiazolidine-4-carbonitrile
-
Cool the purified 2-isopropyl-5,5-dimethyl-thiazoline-Δ³ in a suitable reaction vessel.
-
Slowly add anhydrous hydrogen cyanide to the thiazoline derivative while maintaining a low temperature.[9]
-
Stir the reaction mixture for several hours at a controlled temperature to ensure complete conversion to 2-isopropyl-5,5-dimethyl-thiazolidine-4-carbonitrile.[9]
Step 3: Hydrolysis to D,L-Penicillamine Hydrochloride
-
Introduce the crude 2-isopropyl-5,5-dimethyl-thiazolidine-4-carbonitrile into a vessel containing concentrated hydrochloric acid.[9]
-
Heat the mixture in a two-stage process. Initially, maintain a temperature of 40-70°C to hydrolyze the nitrile to the thiazolidine-4-carboxamide hydrochloride.[9][10]
-
Subsequently, increase the temperature to continue the hydrolysis to the thiazolidine-4-carboxylic acid hydrochloride and ammonium salt.[9]
-
Separate the ammonium salt from the mixture.
-
Hydrolytically decompose the thiazolidine-4-carboxylic acid hydrochloride to yield D,L-penicillamine hydrochloride.[9]
-
The crude D,L-penicillamine hydrochloride can be further purified by recrystallization. A common purification method involves converting the crude product to 2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid with acetone, which is then re-cleaved to form the pure D,L-penicillamine hydrochloride.[8]
Mechanism of the Asinger Reaction Pathway
Caption: Synthetic pathway of D,L-penicillamine hydrochloride via the Asinger reaction.
Semi-Synthesis from Penicillin Degradation
An alternative route to D,L-penicillamine involves the chemical degradation of penicillin.[7] This semi-synthetic method leverages the existing penam nucleus of penicillin as a starting scaffold.
The key steps in this process are:
-
Alkaline Hydrolysis: Penicillin is first subjected to alkaline hydrolysis to open the β-lactam ring, yielding the corresponding penicilloic acid.[11]
-
Decarboxylation: The penicilloic acid is then decarboxylated, typically under acidic conditions, to form penilloic acid.[11]
-
Formation of a Mercuric Complex: The penilloic acid is reacted with a mercuric salt, such as mercuric chloride, to form a penicillamine-mercuric-mercaptide complex, which precipitates from the solution.[11]
-
Decomposition of the Complex: The isolated mercuric complex is then decomposed using hydrogen sulfide, which precipitates mercury as mercuric sulfide and liberates penicillamine.[11]
-
Formation of the Hydrochloride Salt: The resulting penicillamine is then converted to its hydrochloride salt for purification and stability.[11][12]
Experimental Protocol: Semi-synthesis of D,L-Penicillamine Hydrochloride from Penicillin
Step 1: Preparation of Penicilloic Acid
-
Dissolve potassium benzylpenicillin in distilled water at room temperature.
-
Add a solution of sodium hydroxide over a period of 30 minutes and stir for two hours.[13]
Step 2: Decarboxylation to Penilloic Acid and Formation of Mercuric Chloride Complex
-
While maintaining room temperature, slowly add concentrated hydrochloric acid to the penicilloic acid solution.[13]
-
Add this solution to a solution of mercuric chloride.[13]
Step 3: Isolation and Decomposition of the Mercuric Complex
-
Filter the precipitated penicillamine-mercuric-mercaptide complex.[11]
-
Suspend the complex in water and treat with hydrogen sulfide to precipitate mercuric sulfide.[11][12]
Step 4: Formation and Purification of D,L-Penicillamine Hydrochloride
-
Filter off the mercuric sulfide and concentrate the filtrate containing penicillamine under reduced pressure.[12]
-
The concentrate can be further purified by forming the isopropylidene derivative with acetone, which is then hydrolyzed back to penicillamine hydrochloride with hydrochloric acid.[13]
Workflow for Penicillin Degradation Route
Caption: Workflow for the semi-synthesis of D,L-penicillamine hydrochloride from penicillin.
Stereochemical Considerations
The syntheses described above result in a racemic mixture of D- and L-penicillamine. The carbon atom to which the amino and carboxyl groups are attached is a chiral center. In the Asinger synthesis, the addition of hydrogen cyanide to the thiazoline intermediate creates this chiral center, and in the absence of a chiral catalyst or resolving agent, both enantiomers are formed in equal amounts. Similarly, the degradation of penicillin, while starting from a chiral molecule, involves reaction conditions that can lead to racemization. The resolution of D,L-penicillamine into its individual enantiomers is a crucial downstream process, often achieved by forming diastereomeric salts with a chiral resolving agent, such as d-pseudoephedrine or l-ephedrine.[14][15]
The Role of the Hydrochloride Salt
The conversion of D,L-penicillamine to its hydrochloride salt serves several important functions:
-
Stability: The hydrochloride salt is generally more stable and less prone to oxidation than the free amino acid. The thiol group of penicillamine is susceptible to oxidation, leading to the formation of disulfide-linked dimers.
-
Solubility: The salt form enhances the aqueous solubility of the compound, which is beneficial for both purification by recrystallization and for the formulation of pharmaceutical preparations.[16]
-
Purification: The formation of the crystalline hydrochloride salt provides an effective means of purification, allowing for the removal of impurities from the reaction mixture.
Characterization of D,L-Penicillamine Hydrochloride
The identity and purity of the synthesized D,L-penicillamine hydrochloride can be confirmed using a variety of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| Melting Point | Determination of purity. | A sharp melting point is indicative of a pure compound. D-Penicillamine melts with decomposition at 202-206°C.[7] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for N-H, O-H, C=O, and S-H bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | Proton and carbon NMR spectra will show characteristic chemical shifts and coupling patterns for the penicillamine structure. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of penicillamine. |
| Thin-Layer Chromatography (TLC) | Assessment of purity and detection of impurities. | A single spot indicates a pure compound. Impurities such as D-penicillamine disulfide can be detected.[7] |
Conclusion
The synthesis of D,L-penicillamine hydrochloride is a well-established process with multiple viable routes, each presenting distinct advantages in terms of starting materials, reaction conditions, and scalability. The Asinger reaction remains a dominant industrial method due to its efficiency and use of readily available precursors. The semi-synthetic route from penicillin offers an alternative, though it involves the use of toxic mercury salts. Understanding the underlying reaction mechanisms, optimizing experimental protocols, and implementing robust analytical characterization are all critical for the successful and safe production of this important pharmaceutical agent. The formation of the hydrochloride salt is a key step that ensures the stability, solubility, and purity of the final product, making it suitable for subsequent chiral resolution and pharmaceutical formulation.
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Theoretical Conformational Analysis of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic Acid: A Computational Chemistry Framework for Drug Discovery
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the theoretical conformational analysis of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, a heterocyclic compound with potential applications as a scaffold in medicinal chemistry. Understanding the three-dimensional structure and conformational flexibility of such molecules is paramount in drug design, as it directly governs molecular recognition and biological activity. This document details a hierarchical computational strategy, beginning with an exploration of the molecule's key structural features and progressing to advanced quantum mechanical calculations. We will elucidate the rationale behind selecting specific computational methods, including Density Functional Theory (DFT), and provide a step-by-step protocol for identifying low-energy conformers. The analysis focuses on the critical rotational barriers of the N-formyl and C-carboxylic acid groups, as well as the puckering of the thiazolidine ring. By integrating theoretical predictions with principles of experimental validation, this guide serves as a valuable resource for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutics.
Introduction
In the landscape of modern drug discovery, the principle that "structure dictates function" is a foundational concept. The specific three-dimensional arrangement of a molecule—its conformation—determines how it interacts with biological targets such as enzymes and receptors. This compound (FTCA) represents a compelling molecular scaffold. Its structure, derived from a thiazolidine ring, offers a constrained yet versatile backbone, making it an attractive starting point for designing novel chemical entities. The thiazolidine ring is a key component in various bioactive compounds[1].
However, the presence of multiple rotatable bonds in FTCA gives rise to a complex conformational landscape. The molecule does not exist as a single static structure but rather as an ensemble of interconverting conformers, each with a distinct energy level. The biologically active conformation, the specific shape the molecule adopts to bind its target, is one of these low-energy structures. Identifying this ensemble is a critical step in rational drug design.
While experimental techniques like NMR spectroscopy can provide valuable insights into conformational preferences in solution[2], they often reveal an averaged picture. Theoretical and computational analysis offers a powerful complementary approach, allowing for the systematic exploration of the entire potential energy surface of a molecule. This guide presents an in-depth protocol for conducting such an analysis on FTCA, providing a robust methodology that can be adapted for other complex drug-like molecules.
Chapter 1: Molecular Architecture and Conformational Degrees of Freedom
The conformational space of FTCA is defined by several key structural elements that allow for flexibility. Understanding these degrees of freedom is the first step in a systematic analysis. The molecule's chemical formula is C9H15NO3S[3][4].
The primary sources of conformational isomerism in FTCA are:
-
Thiazolidine Ring Puckering: As a five-membered ring, the thiazolidine core is not planar. It can adopt various puckered conformations, typically described as 'envelope' or 'twist' forms, to alleviate steric and torsional strain.
-
Amide Bond Rotation (τ1): The rotation around the N-C(O)H bond is restricted due to the partial double-bond character of the amide linkage. This leads to two distinct planar arrangements: the E (trans) and Z (cis) conformers, which can have significantly different energies and biological properties[2].
-
Carboxylic Acid Rotation (τ2): The orientation of the carboxylic acid group relative to the thiazolidine ring is determined by rotation around the C4-C(O)OH single bond. Specific orientations can be stabilized by intramolecular hydrogen bonds.
These key rotational degrees of freedom are illustrated in the diagram below.
Caption: Key conformational degrees of freedom in FTCA.
Chapter 2: A Hierarchical Strategy for Conformational Exploration
A robust conformational analysis requires a multi-step approach that balances computational cost with accuracy. A common and effective strategy is to use a fast, approximate method to generate a wide range of possible conformations, followed by refinement using a more accurate but computationally intensive method.
Pillar 1: Expertise in Method Selection
The choice of computational method is critical and must be justified.
-
Initial Search (Molecular Mechanics): For the initial exploration of the vast conformational space, Molecular Mechanics (MM) force fields are ideal. They are computationally inexpensive and can rapidly generate thousands of potential structures. However, they are parameterized and may not accurately capture the subtle electronic effects present in a molecule like FTCA.
-
Refinement (Density Functional Theory): To obtain reliable energetic rankings of the conformers, we must turn to quantum mechanics. Density Functional Theory (T) is the workhorse of modern computational chemistry, offering a good balance of accuracy and efficiency for molecules of this size[5].
-
Functional Selection: The choice of the DFT functional is paramount. While older functionals like B3LYP are widely used, modern functionals that include corrections for dispersion forces are highly recommended for accurate conformational energy calculations[6]. Dispersion is a type of weak, non-covalent attraction that is crucial for correctly describing intramolecular interactions that stabilize specific conformers. Therefore, functionals like M06-2X or dispersion-corrected functionals such as B3LYP-D3(BJ) are superior choices.
-
Basis Set: The basis set describes the atomic orbitals used in the calculation. A Pople-style basis set like 6-311++G(d,p) or a correlation-consistent set like def2-TZVP provides a high level of accuracy for geometry optimizations and energy calculations[7].
-
Solvation Modeling: A molecule's conformation can change significantly between the gas phase and a solvent. Since biological processes occur in an aqueous environment, modeling the effects of water is essential. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model , offer a computationally efficient way to account for the bulk electrostatic effects of the solvent[8].
-
Pillar 2: Trustworthiness Through a Self-Validating Workflow
The protocol itself must be designed to be self-validating. By starting with a broad search and systematically refining the results with higher levels of theory, we ensure that we have not missed significant regions of the conformational space. The final validation comes from comparing predicted properties (e.g., NMR chemical shifts) with experimental data, which grounds the theoretical model in reality.
Caption: Hierarchical workflow for theoretical conformational analysis.
Chapter 3: Detailed Computational Protocol
This section provides a step-by-step methodology for executing the conformational analysis of FTCA. This protocol is designed to be implemented using standard computational chemistry software packages like Gaussian, ORCA, or similar programs.
Protocol 1: Potential Energy Surface (PES) Scan of Key Dihedrals
This protocol is useful for understanding the energy barriers between different conformers.
-
Build the Molecule: Construct the this compound molecule in a molecular editor. Start with a reasonable initial geometry (e.g., Z-amide, extended carboxyl).
-
Initial Optimization: Perform an initial geometry optimization at a moderate level of theory (e.g., B3LYP/6-31G(d)).
-
Define Scan Coordinate: Select the dihedral angle of interest (e.g., τ1 for the amide bond).
-
Perform Relaxed Scan: Set up a relaxed PES scan calculation. This involves rotating the selected dihedral angle in defined steps (e.g., 15°) from 0° to 360°. At each step, the dihedral angle is held fixed while all other geometric parameters are allowed to relax and optimize. Use a reliable DFT method such as B3LYP-D3/6-31G(d).
-
Analyze Results: Plot the relative energy at each step versus the dihedral angle. The minima on this plot correspond to stable conformers, and the maxima correspond to the transition states (energy barriers) between them.
Protocol 2: Global Minimum Search and Conformer Ranking
This protocol aims to identify all significant low-energy conformers and rank them by their thermodynamic stability.
-
Initial Conformer Generation: Use a dedicated tool like OpenEye's Omega[9] or the free alternative VEGA ZZ[10] to generate a large and diverse pool of several hundred to a few thousand initial conformers. These tools use rule-based methods and MM force fields to efficiently sample the conformational space.
-
Geometry Optimization of All Conformers:
-
Create input files for each unique conformer generated in the previous step.
-
Perform a full geometry optimization on each conformer using DFT. A cost-effective yet reliable level of theory is appropriate here (e.g., B3LYP-D3(BJ)/6-31+G(d)).
-
Include an implicit solvent model (e.g., SCRF=(SMD, Solvent=Water)) in the calculation.
-
-
Frequency Calculation and Verification:
-
For each optimized structure, perform a frequency calculation at the same level of theory.
-
Verify that each structure is a true minimum on the potential energy surface by confirming the absence of imaginary frequencies. The frequency calculation is also necessary to compute thermal corrections.
-
-
High-Accuracy Single-Point Energy Refinement:
-
Using the optimized geometries from the previous step, perform a single-point energy calculation with a more accurate DFT functional and a larger basis set (e.g., M06-2X/def2-TZVP with the SMD water model). This improves the accuracy of the relative energies without the high cost of re-optimizing with this larger basis set.
-
-
Thermodynamic Analysis:
-
Use the thermal corrections from the frequency calculation (Step 3) and the high-accuracy electronic energies (Step 4) to calculate the Gibbs Free Energy (G) for each conformer at a standard temperature (e.g., 298.15 K).
-
Calculate the relative Gibbs Free Energy (ΔG) of each conformer with respect to the global minimum (the conformer with the lowest G).
-
Use the Boltzmann distribution equation to calculate the predicted population of each conformer at equilibrium: Population (%) = 100 * (exp(-ΔG / RT)) / (Σ exp(-ΔGi / RT)) where R is the gas constant and T is the temperature.
-
Chapter 4: Anticipated Results and Interpretation
Executing the described protocols will yield a rich dataset describing the conformational landscape of FTCA.
Data Presentation
The final results should be summarized in a clear, structured table for easy comparison.
| Conformer ID | τ1 (N-CHO) | τ2 (C-COOH) | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) |
| CONF-1 | ~180° (E) | ~0° | 0.00 | 0.00 | 75.3 |
| CONF-2 | ~0° (Z) | ~0° | 1.52 | 1.45 | 10.1 |
| CONF-3 | ~180° (E) | ~180° | 1.89 | 1.95 | 5.5 |
| ... | ... | ... | ... | ... | ... |
| (Note: Data shown is hypothetical for illustrative purposes.) |
Interpretation of Key Findings
-
Amide Isomerism: The analysis will likely show a significant energy difference between the E and Z amide conformers. For many N-formyl groups, one conformer is heavily preferred[2]. The PES scan will reveal the rotational barrier between them, indicating how easily they interconvert at room temperature.
-
Carboxylic Acid Orientation: The orientation of the carboxylic acid group will likely be influenced by the potential for intramolecular hydrogen bonding, for example, between the carboxylic proton and the formyl oxygen or the thiazolidine sulfur atom. Such interactions can significantly stabilize a conformer[11].
-
The Global Minimum: The analysis will identify the single most stable conformer (the global minimum). This structure is often, but not always, the one used as a starting point for drug design activities like molecular docking.
-
The Conformational Ensemble: More importantly, the analysis provides the full ensemble of low-energy conformers (e.g., those within 3-4 kcal/mol of the global minimum) and their relative populations. This ensemble represents the dynamic state of the molecule in solution and provides a more realistic basis for pharmacophore modeling and understanding structure-activity relationships (SAR).
Chapter 5: Implications and Applications in Drug Development
The ultimate goal of this theoretical analysis is to provide actionable insights for drug discovery professionals.
-
Informing Pharmacophore Models: A pharmacophore model is a 3D map of the essential features a molecule must possess to be active. By understanding the accessible conformations of FTCA, a more accurate pharmacophore can be developed, leading to more effective virtual screening campaigns.
-
Enhancing Molecular Docking: While docking a single, low-energy conformer is common, it can lead to false negatives if the bioactive conformation is a higher-energy state. Using a pre-generated ensemble of low-energy FTCA conformers for docking studies increases the probability of identifying the correct binding pose[9].
-
Rationalizing Structure-Activity Relationships (SAR): If experimental data shows that adding a substituent to the FTCA scaffold dramatically changes its biological activity, conformational analysis can provide an explanation. The new substituent may sterically hinder a key conformation or introduce new intramolecular interactions that shift the conformational equilibrium, preventing the molecule from adopting its bioactive shape.
Conclusion
The theoretical conformational analysis of this compound is a critical exercise for unlocking its potential as a drug scaffold. The hierarchical computational workflow detailed in this guide—combining broad initial searches with high-accuracy quantum mechanical refinement—provides a scientifically rigorous and trustworthy methodology. By systematically identifying the ensemble of low-energy conformers and understanding the energetic barriers between them, researchers can gain profound insights into the molecule's behavior. This knowledge is not merely academic; it forms the foundation for rational drug design, enabling more efficient lead discovery and optimization, and ultimately accelerating the journey from molecular concept to therapeutic reality.
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Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics. Available at: [Link]
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Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Medicinal Chemistry. Available at: [Link]
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Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Conformer Generation Software | Omega. OpenEye Scientific. Available at: [Link]
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Conformational Searching. Rowan Scientific. Available at: [Link]
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Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. Available at: [Link]
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Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI. Available at: [Link]
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DFT Study on Conformation of 1-Alkyl-3-methylimidazolium with Ethyl, Propyl, Butyl, Pentyl, and Hexyl Group. ResearchGate. Available at: [Link]
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NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. MDPI. Available at: [Link]
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The Thiazolidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Thiazolidine Derivatives for Researchers, Scientists, and Drug Development Professionals.
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thiazolidine ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its remarkable structural versatility allows for modifications at multiple positions, leading to a diverse array of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the significant pharmacological potential of thiazolidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their synthesis and evaluation. We will navigate through their established roles as antidiabetic agents to their promising applications in oncology, infectious diseases, and inflammatory conditions. This guide is designed to be a valuable resource for researchers and drug development professionals, offering not only a thorough review of the current landscape but also practical insights into the experimental workflows that drive the discovery of novel thiazolidine-based therapeutics.
The Thiazolidine Core: A Foundation for Diverse Bioactivity
The thiazolidine nucleus, particularly its oxidized form, thiazolidinone, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity. The core structure, with its potential for substitution at the 2, 3, and 5-positions, provides a rich playground for medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives. This inherent adaptability is the primary reason for the extensive range of pharmacological activities associated with this heterocyclic system.[1][2][3]
Antidiabetic Activity: The Legacy of the Glitazones
Perhaps the most well-established therapeutic application of thiazolidine derivatives is in the management of type 2 diabetes mellitus. The thiazolidinedione (TZD) class of drugs, often referred to as "glitazones," function as potent insulin sensitizers.
Mechanism of Action: PPARγ Agonism
The primary molecular target of TZDs is the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis and glucose homeostasis.[4] The activation of PPARγ by TZDs initiates a cascade of transcriptional events that ultimately lead to improved insulin sensitivity in key metabolic tissues like adipose tissue, skeletal muscle, and the liver.[5]
The binding of a TZD ligand to PPARγ induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This PPARγ-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade results in increased insulin-stimulated glucose uptake in peripheral tissues and a reduction in hepatic glucose production.[5][6]
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
The anticancer potential of thiazolidine derivatives is an area of intense research, with numerous studies demonstrating their efficacy against a variety of cancer cell lines.[3] Their mechanisms of action are diverse and often multifaceted, targeting several key pathways involved in tumor growth and survival.[7]
Key Anticancer Mechanisms
-
Induction of Apoptosis: Many thiazolidinone derivatives have been shown to induce programmed cell death in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[3][8]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly at the G0/G1 or G2/M phase.[7]
-
Enzyme Inhibition: Thiazolidinones have been identified as inhibitors of several enzymes that are crucial for cancer cell survival and proliferation, including:
-
Histone Deacetylases (HDACs): Inhibition of HDACs leads to changes in chromatin structure and gene expression, ultimately resulting in cell cycle arrest and apoptosis.[9]
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, these derivatives can directly interfere with the cell cycle machinery.[9]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Some derivatives have shown potent inhibitory activity against VEGFR-2, a key player in angiogenesis, the process by which tumors develop their own blood supply.[10]
-
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of thiazolidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-thiazolidinone hybrid | MCF-7 (Breast) | 0.37 - 0.54 | [9] |
| Pyridine-thiazolidinone hybrid | HepG2 (Liver) | 0.24 - 2.28 | [9] |
| 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione | Various | 4.1 - 58 | [2] |
| Thiazole derivative | MCF-7 (Breast) | 2.57 ± 0.16 | [10] |
| Thiazole derivative | HepG2 (Liver) | 7.26 ± 0.44 | [10] |
| Isatin-thiazolidinone hybrid | A549 (Lung) | 40 | [8] |
| Isatin-thiazolidinone hybrid | MCF-7 (Breast) | 40 | [8] |
| Isatin-thiazolidinone hybrid | PC3 (Prostate) | 50 | [8] |
Antimicrobial Activity: A Renewed Hope in the Fight Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Thiazolidine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[11][12]
Antibacterial and Antifungal Mechanisms
-
Inhibition of MurB: 4-Thiazolidinones have been identified as novel inhibitors of MurB, a bacterial enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]
-
Inhibition of Fungal CYP51: Thiazole-containing derivatives can inhibit the fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase), which is vital for the synthesis of ergosterol, a key component of the fungal cell membrane.[9][13] Disruption of ergosterol biosynthesis leads to altered membrane permeability and ultimately fungal cell death.
Antimicrobial Susceptibility Data
The antimicrobial efficacy of these compounds is determined by their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 5-Arylidene-thiazolidine-2,4-dione | Gram-positive bacteria | 2 - 16 | [14] |
| 2,3-Diaryl-thiazolidin-4-one | Gram-positive & Gram-negative bacteria | 8 - 240 | [12] |
| 4-Thiazolidinone derivatives | Various bacteria and fungi | 100 - 400 | [1] |
Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon
Beyond their established roles, thiazolidine derivatives are being actively investigated for their antiviral and anti-inflammatory properties.
Antiviral Mechanisms
Thiazolidine derivatives have shown inhibitory activity against a range of viruses, including influenza virus, rotavirus, and HIV.[1][12]
-
Influenza Virus: Some thiazolides have been shown to block the maturation of the viral hemagglutinin (HA) protein at a post-translational level, which is crucial for the assembly and release of new viral particles.[15] Other derivatives act as neuraminidase inhibitors, preventing the release of progeny virions from infected cells.[15][16][17]
-
Rotavirus: Thiazolides can interfere with viral morphogenesis by hindering the interaction between the nonstructural proteins NSP2 and NSP5, which is essential for the formation of viroplasms, the sites of viral replication.[11]
-
HIV: Certain 4-thiazolidinone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), targeting a key enzyme in the HIV replication cycle.[18][19][20]
Anti-inflammatory Mechanisms
The anti-inflammatory effects of thiazolidinones are often attributed to their ability to inhibit key enzymes in the inflammatory cascade.
-
Cyclooxygenase (COX) Inhibition: Several thiazolidinone derivatives have been shown to selectively inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[18][20][21][22] This selective inhibition offers the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocols: From Synthesis to Biological Evaluation
The successful development of novel thiazolidine-based therapeutics relies on robust and well-validated experimental protocols.
Synthesis of Thiazolidine Derivatives: Knoevenagel Condensation
A common and efficient method for the synthesis of 5-substituted-2,4-thiazolidinediones is the Knoevenagel condensation.[4][23]
Protocol: Synthesis of 5-arylidenethiazolidine-2,4-dione
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2,4-thiazolidinedione and 1 equivalent of the desired aromatic aldehyde in a suitable solvent such as ethanol or acetic acid.
-
Rationale: Ethanol and acetic acid are effective solvents for both reactants and the catalyst, facilitating a homogenous reaction mixture.
-
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyridine, to the reaction mixture.
-
Rationale: The basic catalyst deprotonates the active methylene group at the 5-position of the 2,4-thiazolidinedione, generating a nucleophilic carbanion that initiates the condensation reaction.
-
-
Reaction: Reflux the reaction mixture for 2-8 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Rationale: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC allows for the visualization of the consumption of starting materials and the formation of the product.
-
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The solid product will precipitate out. Collect the precipitate by filtration, wash it with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Rationale: Pouring the reaction mixture into water causes the less polar product to precipitate. Recrystallization is a standard purification technique to remove any unreacted starting materials or byproducts.
-
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of novel compounds.[24][25]
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Rationale: A 24-hour incubation period ensures that the cells are in the exponential growth phase and have adhered to the plate, providing a consistent starting point for the assay.
-
-
Compound Treatment: Treat the cells with various concentrations of the thiazolidine derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Rationale: A range of concentrations is used to determine the dose-dependent effect of the compound and to calculate the IC50 value. The incubation time is chosen to allow for the compound to exert its cytotoxic effects.
-
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Rationale: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
-
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Rationale: The formazan crystals must be dissolved to allow for accurate spectrophotometric measurement.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Rationale: The absorbance is directly proportional to the amount of formazan, which in turn is a measure of the number of viable cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Rationale: The IC50 value represents the concentration of the compound that inhibits cell growth by 50% and is a standard measure of cytotoxic potency.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][26][27]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the thiazolidine derivative in a suitable solvent (e.g., DMSO) and then perform a serial two-fold dilution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Rationale: Serial dilution creates a range of concentrations to precisely determine the lowest concentration that inhibits microbial growth. The specific broth used provides the necessary nutrients for the growth of the test microorganism.
-
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Rationale: Standardization of the inoculum is critical for the reproducibility of the assay. The 0.5 McFarland standard ensures a consistent starting number of microorganisms.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
Rationale: The incubation period allows for sufficient microbial growth in the absence of an effective antimicrobial agent.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Rationale: Visual inspection for turbidity is a simple and effective way to determine the presence or absence of microbial growth.
-
-
(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the wells with no visible growth onto an appropriate agar medium. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Rationale: This step distinguishes between bacteriostatic/fungistatic (inhibits growth) and bactericidal/fungicidal (kills the organism) activity.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of thiazolidine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.
-
Position 5: For antimicrobial activity, the presence of electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring at the 5-position of 5-arylidene-2,4-thiazolidinediones often enhances activity.[28] This is likely due to an increase in the lipophilicity of the molecule, facilitating its passage through the microbial cell membrane.
-
Position 2: In the context of anticancer activity, modifications at the 2-position of the thiazolidin-4-one ring can significantly impact potency. For example, the nature of the substituent at this position can influence the inhibitory activity against various kinases.
-
Position 3: The substituent at the 3-position can also play a crucial role in determining the biological activity. For instance, in some series of anticancer agents, the presence of a bulky aromatic group at this position is favorable for activity.
Future Perspectives and Conclusion
The thiazolidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities of its derivatives, coupled with their synthetic tractability, make them attractive candidates for the development of new drugs to address a wide range of diseases. Future research will likely focus on:
-
Multi-target Drug Design: The development of thiazolidine derivatives that can simultaneously modulate multiple targets to achieve synergistic therapeutic effects, particularly in complex diseases like cancer.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the structure of these derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) properties, leading to more effective and safer drugs.
-
Elucidation of Novel Mechanisms of Action: Continued investigation into the molecular targets and signaling pathways modulated by thiazolidine derivatives to uncover new therapeutic opportunities.
References
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Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). National Institutes of Health. [Link]
-
Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (2014). PubMed Central. [Link]
-
Thiazolides, a New Class of Antiviral Agents Effective Against Rotavirus Infection, Target Viral Morphogenesis, Inhibiting Viroplasm Formation. (2010). PubMed. [Link]
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Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2021). MDPI. [Link]
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Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021). MDPI. [Link]
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Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2014). PubMed Central. [Link]
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Thiazolidinediones as anti-cancer agents. (2008). PubMed Central. [Link]
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Thiazole antifungals. (2024). EBSCO. [Link]
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PPARγ signaling and metabolism: the good, the bad and the future. (2012). PubMed Central. [Link]
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SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. (2013). Semantic Scholar. [Link]
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Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (2014). Hindawi. [Link]
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Structure–activity relationship of thiazolidin-4-one derivatives of 1,3,4-oxadiazole/thiadiazole ring. (2020). ResearchGate. [Link]
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Evaluation of 4-thiazolidinone derivatives as potential reverse transcriptase inhibitors against HIV-1 drug resistant strains. (2017). PubMed. [Link]
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New Antifungal Agents with Azole Moieties. (2022). MDPI. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). National Institutes of Health. [Link]
-
4-thiazolidinones: Novel inhibitors of the bacterial enzyme MurB. (2007). ResearchGate. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Synthesis, Antimicrobial Activity and Structure-Activity Relationship of Some 5-Arylidene-thiazolidine-2,4-dione Derivatives. (2018). ResearchGate. [Link]
-
Validation of Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Novel Influenza Neuraminidase Enzyme. (2024). ResearchGate. [Link]
-
Rational design and synthesis of novel thiazolidin-4-ones as non-nucleoside HIV-1 reverse transcriptase inhibitors. (2019). ResearchGate. [Link]
-
Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. (2012). Royal Society of Chemistry. [Link]
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Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication. (2008). ResearchGate. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
-
Synthesis, Antimicrobial Activity and Structure-Activity Relationship of Some 5-Arylidene-thiazolidine-2,4-dione Derivatives. (2018). SciELO. [Link]
-
Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. (2016). PubMed Central. [Link]
-
4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. (2022). MDPI. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. (2025). PubMed. [Link]
-
Unraveling the mechanism of action of thiazolidinediones. (2001). JCI. [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). PubMed Central. [Link]
-
Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. (2024). Taylor & Francis Online. [Link]
-
Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (2024). PubMed Central. [Link]
-
Synthesis of Thiazolidinedione Compound Library. (2022). SciSpace. [Link]
-
Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2021). MDPI. [Link]
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2018). PubMed Central. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). UKHSA Research Portal. [Link]
-
The Use of the MTT Assay to Study Drug Resistance in Fresh Tumour Samples. (2021). ResearchGate. [Link]
-
Thiazolides inhibit influenza A virus replication acting at a post-translational level. (2009). ResearchGate. [Link]
-
PPARγ activation by thiazolidinediones (TZDs) may modulate breast carcinoma outcome: the importance of interplay with TGFβ signalling. (2008). PubMed Central. [Link]
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2023). MDPI. [Link]
-
Mechanism of action of thiazolidinediones. PPARγ = peroxisome proliferator-activated receptor-gamma. (n.d.). ResearchGate. [Link]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). PubMed Central. [Link]
-
Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019). YouTube. [Link]
-
Neuraminidase Inhibitors: Mechanism of Action. (2020). YouTube. [Link]
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- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rr-asia.woah.org [rr-asia.woah.org]
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- 8. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Thiazolides, a new class of antiviral agents effective against rotavirus infection, target viral morphogenesis, inhibiting viroplasm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Thiazolidinedione Derivatives as Potential ZIKV Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological activity of thiazole derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Anti-cancer drug-mediated increase in mitochondrial mass limits the application of metabolic viability-based MTT assay in cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 27. researchgate.net [researchgate.net]
- 28. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for the Use of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Building Block for Peptide Modification
The field of peptide chemistry continuously seeks novel building blocks to expand the repertoire of accessible peptide structures and functionalities. 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, hereafter referred to as Tmt(CHO)-OH, presents a unique scaffold for the introduction of a masked aldehyde functionality into a peptide sequence during solid-phase peptide synthesis (SPPS). The thiazolidine ring serves as a stable protecting group for a cysteine-derived α-amino aldehyde, which can be unmasked on the solid support for subsequent chemoselective ligation or modification reactions. This application note provides a comprehensive guide to the theoretical and practical aspects of utilizing Tmt(CHO)-OH in Fmoc-based SPPS, from the synthesis of the requisite Fmoc-protected building block to on-resin modifications and final peptide cleavage.
The gem-dimethyl substitution at the 5-position of the thiazolidine ring is anticipated to provide steric hindrance that enhances the stability of the ring system during the repetitive base treatments required for Fmoc deprotection in SPPS. The N-formyl group is a key feature, and its stability under these conditions is a critical parameter for successful synthesis, a point that will be addressed in the protocols.
Scientific Principles and Mechanistic Insights
The core utility of Tmt(CHO)-OH in SPPS lies in the orthogonal nature of the thiazolidine protecting group relative to the standard acid-labile side-chain protecting groups used in Fmoc chemistry. This allows for the selective deprotection and modification of the unmasked aldehyde on the resin-bound peptide, enabling the synthesis of complex peptide conjugates, cyclic peptides, and peptides with site-specific labels.
Orthogonal Deprotection Strategy
The standard Fmoc/tBu strategy in SPPS relies on the base-lability of the Fmoc group for Nα-deprotection and the acid-lability of side-chain protecting groups (e.g., Boc, tBu, Trt) for final cleavage and deprotection.[1] The thiazolidine ring of Tmt(CHO)-OH is stable to the piperidine solutions used for Fmoc removal and the trifluoroacetic acid (TFA) cocktails used for cleavage.[2] This stability allows for the selective unmasking of the aldehyde at a desired step in the synthesis.
On-Resin Aldehyde Unmasking and Ligation
The thiazolidine ring can be cleaved under specific conditions to reveal the N-terminal cysteine with a formyl group, which can then be further manipulated. Deprotection of thiazolidines can be achieved using various methods, including treatment with heavy metal salts (e.g., Ag+, Cu2+), or more commonly in the context of SPPS, with aldehyde scavengers under acidic conditions.[3][4] The liberated aldehyde can then undergo a variety of chemoselective reactions, such as oxime ligation with aminooxy-containing molecules or reductive amination.
Experimental Protocols
The following protocols are based on standard Fmoc-SPPS methodologies and established principles of thiazolidine and N-formyl amino acid chemistry. Researchers should consider these as a starting point and may need to optimize conditions for their specific peptide sequences.
PART 1: Synthesis of Fmoc-(S)-3-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (Fmoc-Tmt(CHO)-OH)
The successful incorporation of Tmt(CHO)-OH into a peptide sequence via Fmoc-SPPS first requires the synthesis of the corresponding Nα-Fmoc protected amino acid.
Materials:
-
(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (Tmt(CHO)-OH)
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Acetone and Water
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve Tmt(CHO)-OH (1 equivalent) in a 1:1 mixture of acetone and 10% aqueous sodium bicarbonate solution.
-
Fmoc Protection: To the stirred solution, add Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes. If using Fmoc-Cl, maintain the pH of the solution around 8-9 by the dropwise addition of 1M NaOH.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Remove the acetone under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu or byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter the solution and evaporate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate containing 1% acetic acid.
-
Characterization: Confirm the structure and purity of the synthesized Fmoc-Tmt(CHO)-OH by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual incorporation of Fmoc-Tmt(CHO)-OH into a peptide sequence on a rink amide resin for C-terminal amide peptides. The procedure can be adapted for other resins (e.g., Wang resin for C-terminal acids).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Tmt(CHO)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Standard SPPS Cycle:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.[5]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and HOBt or Oxyma Pure (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (6-10 equivalents) to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of Fmoc-Tmt(CHO)-OH: Follow the standard amino acid coupling protocol (step 3) using the synthesized Fmoc-Tmt(CHO)-OH. Due to the potential steric hindrance of the tetramethylthiazolidine ring, extended coupling times or the use of a more potent coupling reagent like HATU may be necessary.
Workflow for SPPS Cycle
Caption: Standard Fmoc-SPPS Cycle.
Critical Consideration: Stability of the N-Formyl Group
The N-formyl group on tryptophan, Trp(CHO), is known to be labile to piperidine.[6] It is crucial to assess the stability of the N-formyl group on the thiazolidine ring under the conditions used for Fmoc deprotection. A preliminary study on a model dipeptide is recommended. If significant formyl group cleavage is observed, alternative, milder deprotection conditions, such as using 2% DBU/2% piperidine in DMF, should be explored.[1]
PART 3: On-Resin Thiazolidine Deprotection
This protocol describes the unmasking of the aldehyde functionality on the solid support.
Materials:
-
Peptidyl-resin containing the Tmt(CHO) moiety
-
Silver nitrate (AgNO₃) or Methoxyamine hydrochloride
-
Aqueous buffer (e.g., 0.1 M acetate buffer, pH 4-5)
-
DMF/Water mixtures
Method A: Silver Ion-Mediated Deprotection
-
Resin Preparation: Swell the peptidyl-resin in a 1:1 mixture of DMF and water.
-
Deprotection: Treat the resin with a solution of AgNO₃ (5-10 equivalents) in a buffered aqueous solution (pH 4-5) for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with the aqueous buffer, followed by water, and finally DMF and DCM to remove silver salts.
Method B: Methoxyamine-Mediated Deprotection
-
Resin Preparation: Swell the peptidyl-resin in a suitable buffer (e.g., 0.2 M sodium phosphate, 6 M Guanidine-HCl, pH 7).
-
Deprotection: Treat the resin with a solution of methoxyamine hydrochloride (50-100 equivalents) in the buffer for 4-12 hours at 37°C.[2]
-
Washing: Wash the resin extensively with the buffer, water, DMF, and DCM.
On-Resin Deprotection and Modification Workflow
Sources
- 1. peptide.com [peptide.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for the Coupling of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid with Amino Acids
Introduction: Navigating the Challenges of a Unique Building Block
In the landscape of peptide synthesis and drug development, the incorporation of non-canonical and structurally complex amino acid analogues is a cornerstone of innovation. 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, a derivative of D-penicillamine, presents as one such unique building block. Its rigid, cyclic structure, adorned with four sterically demanding methyl groups and an N-terminal formyl protecting group, offers novel conformational constraints for peptide design. However, these same features pose significant challenges to standard peptide coupling methodologies.
The primary hurdles in utilizing this molecule are twofold:
-
Steric Hindrance: The gem-dimethyl groups at the C2 and C5 positions of the thiazolidine ring severely restrict access to the carboxylic acid moiety. This steric bulk can dramatically slow down the rate of amide bond formation and often leads to incomplete reactions with standard coupling reagents.
-
N-Formyl Protection: Unlike the commonly used Fmoc or Boc protecting groups, the N-formyl group is stable under the acidic conditions typically used for final cleavage from solid-phase resins. However, its stability to the basic conditions of Fmoc deprotection or to certain nucleophiles during coupling must be considered to prevent unwanted side reactions such as deformylation or transformylation.
This technical guide provides a comprehensive framework for the successful coupling of this compound to amino acids in both solid-phase and solution-phase settings. We will delve into the rationale behind the selection of highly efficient coupling reagents, provide detailed, step-by-step protocols, and offer insights into monitoring, troubleshooting, and characterization of the resulting peptides.
Mechanism of Action: Overcoming Steric Barriers with Potent Activating Agents
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) often prove inefficient for coupling sterically hindered amino acids. The formation of the O-acylisourea intermediate is reversible, and in cases of slow nucleophilic attack by the amine component (due to steric hindrance), this intermediate can rearrange to a stable N-acylurea, terminating the reaction.[1]
To overcome this, we turn to more potent uronium/aminium salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[2] The pyridine nitrogen in the 7-azabenzotriazole (OAt) moiety provides anchimeric assistance, accelerating the coupling reaction and making HATU significantly more effective than its HOBt-based counterparts (like HBTU) for challenging couplings.[2][3]
A potential side reaction with uronium-based reagents is the guanidinylation of the free N-terminal amine of the peptide chain. This can be mitigated by ensuring the carboxylic acid is fully activated before it comes into contact with the amine, a process known as pre-activation.[2]
Alternatively, the combination of a carbodiimide like DIC with an additive such as OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) provides a highly efficient and safer alternative to HOBt-based additives.[4][5] The DIC/Oxyma system generates a reactive Oxyma-ester that is highly effective in promoting amide bond formation while significantly suppressing racemization.[4]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol is designed for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine. We recommend HATU as the coupling reagent for its proven efficacy with sterically hindered amino acids.[2][6]
Experimental Workflow: SPPS Cycle
Materials and Reagents
| Reagent | Molar Equiv. (relative to resin capacity) | Purpose |
| Peptide-Resin (with free N-terminus) | 1.0 | Solid support with growing peptide chain |
| This compound | 3.0 - 5.0 | The amino acid analogue to be coupled |
| HATU | 2.9 - 4.9 | Coupling reagent (activates carboxylic acid) |
| N,N-Diisopropylethylamine (DIPEA) | 6.0 - 10.0 | Non-nucleophilic base for activation |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | - | Solvent |
| Dichloromethane (DCM), peptide synthesis grade | - | Solvent for washing |
| Acetic Anhydride | 10.0 (for capping) | Capping agent (optional) |
| Piperidine, 20% in DMF | - | For Fmoc deprotection in the preceding step |
| Kaiser Test Reagents | - | For monitoring reaction completion |
Step-by-Step Methodology
-
Resin Preparation:
-
Start with the peptide-resin that has undergone N-terminal deprotection (e.g., treatment with 20% piperidine in DMF to remove an Fmoc group) and has been thoroughly washed with DMF to remove all traces of piperidine.
-
Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve this compound (3-5 eq.) and HATU (0.98 eq. relative to the acid) in DMF.
-
Add DIPEA (2 eq. relative to the acid) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the swelled peptide-resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C), though this may increase the risk of side reactions.
-
-
Monitoring the Coupling:
-
After the initial coupling time, take a small sample of the resin beads (a few milligrams).
-
Wash the sample beads thoroughly with DMF and then DCM, and dry them.
-
Perform a Kaiser test (ninhydrin test) to detect the presence of free primary amines.[7]
-
Negative Result (yellow/colorless beads): The coupling is complete. Proceed to the washing step.
-
Positive Result (blue beads): The coupling is incomplete. Drain the reaction solution and repeat the coupling step with a fresh solution of activated amino acid ("double coupling").
-
-
-
Washing:
-
Once the coupling is complete (confirmed by a negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash with DCM (3 times) and prepare for the next deprotection step or final cleavage.
-
-
Optional Capping:
-
If a small amount of unreacted amine is acceptable to cap to prevent deletion sequences, a capping step can be introduced after the coupling and washing.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 15-30 minutes. This will acetylate any remaining free amines.
-
Wash the resin thoroughly with DMF and DCM after capping.
-
Protocol 2: Solution-Phase Coupling
This protocol is suitable for coupling this compound to an amino acid ester or another small molecule amine in solution. The DIC/Oxyma system is recommended for its high efficiency, suppression of racemization, and the solubility of the diisopropylurea byproduct in common organic solvents.[4][8]
Materials and Reagents
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Carboxylic acid component |
| Amino Acid Ester Hydrochloride (or free amine) | 1.0 - 1.1 | Amine component |
| Diisopropylcarbodiimide (DIC) | 1.1 | Coupling reagent |
| OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) | 1.1 | Additive to enhance coupling and reduce racemization |
| N,N-Diisopropylethylamine (DIPEA) | 1.1 (if using HCl salt), 2.2 (for activation) | Non-nucleophilic base |
| Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | - | Solvent |
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq.) and OxymaPure (1.1 eq.) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
-
Activation:
-
Add DIC (1.1 eq.) to the cooled solution.
-
Stir the mixture at 0°C for 10-15 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq.) in the same solvent and add DIPEA (1.1 eq.) to neutralize the salt and generate the free amine. If starting with the free amine, this step is not necessary.
-
Add the free amine solution and an additional equivalent of DIPEA (1.1 eq.) to the activated carboxylic acid mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, filter the mixture to remove any precipitated diisopropylurea (if using a solvent in which it is less soluble).
-
Dilute the filtrate with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.
-
Troubleshooting and Key Considerations
-
Incomplete Coupling: Due to the significant steric hindrance, incomplete coupling is the most likely issue.
-
Solution: Perform a "double coupling" as described in the SPPS protocol. For both SPPS and solution-phase, increasing the reaction time or temperature (e.g., to 40-50°C) can improve yields, but should be done cautiously.[9] Using microwave-assisted synthesis can also dramatically accelerate the coupling of hindered amino acids.[6]
-
-
Racemization: While HATU and Oxyma are excellent at suppressing racemization, the risk is never zero, especially with extended reaction times or elevated temperatures.
-
Mitigation: Keep pre-activation times short and perform the coupling at room temperature or below if possible. The use of a less hindered base like 2,4,6-collidine instead of DIPEA can sometimes reduce racemization.
-
-
N-Formyl Group Stability: The N-formyl group is generally stable. However, be cautious of prolonged exposure to strong bases or nucleophiles. Avoid using piperidine for any purpose other than Fmoc deprotection, as it is a nucleophilic base.
-
Monitoring Challenges: The thiazolidine nitrogen is a secondary amine, so a standard Kaiser test on the starting material will be negative. The test is only useful in SPPS to confirm the consumption of the free primary amine on the growing peptide chain.
Characterization of the Coupled Product
After synthesis and purification, it is essential to thoroughly characterize the final product to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the final peptide.[10][11]
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and acetonitrile, typically with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone).
-
Expected Result: A single major peak indicating a high-purity product.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
-
Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.
-
Expected Result: The observed mass should match the calculated theoretical mass of the desired peptide. High-resolution mass spectrometry can provide further confirmation of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for detailed structural confirmation.[12][13]
-
¹H NMR: Will confirm the presence of all expected protons, including the characteristic formyl proton signal (typically around 8.0-8.5 ppm) and the signals from the tetramethyl groups of the thiazolidine ring.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Can be used to assign specific protons and carbons and confirm the connectivity between the thiazolidine moiety and the coupled amino acid.
Conclusion
The successful incorporation of this compound into peptide chains requires a departure from standard coupling protocols. By leveraging potent coupling reagents like HATU or DIC/Oxyma that are specifically designed to overcome the challenges of steric hindrance, researchers can efficiently form the desired amide bonds. Careful monitoring of the reaction, coupled with robust purification and characterization techniques, will ensure the synthesis of high-quality, novel peptides for a wide range of applications in drug discovery and chemical biology.
References
-
Mant, C. T., & Hodges, R. S. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Stone, K. L., & Williams, K. R. (n.d.). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Springer Protocols. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
Ye, G., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
Subirós-Funosas, R., et al. (2013). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Britton, J., et al. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]
-
Luxembourg Bio Technologies. (n.d.). Green chemistry – OxymaPure®. [Link]
-
Diaz-Rodriguez, V. D., et al. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology. [Link]
-
Mondal, P., & Biju, A. T. (2018). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences. [Link]
-
Kent, S. B., et al. (2000). Accelerated chemical synthesis of peptides and small proteins. PNAS. [Link]
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide NMR Spectroscopy Services [tricliniclabs.com]
Application Notes & Protocols: 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid as a Constrained Proline Analog in Peptidomimetics
Introduction: Overcoming the Flexibility and Instability of Peptide Therapeutics
Peptides represent a highly attractive class of therapeutic agents due to their high specificity and low off-target toxicity. However, their clinical translation is often hampered by two intrinsic challenges: inherent conformational flexibility, which can lead to reduced receptor affinity, and poor metabolic stability, primarily due to rapid degradation by proteases.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a powerful strategy to overcome these limitations. A key approach in peptidomimetic design is the incorporation of non-proteinogenic amino acids that introduce specific conformational constraints into the peptide backbone.[3][4]
Proline plays a unique and critical role in peptide structure. Its cyclic side chain restricts the backbone dihedral angle φ and influences the cis/trans isomerization of the preceding peptide bond, a key conformational switch.[5][6][7] Consequently, proline and its analogs are powerful tools for sculpting peptide conformation. This guide focuses on a highly constrained proline analog, 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid , designed to impose significant steric and electronic constraints, thereby enhancing both structural rigidity and resistance to enzymatic degradation.
The rationale behind this analog is twofold:
-
Thiazolidine Core: The sulfur atom in the five-membered ring, replacing the γ-carbon of proline, alters the ring's electronic properties and pucker preferences.[8][9]
-
Gem-Dimethyl Substitution: The presence of four methyl groups at the C2 and C5 positions provides extreme steric hindrance, severely restricting the conformational freedom of the pyrrolidine ring and adjacent peptide bonds.
-
N-Formyl Group: The formyl group at the N3 position further modulates the electronic environment of the amide bond and can influence the cis/trans isomer ratio.
These application notes provide a comprehensive guide for the synthesis, peptide incorporation, and analysis of this novel proline analog for researchers in peptide chemistry and drug development.
Physicochemical Properties of the Analog
A clear understanding of the analog's properties is essential for its effective use.
| Property | Value | Source / Method |
| Chemical Name | This compound | IUPAC |
| CAS Number | 55234-12-3 | [10] |
| Molecular Formula | C₉H₁₅NO₃S | [10][11] |
| Molecular Weight | 217.29 g/mol | [10] |
| Appearance | White to off-white solid | Typical |
| LogP | 1.73 | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 4 | [10] |
Application Note I: Synthesis of the Proline Analog
The synthesis of the target compound is a two-step process starting from commercially available D,L-penicillamine hydrochloride.
Caption: Synthesis workflow for the target proline analog.
Protocol 1: Synthesis of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
This protocol is adapted from established methods for condensing penicillamine with acetone.[12]
Materials:
-
D,L-penicillamine hydrochloride
-
Acetone (reagent grade)
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Rotary evaporator
Procedure:
-
To a 1 L round-bottom flask, add D,L-penicillamine hydrochloride (93 g, 0.5 mol).
-
Add 500 mL of acetone.
-
Flush the flask with nitrogen gas.
-
Heat the mixture to reflux and maintain for 30-45 minutes under a nitrogen atmosphere. The solid should fully dissolve.
-
After the reaction is complete (monitored by TLC), allow the solution to cool to room temperature.
-
Remove the excess acetone under reduced pressure using a rotary evaporator.
-
The resulting white solid is D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid. The yield is typically near-quantitative.[12]
Self-Validation:
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass for C₈H₁₅NO₂S is 189.28 g/mol .[13]
-
Purity: Assess purity by melting point analysis and HPLC.
Scientist's Note (Causality): The reaction is a nucleophilic addition of the thiol group to the acetone carbonyl, followed by an intramolecular cyclization via condensation of the amine with the resulting hemithioacetal. Refluxing in acetone drives the reaction to completion by Le Châtelier's principle, as acetone serves as both reactant and solvent.
Protocol 2: N-Formylation of the Thiazolidine Precursor
This step introduces the N-formyl group, a key feature of the final analog.[10]
Materials:
-
2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (from Protocol 1)
-
Formic acid (≥95%)
-
Acetic anhydride
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
In a flask equipped with a stir bar, dissolve the precursor (18.9 g, 0.1 mol) in formic acid (100 mL).
-
Cool the flask in an ice bath to 0°C.
-
While stirring vigorously, slowly add acetic anhydride (20.4 g, 0.2 mol) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 5-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by carefully pouring the mixture into 500 mL of ice-cold water.
-
The product may precipitate out. If not, extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Self-Validation:
-
Characterization: Confirm the structure via ¹H NMR (presence of a formyl proton signal ~8-9 ppm), ¹³C NMR, and mass spectrometry (Expected mass for C₉H₁₅NO₃S: 217.29 g/mol ).[10][11]
-
Purity: Assess purity by HPLC. Further purification can be achieved by column chromatography if necessary.
Scientist's Note (Causality): Acetic anhydride reacts with formic acid to generate the highly reactive mixed anhydride, formyl acetate, in situ. This powerful formylating agent readily reacts with the secondary amine of the thiazolidine ring to form the desired N-formyl product. The reaction is performed at a low initial temperature to control the exothermic reaction.
Application Note II: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The sterically hindered nature of this analog requires optimized coupling conditions within a standard Fmoc/tBu SPPS strategy.[14][15]
Caption: Fmoc-SPPS cycle for incorporating the constrained analog.
Protocol 3: Fmoc-SPPS Coupling of the Analog
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide)
-
Fmoc-deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
Solvents: DMF, dichloromethane (DCM)
-
Analog: this compound
-
Coupling reagents: HCTU (or HATU) and Diisopropylethylamine (DIEA)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (x5) and DCM (x3) to remove all traces of piperidine.
-
Activation of the Analog: In a separate vial, pre-activate the analog. Dissolve the analog (4 eq.), HCTU (3.9 eq.), and DIEA (8 eq.) relative to the resin loading in DMF. Allow to stand for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for completion. Due to the secondary amine, the test may give a false negative; a chloranil test is recommended.
-
Double Coupling: Due to the high steric hindrance, a single coupling may be insufficient. Drain the vessel, wash with DMF, and repeat steps 4-6.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (x5) and DCM (x3).
-
Elongation: Proceed to the deprotection and coupling of the next Fmoc-amino acid in the sequence.
Scientist's Note (Causality): Sterically hindered amino acids like this analog couple slowly. Using a high-efficiency coupling reagent like HCTU or HATU, which forms a highly reactive acylguanidinium or uronium salt, is critical.[14] A "double coupling" step, where the coupling reaction is performed twice, is often necessary to drive the reaction to completion and achieve a high yield of the desired peptide.
Application Note III: Impact on Peptide Conformation
The primary purpose of this analog is to lock the peptide backbone into a specific conformation, which can be analyzed by NMR spectroscopy.[5][6][16]
Caption: Steric hindrance in the analog restricts backbone flexibility.
Protocol 4: NMR Analysis of Cis/Trans Isomerism
The ratio of trans to cis isomers (K_trans/cis) of the Xaa-Analog peptide bond is a direct measure of the analog's conformational influence.[5][17]
Workflow:
-
Peptide Synthesis: Synthesize a short model peptide (e.g., Ac-Ala-Analog-NH₂) and a control (Ac-Ala-Pro-NH₂).
-
Purification: Purify both peptides to >95% by reverse-phase HPLC.
-
Sample Preparation: Dissolve the purified peptides in a suitable NMR solvent (e.g., D₂O or a H₂O/D₂O mixture).
-
NMR Acquisition: Acquire 1D ¹H and 2D NMR spectra (e.g., TOCSY, ROESY) on a high-field NMR spectrometer.
-
Data Analysis: The trans and cis isomers are in slow exchange on the NMR timescale, resulting in two distinct sets of resonances for the residues flanking the analog.[5]
-
Quantification: Integrate the corresponding peaks for both isomers in the 1D spectrum to determine their relative populations and calculate K_trans/cis = [trans]/[cis].
Expected Outcome & Data Presentation:
| Peptide | K_trans/cis | Dominant Conformation | Notes |
| Ac-Ala-Pro -NH₂ | ~4.0 | Trans | Typical value for proline in a model peptide.[5] |
| Ac-Ala-Analog -NH₂ | >20 or <0.1 | Strongly Biased | The bulky analog is expected to strongly favor one isomer over the other. |
Application Note IV: Enhancing Proteolytic Stability
The steric shield provided by the four methyl groups is hypothesized to block access of proteolytic enzymes to the peptide backbone, thereby increasing the peptide's half-life.[2][18]
Protocol 5: In Vitro Proteolytic Stability Assay
Materials:
-
Purified peptides (Control peptide with Proline, Test peptide with Analog)
-
Human or mouse serum
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
HPLC or LC-MS system
Procedure:
-
Prepare stock solutions of the peptides in the assay buffer.
-
In a microcentrifuge tube, incubate the peptide (final concentration 50-100 µM) with 25-50% serum in assay buffer at 37°C.[1]
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic degradation by adding the aliquot to the quenching solution.
-
Centrifuge the quenched samples to precipitate serum proteins.
-
Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t₁/₂) of the peptide.
Expected Outcome & Data Presentation:
| Peptide | Half-life (t₁/₂) in 25% Mouse Serum | Fold Improvement |
| Control Peptide (with Pro) | ~30 min | 1x |
| Test Peptide (with Analog) | >240 min | >8x |
Scientist's Note (Causality): Proteases recognize specific amino acid sequences and require a precise geometry to bind the substrate peptide backbone in their active site.[7] The immense steric bulk of the 2,2,5,5-tetramethyl groups physically prevents the peptide from docking into the enzyme's active site, thus inhibiting hydrolysis and dramatically increasing the peptide's stability in a biological matrix.[18]
Summary and Outlook
This compound is a powerful building block for peptidomimetic design. Its synthesis is straightforward, and while its incorporation into peptides requires optimized conditions, the benefits are significant. By introducing extreme steric hindrance, this analog serves to:
-
Constrain Backbone Conformation: Locking the peptide into a potentially more bioactive structure.
-
Enhance Proteolytic Stability: Dramatically increasing the peptide's half-life by preventing enzymatic degradation.
This dual-action profile makes it an exceptionally valuable tool for researchers aiming to convert promising bioactive peptides into robust drug candidates. Future work should focus on synthesizing enantiomerically pure versions of the analog to explore stereospecific effects on peptide structure and function.
References
-
Verdolino, V., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Verdolino, V., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Houben-Weyl (2002). Synthesis of Peptides Containing Proline Analogues. Methods of Organic Chemistry, Vol. E 22b. [Link]
-
Mei, Y., et al. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. bioRxiv. [Link]
-
Trabocchi, A., et al. (2022). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences. [Link]
-
Lesyk, R., et al. (2017). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
ResearchGate. (n.d.). NMR spectra (amide region) of Ac-TYProxN-NH2 peptides containing... ResearchGate. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
London, R. E., et al. (1990). Probing the role of proline in peptide hormones. NMR studies of bradykinin and related peptides. Biochemical Pharmacology. [Link]
-
Al-Halfy, N., et al. (2024). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
PapoChem. (2026). Innovating with L-Thiazolidine-4-carboxylic Acid: A Guide for R&D Scientists. PapoChem Resources. [Link]
-
Taha, A., et al. (2016). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Trabocchi, A., et al. (2008). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters. [Link]
-
Holub, D., et al. (2021). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry. [Link]
-
Kasinath, V., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Peptide Science. [Link]
-
LookChem. (n.d.). This compound. LookChem. [Link]
-
Ad O'Donoghue, A. J., et al. (2021). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology. [Link]
-
Otvos, L., et al. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Protein Science. [Link]
-
ChemBK. (n.d.). This compound. ChemBK. [Link]
-
Liu, R. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Elthon, T. E., & Stewart, C. R. (1984). Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism. Plant Physiology. [Link]
-
Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal. [Link]
-
Roderer, D., et al. (2023). 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. Protein Science. [Link]
-
PubChem. (n.d.). 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid. PubChem. [Link]
-
PrepChem. (n.d.). Synthesis of D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid. PrepChem.com. [Link]
-
Yaron, A., & Mlynar, D. (1983). Sequential hydrolysis of proline-containing peptides with immobilized aminopeptidases. Biochimica et Biophysica Acta. [Link]
-
Cini, C., et al. (1979). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Ital J Biochem. [Link]
-
Unger, L., & DeMoss, R. D. (1966). Action of a proline analogue, l-thiazolidine-4-carboxylic acid, in Escherichia coli. Journal of Bacteriology. [Link]
-
PubChem. (n.d.). 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid. PubChem. [Link]
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- 1. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the role of proline in peptide hormones. NMR studies of bradykinin and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid in Medicinal Chemistry
Introduction: A Novel Scaffold for Cysteine Prodrug Strategy and Beyond
In the landscape of modern medicinal chemistry, the strategic delivery of therapeutic agents to their target sites while minimizing off-target effects is a paramount challenge. Prodrug design represents a powerful approach to enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. Within this context, 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (FTCA) emerges as a molecule of significant interest. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of FTCA in medicinal chemistry.
FTCA is a heterocyclic compound featuring a thiazolidine ring, a scaffold known for a wide array of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2][3] The unique structural feature of FTCA is the N-formyl group, which, in conjunction with the tetramethyl-substituted thiazolidine ring, suggests its primary utility as a stable, orally bioavailable prodrug of N-formyl-L-cysteine. The tetramethyl substitution sterically hinders premature ring opening, potentially leading to a more controlled release of the active cysteine derivative in vivo.
This guide will delve into the core applications of FTCA, focusing on its role as a cysteine prodrug, provide detailed protocols for its synthesis and evaluation, and explore its potential as a versatile building block in drug discovery.
Part 1: The Core Application - FTCA as a Prodrug of N-Formyl-L-cysteine
The primary and most compelling application of FTCA in medicinal chemistry is its function as a prodrug for N-formyl-L-cysteine. L-cysteine and its derivatives are crucial for various physiological processes, including the biosynthesis of the master antioxidant, glutathione.[4] However, the direct administration of L-cysteine is often hampered by its rapid oxidation and poor cellular uptake. Thiazolidine-based prodrugs offer a sophisticated solution to this delivery challenge.
Mechanistic Rationale: The Hydrolytic Release of N-Formyl-L-cysteine
The thiazolidine ring of FTCA is susceptible to hydrolysis under physiological conditions, leading to the release of N-formyl-L-cysteine. This process is generally non-enzymatic and pH-dependent.[5] The presence of the four methyl groups on the thiazolidine ring is a critical design feature, enhancing the stability of the prodrug and preventing premature degradation in the gastrointestinal tract, thus allowing for systemic absorption.
The released N-formyl-L-cysteine can then exert its therapeutic effects. The N-formyl group can be subsequently hydrolyzed by cellular deformylases to yield L-cysteine, which can then be incorporated into glutathione or participate in other metabolic pathways. The N-formyl moiety itself may also confer unique biological activities.
Diagram 1: Proposed Hydrolytic Activation of FTCA
Caption: Proposed bioactivation pathway of FTCA to N-formyl-L-cysteine and subsequently L-cysteine.
Therapeutic Potential
The ability of FTCA to deliver N-formyl-L-cysteine points to its potential in treating conditions associated with oxidative stress and cysteine deficiency.
-
Antioxidant Therapy: By replenishing intracellular cysteine levels, FTCA can boost glutathione synthesis, offering protection against reactive oxygen species (ROS)-mediated cellular damage. This is particularly relevant in pathologies such as ischemia-reperfusion injury, neurodegenerative diseases, and drug-induced toxicities. For instance, other cysteine prodrugs have shown efficacy in protecting against acetaminophen-induced hepatotoxicity.[5]
-
Anti-inflammatory Effects: Glutathione plays a key role in modulating inflammatory responses. By enhancing glutathione levels, FTCA could potentially mitigate inflammation in chronic conditions like asthma.[6]
-
Mucolytic Agent: N-acetylcysteine, a related compound, is a well-known mucolytic agent. N-formyl-L-cysteine released from FTCA may also possess mucolytic properties, making it a candidate for respiratory diseases.
Part 2: Experimental Protocols
Synthesis of this compound (FTCA)
The synthesis of FTCA is typically achieved through a two-step process starting from D,L-penicillamine hydrochloride.
Step 1: Synthesis of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (TMCA)
This step involves the condensation of D,L-penicillamine with acetone.
-
Materials:
-
D,L-penicillamine hydrochloride
-
Acetone
-
Nitrogen gas supply
-
Reflux apparatus
-
Rotary evaporator
-
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add D,L-penicillamine hydrochloride (e.g., 0.5 mole).
-
Add a sufficient volume of acetone to dissolve the starting material (e.g., 500 ml).
-
Heat the mixture at reflux temperature under a nitrogen atmosphere for 30-60 minutes.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Remove the excess acetone using a rotary evaporator to yield crude TMCA. The product can be used in the next step without further purification.
-
Step 2: N-Formylation of TMCA to yield FTCA
This step introduces the formyl group onto the nitrogen of the thiazolidine ring.
-
Materials:
-
2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (TMCA) from Step 1
-
Acetic anhydride
-
Formic acid
-
Ice bath
-
Stirring apparatus
-
-
Protocol:
-
In a flask, suspend TMCA in formic acid.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add acetic anhydride dropwise while maintaining the temperature between 0-20°C.
-
Allow the reaction to stir for approximately 5-6 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by standard workup procedures, which may include quenching with water, extraction with an organic solvent, and purification by crystallization or chromatography.
-
Diagram 2: Synthetic Workflow for FTCA
Caption: Two-step synthesis of FTCA from D,L-penicillamine hydrochloride.
In Vitro Evaluation of FTCA as a Cysteine Prodrug
This protocol outlines a method to assess the stability and release of N-formyl-L-cysteine from FTCA under simulated physiological conditions.
-
Objective: To determine the hydrolysis rate of FTCA at physiological pH and temperature.
-
Materials:
-
This compound (FTCA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Reference standards for FTCA and N-formyl-L-cysteine
-
-
Protocol:
-
Prepare a stock solution of FTCA in a suitable solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 10 mM).
-
Prepare a working solution by diluting the stock solution in pre-warmed PBS (pH 7.4, 37°C) to a final concentration (e.g., 100 µM).
-
Incubate the working solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile or by freezing the sample to stop further hydrolysis.
-
Analyze the samples by HPLC to quantify the remaining FTCA and the formation of N-formyl-L-cysteine.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically suitable.
-
Detection: Monitor at a wavelength where both FTCA and N-formyl-L-cysteine have significant absorbance (e.g., 210-230 nm).
-
-
Calculate the half-life (t½) of FTCA under these conditions by plotting the concentration of FTCA versus time.
-
Table 1: Example Data for In Vitro Hydrolysis of FTCA
| Time (hours) | FTCA Concentration (µM) | N-Formyl-L-cysteine Conc. (µM) |
| 0 | 100.0 | 0.0 |
| 1 | 95.2 | 4.8 |
| 2 | 90.1 | 9.9 |
| 4 | 81.5 | 18.5 |
| 8 | 66.7 | 33.3 |
| 12 | 54.9 | 45.1 |
| 24 | 30.1 | 69.9 |
Part 3: FTCA as a Versatile Synthetic Intermediate
Beyond its role as a prodrug, FTCA can serve as a valuable building block for the synthesis of more complex molecules. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, while the N-formyl group can be manipulated or removed to unmask the secondary amine for subsequent reactions.
Amide Coupling Reactions
The carboxylic acid of FTCA can be coupled with various amines to generate a library of amide derivatives. These derivatives can be screened for a range of biological activities.
-
General Protocol for Amide Coupling (e.g., using HATU):
-
Dissolve FTCA (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Isolate and purify the product using standard techniques (e.g., extraction, chromatography).
-
Deformylation and Further N-functionalization
The N-formyl group can be removed under acidic or basic conditions to reveal the secondary amine of the thiazolidine ring. This amine can then be functionalized with a variety of substituents to explore structure-activity relationships.
Conclusion
This compound is a promising molecule in medicinal chemistry, primarily serving as a stable prodrug for the delivery of N-formyl-L-cysteine. Its rational design, incorporating a hydrolytically cleavable N-formyl group and a stabilizing tetramethyl-substituted thiazolidine ring, makes it an attractive candidate for developing therapeutics targeting oxidative stress and inflammatory conditions. Furthermore, its chemical functionality allows for its use as a versatile intermediate in the synthesis of novel bioactive compounds. The protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration and application of FTCA in innovative drug discovery programs.
References
-
Mishra, R., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Nagel, D. L., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(11), 1426–1432. [Link]
-
Cudic, M., & Fields, G. B. (2008). A viable synthesis of N-methyl cysteine. Biopolymers, 90(1), 61–68. [Link]
-
Fairlie, D. P., et al. (2008). New cysteine derivatives with antiproliferative activity on melanoma cells. Bioorganic & Medicinal Chemistry Letters, 18(9), 2872–2877. [Link]
-
Lee, K. S., et al. (2005). A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular Pharmacology, 68(5), 1281–1290. [Link]
-
DeLeve, L. D., & Kaplowitz, N. (1991). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. The Journal of Pharmacology and Experimental Therapeutics, 257(1), 331–334. [Link]
-
Sarkar, S., et al. (2022). N-substituted cysteine derivatives as potential inhibitors. ResearchGate. [Link]
-
Mackenzie, C. G., & Harris, J. (1957). N-formylcysteine synthesis in mitochondria from formaldehyde and L-cysteine via thiazolidinecarboxylic acid. The Journal of Biological Chemistry, 227(1), 393–406. [Link]
-
Singh, S., et al. (2023). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. Molecules, 28(23), 7808. [Link]
-
Wikipedia. (n.d.). Cysteine. Retrieved from [Link]
-
Juvale, K., et al. (2024). Thiazolidinedione derivatives: emerging role in cancer therapy. Medicinal Chemistry Research, 33(1), 1-24. [Link]
-
Nishiyama, Y., et al. (2001). Fmoc-POAC: [(9-fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic acid]: a novel protected spin labeled beta-amino acid for peptide and protein chemistry. Chemical & Pharmaceutical Bulletin, 49(8), 1027–1029. [Link]
- Google Patents. (n.d.). WO2020128003A1 - Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide or of the methyl-d3 deuterated form thereof.
-
Mishra, R., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]
-
Nishiyama, Y., et al. (2001). Fmoc-POAC: [(9-fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic acid]: a novel protected spin labeled beta-amino acid for peptide and protein chemistry. Chemical & Pharmaceutical Bulletin, 49(8), 1027–1029. [Link]
-
ResearchGate. (n.d.). Fmoc-POAC: [(9-Fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic Acid]: A Novel Protected Spin Labeled .BETA.-Amino Acid for Peptide and Protein Chemistry. Retrieved from [Link]
-
Khan, I., et al. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Future Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Cysteine - Wikipedia [en.wikipedia.org]
- 5. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-protection strategy for 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Application Note & Protocol
Topic: A Strategic Approach for the N-Terminal Fmoc-Protection of the 2,2,5,5-Tetramethylthiazolidine-4-carboxylic Acid Scaffold
Abstract
This document provides a comprehensive technical guide for the N-terminal protection of the 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid scaffold using the 9-fluorenylmethoxycarbonyl (Fmoc) group. Direct Fmoc protection of the commercially available 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid is not chemically feasible due to the non-nucleophilic nature of the N-formyl nitrogen. Therefore, we present a robust, two-step strategy involving an initial N-deformylation under mild acidic conditions to unmask the secondary amine, followed by its efficient protection using standard Fmoc chemistry. This application note details the underlying chemical principles, provides step-by-step protocols for synthesis and purification, offers methods for analytical validation, and includes a troubleshooting guide. The resulting Fmoc-protected building block is a valuable reagent for incorporating sterically constrained cysteine analogues into peptides via Solid-Phase Peptide Synthesis (SPPS), a critical application in modern drug discovery and development.
Introduction & Strategic Rationale
The 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid core, a derivative of D-penicillamine, represents a class of constrained cyclic amino acid analogues. Its incorporation into peptide chains can enforce specific secondary structures, enhance proteolytic stability, and modulate biological activity. In the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the availability of an N-terminally Fmoc-protected version of this scaffold is essential for its use as a building block.[1][2]
However, a significant synthetic challenge arises from the fact that the readily available precursor is often the N-formylated derivative, this compound[3]. The nitrogen atom in this molecule is part of a formamide functional group. Due to resonance delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, this nitrogen is rendered non-nucleophilic and is not susceptible to direct acylation by standard Fmoc reagents like Fmoc-Cl or Fmoc-OSu.
Therefore, a direct protection strategy is destined to fail. The authoritative and field-proven strategy involves a two-stage process, which is the focus of this guide:
-
Stage 1: N-Deformylation. The critical first step is the selective cleavage of the N-formyl group to liberate the secondary amine of the thiazolidine ring. This must be accomplished under conditions that preserve the integrity of the acid-sensitive thiazolidine ring and the stereocenter at C4.
-
Stage 2: Fmoc-Protection. The resulting secondary amine, 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, can then be readily protected using well-established Fmoc-protection protocols to yield the desired final product.
This application note provides the detailed methodology to successfully execute this strategy, enabling researchers to generate high-purity Fmoc-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid for downstream applications.
Reaction Workflow Visualization
The overall two-stage synthetic strategy is depicted below.
Caption: Two-stage workflow for Fmoc protection.
Detailed Protocols
Part 1: N-Deformylation of this compound
Principle: This protocol employs mild acid-catalyzed hydrolysis to cleave the formamide bond. The use of dilute hydrochloric acid provides the necessary hydronium ions to protonate the formyl carbonyl, rendering it more susceptible to nucleophilic attack by water. The reaction temperature is moderately elevated to ensure a reasonable reaction rate without promoting degradation of the thiazolidine ring.
Materials:
-
This compound
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized Water
-
Hydrochloric Acid (HCl), 1 M solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate (EtOAc), ACS grade
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Reaction Flask and Condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of THF.
-
Acid Addition: To the stirring solution, add 20 mL of 1 M aqueous HCl. The solution should be biphasic initially but may become homogeneous upon heating.
-
Hydrolysis: Attach a condenser to the flask and heat the mixture to 45 °C in a water bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. (Typical reaction time: 2-4 hours).
-
Neutralization & Quench: Once the reaction is complete (disappearance of starting material), cool the flask to room temperature in an ice bath. Carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude product, 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, will be a white solid or a viscous oil. This material is often of sufficient purity to be carried forward to the next step without further purification.
Part 2: Fmoc-Protection of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Principle: This step utilizes the classic Schotten-Baumann conditions for N-acylation.[4] The secondary amine, now unmasked, acts as a nucleophile, attacking the electrophilic carbonyl of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). Sodium bicarbonate acts as a mild base to neutralize the N-hydroxysuccinimide (HOSu) byproduct and maintain a suitable pH for the reaction, preventing protonation of the amine.[5] A dioxane/water solvent system is used to solubilize both the polar amino acid and the nonpolar Fmoc-OSu.
Materials:
-
Crude 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (from Part 1)
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
1,4-Dioxane, ACS grade
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Diethyl Ether
-
Citric Acid, 10% aqueous solution
-
Brine (saturated NaCl solution)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the crude product from Part 1 (assuming ~100% yield for calculation, ~0.87 g) in a mixture of 20 mL of 1,4-dioxane and 20 mL of 10% aqueous NaHCO₃ solution in a 250 mL flask.
-
Addition of Fmoc Reagent: To this vigorously stirring solution, add 1.1 equivalents of Fmoc-OSu (e.g., ~1.7 g) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor for completion by TLC or LC-MS.
-
Workup - Solvent Removal: Once complete, reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the dioxane.
-
Aqueous Wash: Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove unreacted Fmoc-OSu and other nonpolar impurities. Discard the ether layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 10% citric acid solution. The Fmoc-protected product should precipitate as a white solid.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected product.
-
Purification (if necessary): If the product is not of sufficient purity, it can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) as the eluent.
Analytical Characterization
Successful synthesis should be validated at each stage using a combination of analytical techniques. The following table summarizes the expected key data points.
| Parameter | 3-Formyl- (Starting Material) | Deformylated Intermediate | Fmoc-Protected (Final Product) |
| ¹H NMR (δ, ppm) | ~8.1-8.3 (s, 1H, -CHO proton) | Signal absent | ~7.2-7.8 (m, 8H, Fmoc aromatic protons); ~4.2-4.5 (m, 3H, Fmoc CH & CH₂) |
| ¹³C NMR (δ, ppm) | ~160-165 (C=O, formyl) | Signal absent | ~155-157 (C=O, carbamate); Signals for Fmoc group appear |
| Mass Spec (m/z) | [M+H]⁺ ≈ 218.08 | [M+H]⁺ ≈ 190.09 | [M+H]⁺ ≈ 412.14 |
| FT-IR (cm⁻¹) | ~1650-1670 (C=O, amide) | ~3300-3400 (N-H stretch) | ~1690-1720 (C=O, carbamate & acid) |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deformylation (Step 1) | Insufficient reaction time or temperature. | Increase reaction time by 1-2 hours or raise the temperature slightly to 50-55 °C. Confirm acid concentration. |
| Degradation of Thiazolidine Ring | Hydrolysis conditions are too harsh (acid too concentrated or temperature too high). | Use the recommended 1 M HCl and do not exceed 55 °C. Consider using a milder acid like formic acid. |
| Low Yield in Fmoc-Protection (Step 2) | Incomplete deformylation in the previous step. pH of the reaction is too low, protonating the amine. Fmoc-OSu has degraded due to moisture. | Re-verify the completion of Step 1. Ensure pH is maintained at ~8-9 during the reaction. Use fresh, high-quality Fmoc-OSu. |
| Multiple Products in Fmoc Reaction | Potential for di-Fmoc side products if conditions are forced. Self-condensation of Fmoc-OSu. | Use only a slight excess (1.1 eq.) of Fmoc-OSu. Ensure efficient stirring to prevent localized high concentrations. |
| Difficulty in Product Precipitation | Product may be an oil or have some solubility in the acidic aqueous phase. | If precipitation does not occur upon acidification, proceed directly to ethyl acetate extraction. The product will be recovered in the organic phase. |
Conclusion
The protocol described herein provides a reliable and scientifically sound strategy for the synthesis of Fmoc-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, a valuable building block for peptide chemistry. By addressing the inherent non-reactivity of the N-formylated precursor through a validated deformylation-protection sequence, this guide empowers researchers in drug development to access novel peptide architectures with enhanced structural and functional properties.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link][4]
-
Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link][5]
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Fmoc Solid-Phase Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
Sources
Application Note & Protocol: Synthesis of N-Boc-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid for Peptide Synthesis
Introduction: Strategic N-Protection of a Sterically Hindered Thiazolidine Carboxylic Acid for Peptide Synthesis
In the realm of peptide synthesis, the use of non-proteinogenic amino acids is a powerful strategy for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity. 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, a cyclic derivative of cysteine, is one such building block of significant interest. Its sterically hindered nature can impart unique conformational constraints on a peptide backbone. However, its incorporation into a growing peptide chain necessitates the strategic use of protecting groups.
This application note addresses a common query regarding the "Boc-protection of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid". It is crucial to clarify a potential misconception in this topic. The formyl group at the 3-position of the thiazolidine ring is itself a protecting group for the secondary amine. Therefore, the direct Boc-protection of the N-formyl compound is not a viable synthetic route. The correct sequence involves a two-step process:
-
Deprotection: Removal of the N-formyl group to liberate the secondary amine of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid.
-
Protection: Subsequent protection of the newly freed secondary amine with the tert-butyloxycarbonyl (Boc) group to yield the desired N-Boc-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, ready for peptide synthesis.
This guide provides a comprehensive, field-proven protocol for this two-step synthesis, explaining the causality behind the experimental choices to ensure a high-yielding and reproducible outcome.
Part 1: N-Formyl Deprotection of this compound
The removal of an N-formyl group can be achieved under various conditions. While strong acidic hydrolysis is a common method, it can be harsh and potentially lead to side reactions, especially with sensitive substrates. A milder approach using hydroxylamine hydrochloride is presented here to selectively cleave the formyl group without compromising the integrity of the thiazolidine ring or the carboxylic acid moiety.[1]
Experimental Protocol: N-Formyl Deprotection
This protocol details the removal of the N-formyl group using hydroxylamine hydrochloride.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and chamber
-
Appropriate TLC eluent (e.g., Dichloromethane:Methanol, 9:1)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate (20 mL) and water (20 mL).
-
Carefully neutralize the aqueous layer with saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid.
-
Causality of Experimental Choices:
-
Hydroxylamine Hydrochloride: Provides a mild nucleophile (hydroxylamine) that selectively attacks the formyl carbonyl group, leading to its removal. The hydrochloride salt is stable and easy to handle.[1]
-
Pyridine: Acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride, preventing the formation of strongly acidic conditions that could potentially degrade the product.
-
Ethanol as Solvent: A polar protic solvent that effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Aqueous Work-up: Essential for removing the water-soluble byproducts, including excess hydroxylamine, pyridine hydrochloride, and other salts. The pH adjustments ensure the product is in its neutral, less water-soluble form for efficient extraction into the organic phase.
Workflow for N-Formyl Deprotection
Caption: N-Formyl Deprotection Workflow.
Part 2: Boc-Protection of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
With the secondary amine of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid now available, the next step is its protection with a tert-butyloxycarbonyl (Boc) group. This is a standard and robust reaction in peptide chemistry, typically employing di-tert-butyl dicarbonate (Boc₂O) as the Boc source in the presence of a base.[2][3]
Experimental Protocol: Boc-Protection
This protocol outlines the N-tert-butyloxycarbonylation of the deprotected thiazolidine derivative.
Materials:
-
2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dioxane and Water (or Tetrahydrofuran and Water)
-
Ethyl acetate
-
1 M Citric acid solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (optional, if further purification is needed)
Procedure:
-
Reaction Setup: Dissolve 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v, 10 mL per gram of substrate).
-
Base Addition: Add sodium bicarbonate (2.5 eq) or 1M NaOH solution to adjust the pH to 9-10. Cool the mixture to 0 °C in an ice bath.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 15 mL) to remove any unreacted Boc₂O and other impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1 M citric acid solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the N-Boc-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid.
-
Causality of Experimental Choices:
-
Boc₂O: The standard and highly efficient reagent for introducing the Boc protecting group.[2]
-
Base (NaHCO₃ or NaOH): Essential for deprotonating the secondary amine, thereby increasing its nucleophilicity to attack the electrophilic carbonyl of Boc₂O. The basic conditions also neutralize the acidic byproducts of the reaction.[4]
-
Dioxane/Water Solvent System: A common biphasic system that effectively dissolves both the polar amino acid and the nonpolar Boc₂O, facilitating the reaction.[2]
-
Acidic Work-up with Citric Acid: After the reaction, the product is in its carboxylate salt form in the aqueous layer. Acidification protonates the carboxylate, rendering the product less water-soluble and allowing for its extraction into an organic solvent. Citric acid is a mild acid that is less likely to cause premature cleavage of the acid-labile Boc group compared to strong mineral acids.
Workflow for Boc-Protection
Caption: Boc-Protection Workflow.
Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis.
| Parameter | N-Formyl Deprotection | Boc-Protection |
| Starting Material | 3-Formyl-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid | 2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid |
| Key Reagents | Hydroxylamine hydrochloride (1.5 eq)Pyridine (2.0 eq) | Di-tert-butyl dicarbonate (1.1 eq)Sodium bicarbonate (2.5 eq) |
| Solvent | Ethanol | Dioxane/Water (1:1) |
| Temperature | Reflux (~78 °C) | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 12 - 24 hours |
| Expected Yield | > 90% | > 85% |
Conclusion
The synthesis of N-Boc-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid is a crucial step for its application in peptide synthesis. This application note has clarified the necessary synthetic sequence, starting with the deprotection of the N-formyl group, followed by the protection of the resulting secondary amine with a Boc group. The detailed protocols and the rationale behind the experimental choices provide researchers, scientists, and drug development professionals with a reliable and reproducible method to access this valuable non-proteinogenic amino acid for their research and development endeavors.
References
- Barlos, K., & Gatos, D. (2012). N-Formyl- and N-Trityl-Protection. In Peptide and Protein Synthesis (pp. 47-66). Wiley-VCH Verlag GmbH & Co. KGaA.
- Geiger, R. (1977). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. U.S. Patent No. 4,021,418. Washington, DC: U.S.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Montalban, A. G., et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2016, 8589607. [Link]
Sources
- 1. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: Amide Bond Formation with 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid using Dicyclohexylcarbodiimide (DCC)
Introduction: Navigating Steric Hindrance in Amide Synthesis
3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development.[1] Its structure, derived from penicillamine, features a sterically demanding environment around the C4-carboxylic acid due to the adjacent gem-dimethyl group at C5 and the tetrasubstituted alpha-carbon. This significant steric hindrance presents a considerable challenge for standard amide bond formation, often leading to low yields and competing side reactions.
N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful and widely used coupling reagent for forming amide bonds by facilitating the dehydration of a carboxylic acid and an amine.[2][3][4] Its primary function is to activate the carboxyl group, making it susceptible to nucleophilic attack by an amine.[3][5]
This application note provides a comprehensive technical guide for researchers utilizing DCC to couple the sterically hindered this compound. We will delve into the mechanistic rationale behind the recommended protocols, address common challenges, and offer detailed, field-tested methodologies to ensure successful and efficient synthesis.
The Mechanism: Activating the Carboxyl Group and Mitigating Side Reactions
The efficacy of DCC-mediated coupling hinges on the formation of a highly reactive O-acylisourea intermediate. The reaction mechanism involves several key steps and potential pitfalls that are crucial to understand, especially when dealing with challenging substrates.
-
Activation: The carboxylic acid adds to one of the C=N double bonds of DCC. This converts the hydroxyl of the carboxyl group into an excellent leaving group.[5][6][7]
-
Nucleophilic Attack: The primary amine attacks the activated carbonyl carbon of the O-acylisourea intermediate. This forms the desired amide bond and releases N,N'-dicyclohexylurea (DCU), a largely insoluble byproduct.[4][8]
However, the sterically encumbered nature of this compound can slow this nucleophilic attack. This delay provides an opportunity for an irreversible intramolecular rearrangement of the O-acylisourea intermediate to form a stable N-acylurea , a common and yield-reducing side reaction.[7][9][10]
Furthermore, carbodiimide activation can lead to the epimerization of the chiral center at C4.[11] To overcome these challenges, the use of additives like 1-hydroxybenzotriazole (HOBt) is highly recommended. HOBt intercepts the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is less prone to side reactions and racemization but remains sufficiently reactive towards the amine, thereby improving overall reaction efficiency.[9][11]
Caption: DCC activates the carboxylic acid to an O-acylisourea, which can be attacked by an amine or undergo rearrangement.
Recommended Protocols for Amide Coupling
Successful coupling requires careful attention to reagent purity, stoichiometry, and reaction conditions. Anhydrous conditions are critical as DCC is moisture-sensitive.[3]
Materials and Reagents
-
This compound
-
Amine coupling partner
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) (optional, but highly recommended)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon source
-
Standard glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Ice bath
Protocol 1: Standard DCC Coupling
This protocol is a baseline but may be lower-yielding due to the substrate's steric hindrance.
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).
-
Solvent Addition: Dissolve the solids in anhydrous DCM (to a concentration of 0.1–0.5 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This minimizes side reactions during the initial activation step.[9][12]
-
DCC Addition: In a separate flask, dissolve DCC (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5-10 minutes.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
Protocol 2: High-Efficiency Coupling with HOBt Additive (Recommended)
This optimized protocol is designed to suppress side reactions and is the recommended starting point for this specific substrate.
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.0-1.2 equiv.), and HOBt (1.0 equiv.).
-
Solvent & Cooling: Dissolve the solids in anhydrous DCM (0.1–0.5 M) and cool the stirred solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 equiv.) in minimal anhydrous DCM dropwise over 5-10 minutes.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-18 hours. The inclusion of HOBt typically accelerates the desired coupling.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
Workup and Purification: The DCU Challenge
The primary challenge in the workup is the complete removal of the DCU byproduct.
-
DCU Filtration: Once the reaction is complete, cool the mixture in a refrigerator or ice bath for 30 minutes to maximize DCU precipitation. Filter the mixture through a fritted funnel or Celite pad to remove the bulk of the DCU solid.[13] Rinse the filter cake with a small amount of cold DCM.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[14] This removes unreacted amine, residual acid, and HOBt.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to remove any remaining DCU and other impurities.
Caption: Experimental workflow for DCC/HOBt coupling.
Optimization and Data Summary
For challenging couplings, systematic optimization may be required. The following table provides a starting point for reaction parameters.
| Parameter | Recommended Range | Rationale & Notes |
| Equivalents of Acid | 1.0 | Limiting reagent. |
| Equivalents of Amine | 1.0 - 1.2 | A slight excess can help drive the reaction to completion. |
| Equivalents of DCC | 1.1 - 1.2 | A slight excess ensures full activation of the acid. |
| Equivalents of HOBt | 1.0 - 1.1 | Crucial for suppressing racemization and N-acylurea formation.[9][11] |
| Solvent | DCM, THF, Ethyl Acetate | Must be anhydrous. DCM is often preferred for its ability to precipitate DCU.[9][15] |
| Temperature | 0 °C to Room Temp. | Initial cooling is critical to control reactivity.[12] |
| Reaction Time | 4 - 24 hours | Monitor by TLC/LC-MS. Steric hindrance may require longer times. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive DCC (hydrolyzed).2. Poorly nucleophilic amine.3. Extreme steric hindrance. | 1. Use fresh, high-purity DCC under strictly anhydrous conditions.2. Consider a more forcing coupling reagent if DCC fails (e.g., HATU).3. Increase reaction time or gently warm the reaction (e.g., to 40 °C) after initial stirring at RT. |
| Low Yield of Amide | 1. Formation of N-acylurea byproduct.2. Incomplete reaction. | 1. Ensure HOBt is used. This is the most effective way to prevent N-acylurea formation.[10]2. Allow the reaction to run longer or use a slight excess of the amine and DCC. |
| DCU Contamination in Product | 1. DCU is sparingly soluble in the crude product.2. Inefficient filtration. | 1. After concentrating the crude product, triturate with a solvent in which DCU is highly insoluble (e.g., diethyl ether) and re-filter.2. Ensure the reaction mixture is thoroughly cooled before the initial filtration step.[13] |
| Multiple Spots on TLC | 1. N-acylurea formation.2. Unreacted starting materials.3. Product degradation. | 1. Use the HOBt protocol.2. Optimize stoichiometry and reaction time.3. Ensure the amine and resulting amide are stable to the reaction and workup conditions. |
References
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Formation of Amides Using DCC. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
How Can I Remove DCU, byproduct of DCC coupling reactions?. (2022). ResearchGate. Retrieved from [Link]
-
Mastering Peptide Synthesis: The Essential Role of DCC Coupling Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
Workup: DCC Coupling. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Preparation of amides using DCC. (n.d.). Khan Academy. Retrieved from [Link]
-
DCC Coupling Mechanism | Organic Chemistry. (2020). YouTube. Retrieved from [Link]
-
Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ChemCatChem. Retrieved from [Link]
-
This compound. (n.d.). ChemBK. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
N,N′-Dicyclohexylcarbodiimide. (n.d.). Wikipedia. Retrieved from [Link]
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved from [Link]
-
This compound. (n.d.). PubChemLite. Retrieved from [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Khan Academy [khanacademy.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Workup [chem.rochester.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic Acid as a Chiral Building Block
Introduction: A Constrained Proline Analogue for Asymmetric Synthesis
In the landscape of chiral building blocks, 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid stands out as a versatile and sterically hindered proline analogue. Its rigid thiazolidine ring, derived from D-penicillamine, offers a well-defined stereochemical environment, making it an excellent chiral auxiliary for a range of asymmetric transformations. The N-formyl group, in concert with the gem-dimethyl substitution at the C2 and C5 positions, locks the conformation of the molecule, thereby enabling high levels of facial selectivity in reactions at adjacent centers.
This guide provides an in-depth exploration of the applications of this chiral building block, focusing on its utility in the diastereoselective synthesis of valuable intermediates for drug discovery and development. We will delve into the mechanistic underpinnings of its stereodirecting power and provide detailed protocols for its application in key synthetic transformations.
Core Attributes and Advantages
The efficacy of this compound as a chiral auxiliary stems from a combination of structural features:
-
Rigid Bicyclic-like Scaffold: The thiazolidine ring, once N-acylated, adopts a rigid conformation that effectively shields one face of the molecule.
-
Steric Hindrance: The four methyl groups at the C2 and C5 positions provide significant steric bulk, further enhancing facial discrimination.
-
Chelation Control: The N-formyl group and the carboxylic acid can act as chelation points for Lewis acids, organizing the transition state to favor specific stereochemical outcomes.
-
Proline Mimicry: The cyclic structure serves as a constrained proline surrogate, making it a valuable tool in the synthesis of peptidomimetics and other molecules designed to interact with biological systems that recognize proline-containing motifs.[1]
| Property | Value |
| CAS Number | 55234-12-3 |
| Molecular Formula | C9H15NO3S |
| Molecular Weight | 217.29 g/mol |
| Appearance | White to off-white solid |
| Chirality | (R)- or (S)-configuration |
Application in Diastereoselective Aldol Reactions
One of the premier applications of N-acyl thiazolidine derivatives is in diastereoselective aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. While specific data for the N-formyl derivative is not extensively published, we can extrapolate from the well-documented behavior of analogous N-acetyl and N-propionyl thiazolidinethiones to devise a robust protocol.[2] The underlying principle is the formation of a stereochemically defined enolate, which then reacts with an aldehyde from its less hindered face.
Mechanistic Rationale for Stereoselectivity
The stereochemical outcome of the aldol addition is dictated by the conformation of the boron enolate intermediate. The Lewis acidic boron triflate coordinates to both the carbonyl oxygen of the N-formyl group and the oxygen of the enolate, forming a rigid six-membered transition state. The bulky tetramethylthiazolidine ring effectively blocks one face of the enolate, forcing the incoming aldehyde to approach from the opposite, less hindered side. This "reagent-controlled" stereoselectivity is often powerful enough to override any inherent stereochemical bias in a chiral aldehyde.[2]
Protocol: Diastereoselective Aldol Addition to an Aldehyde
This protocol is adapted from established procedures for related N-acyl chiral auxiliaries.[2]
Materials:
-
This compound
-
Aldehyde of interest
-
Di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Phosphate buffer (pH 7)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C.
-
Enolate Formation: Add Bu₂BOTf (1.1 eq) dropwise to the solution, followed by the slow addition of DIPEA (1.2 eq). Stir the reaction mixture at 0 °C for 30 minutes. The formation of the boron enolate is typically indicated by a change in color.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C. Add a solution of the aldehyde (1.5 eq) in anhydrous DCM dropwise over 10 minutes.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a mixture of methanol and pH 7 phosphate buffer. Allow the mixture to warm to room temperature.
-
Workup: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude aldol adduct by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Application in the Synthesis of Chiral β-Amino Acids
The synthesis of enantiomerically pure β-amino acids is of significant interest in medicinal chemistry, as they are key components of various pharmaceuticals and peptidomimetics.[3] The N-formyl thiazolidine chiral auxiliary can be employed in a Mannich-type reaction to generate chiral β-amino acid precursors.
Protocol: Asymmetric Synthesis of a β-Amino Acid Derivative
This protocol is based on the general principles of asymmetric Mannich reactions utilizing chiral auxiliaries.
Materials:
-
This compound
-
Aldehyde of interest
-
p-Anisidine (or other amine)
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous DCM
Procedure:
-
Imine Formation: In a flask under an inert atmosphere, dissolve the aldehyde (1.1 eq) and p-anisidine (1.0 eq) in anhydrous DCM. Stir at room temperature for 1-2 hours to form the corresponding imine.
-
Enolate Formation: In a separate flask, prepare the boron enolate of this compound as described in the aldol protocol (steps 1 and 2).
-
Mannich Reaction: Cool the enolate solution to -78 °C. Add the pre-formed imine solution dropwise.
-
Reaction and Workup: Stir at -78 °C for 4-6 hours. Quench and work up the reaction as described in the aldol protocol.
-
Purification: Purify the resulting β-amino adduct by flash chromatography.
Cleavage of the Chiral Auxiliary
A critical step in the use of a chiral auxiliary is its efficient removal without racemization of the newly formed stereocenter. The N-acyl thiazolidine can be cleaved under various conditions to yield different functional groups.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing amide coupling reactions involving 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique, sterically hindered building block into their synthetic workflows. Here, we address common challenges and provide expert-driven solutions in a practical question-and-answer format.
Introduction: The Challenge of a Hindered Acid
This compound presents a significant synthetic challenge due to substantial steric hindrance around the carboxylic acid moiety. The C4 carbon holding the carboxyl group is flanked by a gem-dimethyl group at the C5 position and the bulky thiazolidine ring itself. This steric congestion can dramatically slow down the rate of amide bond formation and often leads to low yields or reaction failure with standard coupling protocols.[1][2] This guide will help you navigate these challenges to achieve efficient and reproducible couplings.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm starting my first coupling reaction with this acid. Which coupling reagent should I choose?
Answer: For a sterically hindered substrate like this, your choice of coupling reagent is the most critical factor for success. While many options exist, they are not all created equal. We strongly recommend starting with a high-performance uronium/aminium salt-based reagent.
The fundamental goal of a coupling reagent is to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group for subsequent nucleophilic attack by your amine.[3] With hindered acids, this activation must be fast and efficient to outcompete potential side reactions.
Here is a comparison of common reagent classes:
| Reagent Class | Examples | Recommended for this Acid? | Rationale & Byproduct Considerations |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Highly Recommended | These are the most powerful activating agents, forming highly reactive OAt- or Oxyma-active esters that are effective even with sterically demanding substrates.[4][5] They generally provide fast reaction kinetics and high yields. Byproducts are water-soluble, facilitating purification. |
| Phosphonium Salts | PyBOP, PyAOP | Recommended | Highly efficient and known for low racemization risk.[3] They are a very strong choice, often comparable to uronium salts. Byproducts can sometimes be more challenging to remove than those from uronium salts. |
| Carbodiimides | EDC, DIC, DCC | Use with Caution | While economical, carbodiimides form a less reactive O-acylisourea intermediate.[6] This intermediate is prone to a debilitating side reaction: rearrangement to an unreactive N-acylurea, which is a common cause of low yields with slow-reacting, hindered substrates.[7][8] If used, they must be paired with an additive like OxymaPure or HOAt. |
Bottom Line: Start with HATU or COMU . Their superior reactivity is well-suited to overcome the steric barrier presented by the tetramethylthiazolidine scaffold.[4][5]
Q2: My reaction yield is very low (or I see no product). What are the likely causes and how do I troubleshoot?
Answer: Low or no yield is the most common issue encountered with this substrate. The cause is almost always related to inefficient activation or coupling due to steric hindrance. Let's break down the troubleshooting process logically.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Detailed Troubleshooting Steps:
-
Ineffective Coupling Reagent: As discussed in Q1, standard reagents like EDC alone often fail.
-
Sub-Optimal Order of Addition: If you are mixing all components together at once, the coupling reagent can react with your amine nucleophile, deactivating it. This is a known side reaction with HATU, which can guanylate primary and secondary amines.[9]
-
Solution (Pre-Activation): The best practice is to pre-activate the carboxylic acid. Mix the this compound, HATU (or other reagent), and a non-nucleophilic base (like DIPEA) in an anhydrous solvent (e.g., DMF). Stir this mixture at room temperature for 5-15 minutes. This allows for the formation of the highly reactive active ester. Then, add your amine to the activated mixture.[9]
-
-
Incorrect Stoichiometry: Using insufficient amounts of the coupling reagent or base will lead to incomplete activation.
-
Solution: For challenging couplings, it's common to use a slight excess of the coupling reagent and base. A good starting point is:
-
Carboxylic Acid: 1.0 eq
-
Amine: 1.1 eq
-
HATU/COMU: 1.1 eq
-
DIPEA: 2.0 - 3.0 eq
-
-
-
Poor Solubility or Aggregation: If any of the reactants or the growing product chain crashes out of solution, the reaction will stop.
-
Solution: Ensure you are using a suitable solvent. Anhydrous DMF or NMP are excellent choices as they have high solvating power.[10] If solubility remains an issue, consider gentle heating (e.g., 40-50 °C), but monitor the reaction closely for potential side product formation. In some cases, adding a co-solvent like DMSO (up to 25%) can help disrupt aggregation.
-
Q3: What side reactions should I be aware of and how can I minimize them?
Answer: Besides low yield, side reactions can complicate purification and reduce the purity of your final product. The primary concerns depend on your choice of coupling reagent.
Caption: General mechanism of amide bond formation and common side reactions.
-
N-Acylurea Formation (with Carbodiimides):
-
Cause: When using reagents like EDC or DCC, the O-acylisourea intermediate is formed. If the subsequent reaction with the amine is slow (due to steric hindrance), this intermediate can undergo an intramolecular rearrangement to form a highly stable N-acylurea byproduct, which terminates the reaction for that molecule.[6][8]
-
Prevention:
-
Use an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure). These additives act as "activated ester traps," converting the O-acylisourea into a more stable but still highly reactive ester, which is less prone to rearrangement.[6]
-
Keep the reaction temperature low (0 °C to RT) to disfavor the rearrangement pathway.[7]
-
Switch to a uronium or phosphonium reagent, which do not proceed via this pathway.
-
-
-
Racemization (if your amine is chiral):
-
Cause: The activation process can increase the acidity of the α-proton on the adjacent chiral center of your amine partner, leading to epimerization. While the thiazolidine acid itself is chiral, its α-carbon is quaternary, so it cannot racemize. This is a concern for the incoming amine.
-
Prevention:
-
Q4: I have a working reaction, but I want to optimize it further. What parameters should I focus on?
Answer: Fine-tuning your reaction can improve yield, reduce reaction times, and simplify purification.
-
Solvent Choice: While DMF is the workhorse, N-Methyl-2-pyrrolidone (NMP) can be a superior solvent for difficult or aggregation-prone sequences due to its higher solvating capacity.[10] Dichloromethane (DCM) can also be used, especially if your product is less polar, which can simplify workup.[9] Always use anhydrous grade solvents to prevent hydrolysis of the activated intermediate.
-
Base Selection: DIPEA is the most common base, but if you suspect it's causing side reactions, consider N-methylmorpholine (NMM) which is slightly less basic. For extremely sensitive substrates, 2,4,6-collidine is an even milder, non-nucleophilic option.[7] Ensure you use at least 2 equivalents of base for uronium/aminium salt couplings, as the reaction generates acid that must be neutralized.
-
Temperature Control: Most couplings are run at room temperature. If the reaction is sluggish after several hours (as monitored by TLC or LC-MS), you can try gentle heating to 40-50 °C. Be aware that higher temperatures can increase the rate of side reactions. Conversely, for very reactive partners where racemization is a concern, running the reaction at 0 °C may be beneficial.[7]
-
Reaction Time: Due to the steric hindrance, these reactions may require longer times than typical amide couplings. Monitor the reaction's progress by LC-MS or TLC every few hours. A reaction may take anywhere from 4 to 24 hours to reach completion.
Exemplary Protocol: HATU-Mediated Coupling
This protocol provides a robust starting point for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a clean, dry, nitrogen-flushed flask, add this compound (1.0 eq) and HATU (1.1 eq).
-
Add anhydrous DMF to dissolve the solids (aim for a concentration of ~0.1-0.2 M).
-
Add DIPEA (2.5 eq) to the mixture and stir under a nitrogen atmosphere at room temperature. This is the pre-activation step .
-
Allow the activation to proceed for 10-15 minutes. The solution may change color.
-
In a separate vial, dissolve the amine coupling partner (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress using LC-MS or TLC. Check for the disappearance of the starting carboxylic acid.
-
Once the reaction is complete (typically 4-24 hours), quench the reaction by adding water or saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the combined organic layers with 5% aqueous citric acid (to remove excess amine and DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim.
- Carbodiimide. Wikipedia.
- Due-Hansen, M. E., et al. (2015).
- Optimizing Peptide Coupling: Key Techniques. Benchchem.
- HATU coupling - wh
- The Synthesis of Sterically Hindered Amides.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Revolutionizing Peptide Synthesis: A Detailed Guide to H
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- What do you do when your peptide synthesis fails? Biotage.
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jpt.com [jpt.com]
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- 7. bachem.com [bachem.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Purification of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid by Column Chromatography
Welcome to the dedicated technical support guide for the purification of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this important thiazolidine derivative. As a moderately polar carboxylic acid, this compound presents specific, yet manageable, hurdles on standard silica gel. This guide provides in-depth, field-proven solutions and explains the fundamental principles behind each recommendation.
Compound Profile & Pre-Chromatography Essentials
Understanding the physicochemical properties of this compound is the first step toward a successful purification strategy. Its structure, featuring both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors, dictates its interaction with the stationary phase.[1]
| Property | Value | Source |
| CAS Number | 55234-12-3 | [1][2][3] |
| Molecular Formula | C₉H₁₅NO₃S | [1][2] |
| Molecular Weight | 217.29 g/mol | [1][2] |
| LogP | ~1.73 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
The primary challenge in purifying this compound arises from the acidic proton of the carboxylic acid group. On a standard silica gel stationary phase, which is itself weakly acidic, this functional group can engage in strong, and often inconsistent, interactions. This can lead to a dynamic equilibrium between the protonated and deprotonated forms of the analyte on the column, resulting in significant peak tailing and poor separation.[4][5] The key to a successful purification is to suppress this secondary interaction by controlling the chemical environment on the column.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent problems encountered during the column chromatography of this compound in a direct question-and-answer format.
Q1: My compound is streaking badly on the TLC plate and the peaks from my column are showing significant tailing. What is happening and how do I fix it?
Probable Cause: This is the most common issue when purifying carboxylic acids on silica gel.[4] The streaking (or tailing) is caused by the strong interaction between the acidic proton of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a portion of the molecules "sticking" to the stationary phase longer than others, broadening the elution band.
Recommended Solution: The most effective solution is to add a small amount of a volatile acid to your mobile phase (eluent).[4][5]
-
Acidify the Eluent: Add 0.5% to 1% of acetic acid or formic acid to your pre-determined solvent system (e.g., Ethyl Acetate/Hexane).
-
Mechanism of Action: The added acid acts as a competitive binder for the active sites on the silica gel and, more importantly, ensures that your target compound remains fully protonated. By shifting the equilibrium entirely to the neutral, protonated form, the compound behaves more predictably and elutes as a sharp, well-defined band.
-
Validation: Run a new TLC plate using the acidified eluent. You should observe a more compact, less streaky spot with a slightly higher Rf value compared to the non-acidified system.
Q2: My compound isn't moving from the baseline on the TLC plate (Rf ≈ 0), even with a high concentration of ethyl acetate.
Probable Cause: An Rf value of zero indicates that your compound is too polar for the current mobile phase and is strongly adsorbed to the silica gel. While this compound is moderately polar, this issue can be exacerbated by the aforementioned acidic interactions.
Recommended Solution: You need to significantly increase the polarity of your mobile phase.
-
Introduce a Stronger Solvent: Add a small percentage of methanol (MeOH) to your eluent. A good starting point would be a system like 95:5 Dichloromethane (DCM)/Methanol.
-
Maintain Acidification: Remember to also add 0.5-1% acetic or formic acid to this new, more polar solvent system to prevent the streaking issues discussed in Q1.[5]
-
Alternative Stationary Phase: If the compound remains immobile even with highly polar eluents (which can compromise separation), consider an alternative stationary phase. For highly polar compounds, reversed-phase (C18) chromatography is an excellent alternative where polar compounds elute earlier.[6][7]
Q3: I'm getting poor separation between my product and the unformylated starting material (2,2,5,5-tetramethylthiazolidine-4-carboxylic acid). How can I improve resolution?
Probable Cause: The starting material and the N-formylated product have similar polarities, making separation challenging. The key is to find a solvent system that maximizes the small differences in their interaction with the stationary phase.
Recommended Solution: This requires careful optimization of the mobile phase using TLC.
-
Systematic Solvent Screening: Test a variety of solvent systems with differing polarities and selectivities. Create a table to track the Rf values. Aim for a solvent system that gives your product an Rf of ~0.3-0.4 and maximizes the difference in Rf (ΔRf) between the product and the impurity.[6]
-
Consider Ternary Systems: Sometimes, a three-component solvent system can provide better separation. For example, a mixture of Hexane/Ethyl Acetate/DCM can offer different selectivity compared to a simple two-solvent mix.
-
Fine-Tune Polarity: Once you have a promising system, fine-tune the solvent ratios. Small changes (e.g., from 30% to 35% Ethyl Acetate in Hexane) can have a significant impact on resolution. Always include your 0.5% acid modifier.
| Solvent System (with 0.5% AcOH) | Product Rf | Impurity Rf | ΔRf | Assessment |
| 30% EtOAc in Hexane | 0.25 | 0.20 | 0.05 | Poor Separation |
| 40% EtOAc in Hexane | 0.40 | 0.32 | 0.08 | Better, but could be improved |
| 5% MeOH in DCM | 0.35 | 0.15 | 0.20 | Optimal for Separation |
Q4: I've successfully run the column, but after evaporating the solvent, my purified product is a persistent oil or sticky gum, not a solid.
Probable Cause: This "oiling out" phenomenon is typically caused by one of two factors: residual solvents or the presence of minor, unresolved impurities that inhibit crystallization.[4] The acidic additive (acetic or formic acid) used in the mobile phase is a common culprit if not thoroughly removed.
Recommended Solution:
-
Azeotropic Removal of Acid: After combining and evaporating your pure fractions, redissolve the residue in a solvent like toluene or DCM and re-evaporate under vacuum. Repeat this process 2-3 times. This will help form an azeotrope with the residual acetic/formic acid and remove it more effectively.
-
High Vacuum Drying: Place the flask on a high vacuum line for several hours (or overnight) to remove the last traces of all solvents.
-
Trituration: If the product remains an oil, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the compound is insoluble (e.g., cold hexanes or petroleum ether) and scratch the side of the flask with a glass rod while stirring vigorously.[4] This can provide nucleation sites and force the solid to precipitate.
Standard Operating Protocol (SOP): Column Chromatography Purification
This protocol provides a step-by-step workflow for the purification of this compound.
Sources
preventing side reactions during the formylation of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Welcome to the technical support center for the formylation of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic step. By understanding the underlying mechanisms, you can optimize your reaction conditions for higher yield and purity.
Introduction
The N-formylation of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid is a key transformation in the synthesis of various pharmaceutical intermediates. The sterically hindered nature of the secondary amine and the presence of a carboxylic acid group present unique challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of the N-Formyl Product
Q1: I am getting a low yield of my desired N-formyl product. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors, primarily incomplete reaction or degradation of the starting material or product. Here’s a systematic approach to troubleshooting:
-
Inadequate Formylating Agent Activity: The most common method for this substrate is the use of acetic formic anhydride (AFA), often generated in situ from formic acid and acetic anhydride.[1][2][3][4] The effectiveness of AFA is highly dependent on its freshness and the reaction conditions.
-
Suboptimal Reaction Temperature: The formylation reaction is typically conducted at low temperatures (0-20 °C) to control the reactivity of the anhydride and minimize side reactions.[4]
-
Insufficient Reaction Time: While many formylations with AFA are rapid, the sterically hindered nature of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid may require longer reaction times for complete conversion.
-
Actionable Advice: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Experimental Protocol: Optimized In Situ Generation of Acetic Formic Anhydride and Formylation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add formic acid (1.2-2.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.0 equivalent) to the formic acid with continuous stirring. Maintain the temperature at 0 °C.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of acetic formic anhydride.
-
Dissolve 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a separate flask.
-
Slowly add the solution of the thiazolidine derivative to the freshly prepared AFA solution at 0 °C.
-
Allow the reaction to stir at 0-20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully adding cold water.
-
Proceed with standard aqueous workup and purification.
Issue 2: Presence of an Acetylated Side Product
Q2: My final product is contaminated with the N-acetyl derivative of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. Why is this happening and how can I prevent it?
A2: The formation of an N-acetylated byproduct is a known issue when using acetic formic anhydride.[6]
-
Mechanistic Explanation: Acetic formic anhydride is a mixed anhydride. The secondary amine can nucleophilically attack either the formyl carbonyl or the acetyl carbonyl. While the formyl carbonyl is sterically less hindered and electronically more electrophilic, making it the preferred site of attack, some acetylation can still occur, especially under suboptimal conditions.[6]
-
Expert Insight: The selectivity for formylation over acetylation is generally high but not always absolute.[6]
-
-
Troubleshooting Strategies:
-
Temperature Control: Lowering the reaction temperature (e.g., to -10 °C or 0 °C) can enhance the kinetic preference for attack at the more reactive formyl group.
-
Reagent Stoichiometry: Using a slight excess of formic acid relative to acetic anhydride during the in situ generation of AFA can help to ensure that all the acetic anhydride is consumed, minimizing its presence as a competing acetylating agent.[7]
-
Alternative Formylating Agents: If acetylation remains a persistent issue, consider alternative formylating agents that do not contain an acetyl group. Formic acid itself can be used, often with a dehydrating agent or under azeotropic distillation to remove water.[1][5] Another option is the Vilsmeier-Haack reagent, although this is a stronger formylating agent and may require careful optimization for this substrate.[8][9][10][11][12]
-
Data Summary: Reagent Choice and Side Product Formation
| Formylating Agent | Common Side Products | Prevention Strategy |
| Acetic Formic Anhydride | N-acetylated compound, unreacted starting material | Strict temperature control (0 °C), use of excess formic acid |
| Formic Acid | Incomplete reaction | Use of a dehydrating agent, azeotropic removal of water |
| Vilsmeier-Haack Reagent | Potential for over-reactivity or decomposition of starting material | Careful control of stoichiometry and temperature |
Issue 3: Decomposition of the Thiazolidine Ring
Q3: I am observing decomposition of my starting material, characterized by the loss of the thiazolidine ring structure. What reaction conditions could be causing this?
A3: The thiazolidine ring, while generally stable, can be susceptible to decomposition under harsh acidic or basic conditions, especially at elevated temperatures.
-
Hydrolytic Cleavage: The thiazolidine is formed from the condensation of penicillamine and acetone.[13] This reaction is reversible, and under certain conditions, the ring can hydrolyze back to its constituent amino acid and ketone.
-
Causality: Prolonged exposure to strong acids or bases, particularly in the presence of water and at high temperatures, can promote this retro-synthesis.
-
-
Preventative Measures:
-
pH Control: Ensure that the reaction and workup conditions are not overly acidic or basic for extended periods. If using a strong acid catalyst with formic acid, for example, ensure the reaction is not heated unnecessarily.
-
Anhydrous Conditions: As moisture can facilitate hydrolysis, maintaining anhydrous conditions throughout the reaction is crucial.[2][5]
-
Temperature Management: Avoid excessive heating. Most formylation reactions for this type of substrate proceed efficiently at or below room temperature.
-
Visualizing the Process
Diagram: Troubleshooting Logic for Formylation
Caption: A troubleshooting flowchart for the formylation process.
Diagram: Reaction Pathway and Side Reactions
Caption: The reaction pathway and potential side reactions.
References
-
Eaton, J. T. (n.d.). Formylation of Amines. PMC - NIH. [Link]
-
Organic Syntheses Procedure. (n.d.). [Link]
-
A plausible reaction pathway for N-formylation of amines. (n.d.). ResearchGate. [Link]
-
Hoaglund-Hyzer, C. S., et al. (2017). Mechanistic Studies of the N-formylation of Edivoxetine, a Secondary Amine-Containing Drug, in a Solid Oral Dosage Form. Journal of Pharmaceutical Sciences, 106(5), 1347-1356. [Link]
-
A mild and convenient procedure for the N-formylation of secondary amines using organosilicon chemistry. (n.d.). ACS Publications. [Link]
-
Mixed anhydrides in peptide synthesis. (n.d.). ResearchGate. [Link]
-
Acetic Formic Anhydride. (n.d.). Organic Syntheses. [Link]
-
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Kim, J., et al. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 20(12), 1389-1390. [Link]
-
Acetic formic anhydride. (n.d.). Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
-
Eschweiler–Clarke reaction. (n.d.). Wikipedia. [Link]
-
Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
-
Formylation of Amines with Acetic Formic Anhydride. (2021). Reddit. [Link]
-
Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (n.d.). Atlantis Press. [Link]
-
3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. (n.d.). LookChem. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
-
Yang, S., et al. (2020). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 10(3), 539. [Link]
- Process for the preparation of mixed anhydrides. (n.d.).
-
The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. (n.d.). ResearchGate. [Link]
-
Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]
-
Synthesis of D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid. (n.d.). PrepChem.com. [Link]
-
Synthesis of Peptides with Mixed Anhydrides. (n.d.). Organic Reactions. [Link]
-
SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. (n.d.). [Link]
-
New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. (n.d.). ResearchGate. [Link]
-
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid. (n.d.). PubChem. [Link]
-
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid: a compound which exists in the amino acid rather than the zwitterion form. (n.d.). Royal Society of Chemistry. [Link]
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- 13. prepchem.com [prepchem.com]
challenges in scaling up the synthesis of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the challenges encountered during the synthesis and scale-up of this important compound.
Synthesis Overview and Mechanism
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the thiazolidine ring by the condensation of D,L-penicillamine with acetone. The second and more critical step is the N-formylation of the resulting 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. This is commonly accomplished using a potent formylating agent, acetic formic anhydride, which is generated in situ from the reaction of formic acid and acetic anhydride.
The mechanism of N-formylation involves the nucleophilic attack of the secondary amine of the thiazolidine ring on the highly electrophilic carbonyl carbon of the formyl group in acetic formic anhydride. This is followed by the elimination of an acetate ion to yield the N-formylated product.
Diagram of the Synthesis Pathway:
Caption: Synthesis pathway for this compound.
Detailed Experimental Protocols
Synthesis of 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid
This protocol is adapted from established procedures for the synthesis of similar thiazolidine derivatives.[1]
Materials:
-
D,L-Penicillamine hydrochloride
-
Acetone
-
Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend D,L-penicillamine hydrochloride in acetone.
-
Heat the mixture to reflux under a nitrogen atmosphere for 30-60 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, distill off the excess acetone under reduced pressure to obtain the crude 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. The product is often used in the next step without further purification. A near-quantitative yield is expected.[1]
Synthesis of this compound
This protocol is based on general methods for N-formylation using acetic formic anhydride.[2]
Materials:
-
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid
-
Acetic anhydride
-
Formic acid (98-100%)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, dissolve 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid in an anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the acetic formic anhydride by slowly adding formic acid to acetic anhydride at 0 °C. Caution: This reaction is exothermic.
-
Slowly add the freshly prepared acetic formic anhydride to the solution of the thiazolidine derivative while maintaining the temperature between 0-20 °C.
-
Stir the reaction mixture at this temperature for approximately 5.5 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be worked up by quenching with cold water and extracting the product with a suitable organic solvent.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis and scale-up of this compound.
Diagram of the Troubleshooting Workflow:
Caption: A decision tree for troubleshooting common issues in the synthesis.
Low Yield
Q: My N-formylation reaction is resulting in a low yield. What are the likely causes and how can I improve it?
A: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete Reaction: The N-formylation may not have gone to completion.
-
Solution: Monitor the reaction closely using TLC. If starting material is still present after the recommended reaction time, consider extending the reaction duration. A slight, controlled increase in temperature might also be beneficial, but be cautious as this can also promote side reactions.
-
-
Moisture Contamination: Acetic formic anhydride is highly sensitive to moisture, which can quench the reagent and reduce its effectiveness.
-
Solution: Ensure all glassware is thoroughly flame-dried before use and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of the thiazolidine starting material to the formylating agent can lead to incomplete conversion.
-
Solution: A slight excess of the in situ generated acetic formic anhydride is typically used. You may need to experimentally determine the optimal stoichiometry for your specific setup.
-
-
Degradation of the Thiazolidine Ring: Although generally stable, prolonged exposure to harsh acidic or basic conditions during workup could potentially lead to ring opening.
-
Solution: Perform the workup at low temperatures and avoid prolonged contact with strong acids or bases.
-
Product Purity
Q: My final product is contaminated with acetic acid. What is the best way to remove it?
A: Acetic acid is a common byproduct of this reaction and its removal is crucial for obtaining a pure product. Here are several effective methods:
-
Aqueous Workup: After the reaction, quench the mixture with cold water and wash the organic layer with a saturated solution of sodium bicarbonate. This will neutralize the acetic acid, converting it to sodium acetate, which is soluble in the aqueous layer.
-
Co-evaporation: After the initial workup, residual traces of acetic acid can often be removed by co-evaporation with a high-boiling point solvent like toluene. Dissolve the crude product in toluene and evaporate the solvent under reduced pressure. Repeat this process several times.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for purification.
-
Column Chromatography: For smaller scales or when high purity is essential, flash column chromatography on silica gel can be employed to separate the product from acetic acid and other impurities.
Q: I see unreacted starting material in my final product. How can I remove it?
A: Unreacted 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid can be removed through:
-
Column Chromatography: This is the most effective method for separating the more polar starting material from the less polar N-formylated product.
-
Recrystallization: If there is a significant difference in solubility between the starting material and the product in a particular solvent, recrystallization can be an effective purification method.
Scale-Up Challenges
Scaling up the synthesis of this compound presents several challenges, primarily related to the exothermic nature of the N-formylation step.
Q: What are the main safety concerns when scaling up this reaction, and how can they be mitigated?
A: The primary safety concern is the exothermic reaction between formic acid and acetic anhydride.
-
Heat Management: The heat generated increases with the cube of the reactor's radius, while the heat removal capacity (surface area) only increases by the square of the radius. This can lead to a dangerous temperature increase if not properly managed.
-
Mitigation:
-
Slow, Controlled Addition: Add the formic acid to the acetic anhydride slowly and in a controlled manner, using a dropping funnel or a syringe pump.
-
Efficient Cooling: Use a reactor with a cooling jacket and ensure the cooling system has sufficient capacity to handle the heat load.
-
Semi-Batch Process: For larger scales, consider a semi-batch process where one reactant is added portion-wise to the other.
-
-
-
Mixing: Inadequate mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture, potentially leading to side reactions or a runaway reaction.
-
Mitigation:
-
Appropriate Agitation: Use a stirrer and agitation speed that ensures efficient mixing for the reactor volume and viscosity of the reaction mixture.
-
Baffles: In larger reactors, baffles can help to improve mixing efficiency.
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use other formylating agents for this synthesis? A1: Yes, other formylating agents such as formic acid with a coupling agent (e.g., DCC), or cyanomethyl formate can be used. However, acetic formic anhydride generated in situ is often preferred due to its high reactivity and the relatively clean reaction profile.
Q2: How can I confirm the identity and purity of my final product? A2: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule. Key signals to look for in 1H NMR include the singlet for the formyl proton and the characteristic shifts for the methyl and methine protons of the thiazolidine ring. The 13C NMR will show a signal for the formyl carbonyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the amide carbonyl (C=O) of the formyl group, typically in the range of 1650-1680 cm-1, and the carboxylic acid carbonyl.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.
Q3: What is the expected stereochemistry of the final product? A3: If you start with D,L-penicillamine, the resulting 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid will be a racemic mixture. The subsequent N-formylation does not affect the chiral center at C4, so the final product will also be a racemic mixture of (R)- and (S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid.
Q4: What are the storage conditions for the final product? A4: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. It is advisable to store it under an inert atmosphere to prevent potential degradation.
Data Summary
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H15NO3S | |
| Molecular Weight | 217.29 g/mol | |
| CAS Number | 55234-12-3 |
Table 2: Typical Reaction Conditions for N-Formylation
| Parameter | Condition | Reference |
| Formylating Agent | Acetic formic anhydride (in situ) | |
| Temperature | 0 - 20 °C | |
| Reaction Time | ~5.5 hours | |
| Solvent | Anhydrous THF or DCM | General Practice |
References
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Polymer Bulletin, 2022.
- 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. The Royal Society of Chemistry.
-
3-formyl-2,2,5,5-tetramethyl-4-thiazolidinecarboxylic acid. SpectraBase. Available at: [Link]
-
This compound. ChemBK. Available at: [Link]
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This compound. LookChem. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
Synthesis of D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid. PrepChem.com. Available at: [Link]
- Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate.
-
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid. PubChem. Available at: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
- Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Arom
- SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. Farmacia, 2011.
- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 2022.
- Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 2023.
- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry, 2017.
- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 2020.
- Ethyl 5-Formyl-1-(pyridin-3-yl)
Sources
stability issues of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid under acidic conditions
Welcome to the technical support center for 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered under acidic conditions during experimental workflows.
Introduction
This compound is a key building block in various synthetic applications, prized for its unique structural features derived from D-penicillamine.[1][2][3] However, the inherent chemical nature of the thiazolidine ring and the N-formyl group presents stability challenges, particularly in acidic environments. This guide provides a comprehensive overview of these stability issues, troubleshooting protocols, and preventative measures to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound in acidic conditions?
A1: The primary stability concern is the acid-catalyzed hydrolysis of the thiazolidine ring. This leads to ring-opening and decomposition of the molecule. The N-formyl group can also be susceptible to hydrolysis under certain acidic conditions.
Q2: What is the mechanism of acid-catalyzed degradation?
A2: Under acidic conditions, the lone pair of electrons on the sulfur or nitrogen atom in the thiazolidine ring can be protonated. This protonation weakens the ring structure, making it susceptible to nucleophilic attack by water, leading to hydrolysis and ring-opening to form the parent D-penicillamine and formaldehyde.
Q3: At what pH range does this degradation become significant?
A3: While specific data for this exact molecule is not extensively published, related thiazolidine structures show increased instability at pH values below 5.[4] The rate of hydrolysis is often pH-dependent, with a potential maximum rate at moderately acidic pH.[5]
Q4: Can I use acidic reagents for reactions involving this compound?
A4: Caution is strongly advised. If acidic reagents are necessary, it is crucial to use the mildest possible acid, maintain a low temperature, and minimize the reaction time. A pilot study to assess stability under your specific reaction conditions is highly recommended.
Q5: How can I monitor the degradation of the compound during my experiment?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring the degradation.[6][7] You can track the disappearance of the parent compound peak and the appearance of degradation product peaks, such as D-penicillamine. Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment.
Troubleshooting Guide
Issue 1: Low or No Yield of Expected Product in an Acid-Catalyzed Reaction
-
Potential Cause: Degradation of the starting material due to acidic conditions.
-
Troubleshooting Steps:
-
Confirm Starting Material Purity: Before starting the reaction, verify the purity of your this compound using a suitable analytical method like NMR or HPLC.
-
Run a Control Experiment: Set up a control reaction containing only the starting material and the acidic reagent under the same conditions but without other reactants. Monitor the stability of the starting material over time.
-
Modify Reaction Conditions:
-
Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of degradation.
-
Reduce Reaction Time: Minimize the exposure of the compound to acidic conditions.
-
Use a Milder Acid: If possible, substitute strong acids with weaker organic acids.
-
Stoichiometric vs. Catalytic Acid: Use a catalytic amount of acid instead of a stoichiometric amount if the reaction allows.
-
-
Issue 2: Appearance of Unexpected Byproducts in the Reaction Mixture
-
Potential Cause: Formation of degradation products from the starting material.
-
Troubleshooting Steps:
-
Characterize Byproducts: Isolate and characterize the unexpected byproducts using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of D-penicillamine or its derivatives would strongly indicate degradation of the thiazolidine ring.
-
Optimize pH: If your reaction can be performed in a buffered system, identify a pH range where the starting material is stable yet the reaction proceeds.
-
Protecting Group Strategy: In multi-step syntheses, consider if the N-formyl group or the thiazolidine ring can be protected or if the synthetic route can be altered to introduce this moiety at a later, less acidic stage.
-
Experimental Protocols
Protocol 1: HPLC Method for Stability Monitoring
This protocol provides a general framework for monitoring the stability of this compound.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with A: 0.1% Formic acid in Water and B: Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare samples at different time points from your reaction mixture or stability study.
-
Dilute the samples appropriately with the mobile phase.
-
Inject the samples into the HPLC system and monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
Visualizing the Degradation Pathway
The following diagram illustrates the proposed acid-catalyzed hydrolysis of this compound.
Caption: Proposed acid-catalyzed degradation pathway.
Experimental Workflow for Stability Assessment
This workflow outlines the steps to systematically evaluate the stability of the compound under your specific experimental conditions.
Caption: Workflow for assessing acidic stability.
References
-
Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. (2021). Annals of R.S.C.B., 25(1), 4653-4663. [Link]
-
Faggiani, R., Howard-Lock, H. E., Lock, C. J. L., & Orgias, R. (1991). The interaction of D-penicillamine with aldehydes and ketones: 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. Canadian Journal of Chemistry, 69(1), 1-8. [Link]
-
Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. (2021). Annals of the Romanian Society for Cell Biology, 25(1), 4653–4663. [Link]
-
This compound. LookChem. [Link]
-
This compound. ChemBK. [Link]
-
3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid. Pharmaffiliates. [Link]
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2020). Molecules, 25(21), 5089. [Link]
-
Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. (2020). Chemical Science, 11(26), 6794-6800. [Link]
-
Geminal Dimethyl Substitution Enables Controlled Polymerization of Penicillamine- Derived b-Thiolactones and Reversed Depolymerization. (2020). Chem, 6(11), 3043-3054. [Link]
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2021). Scientific Reports, 11(1), 1-10. [Link]
-
Factors affecting the stability of complexes. Unacademy. [Link]
-
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid. PubChem. [Link]
-
Structural Studies of Derivatives of Thiazolidine-4-Carboxylic Acid. McMaster University. [Link]
-
New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1020. [Link]
-
Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. (1959). Journal of the American Chemical Society, 81(19), 5089-5095. [Link]
-
HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2019). Journal of Pharmaceutical and Biomedical Analysis, 174, 526-533. [Link]
- Process for removing an n-formyl group.
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2014). Pakistan Journal of Pharmaceutical Sciences, 27(5), 1279-1284. [Link]
-
Synthesis of thiazolidine-4-carboxylic acid derivatives. ResearchGate. [Link]
-
Factors Affecting The Stability of A Complex Ion. Scribd. [Link]
-
Simultaneous Analysis of Urinary 2-Thiothiazolidine-4-carboxylic acid and Thiocarbamide as a Biological Exposure. (1999). Yonsei Medical Journal, 40(3), 223-231. [Link]
-
Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Dalal Institute. [Link]
-
Factors Affecting Stability of Complexes PDF. Scribd. [Link]
-
General acid catalyzed imidazolidine hydrolysis. Hydrolysis of 2-(tert-butyl)-N,N'-dimethyl-1,3-imidazolidine and 2-(p-methoxyphenyl)-N-isopropyl-N'-phenyl-1,3-imidazolidine. (1979). Journal of the American Chemical Society, 101(18), 5173-5177. [Link]
-
Factors affecting stability of metal complexes. Slideshare. [Link]
-
Alcohol and Urinary 2-thiothiazolidine-4-carboxylic Acid. (2002). Toxicology Letters, 134(1-3), 277-283. [Link]
-
Green Chemistry Blog. Royal Society of Chemistry. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alcohol and urinary 2-thiothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of Peptides Containing 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the novel amino acid analogue, 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (Fmoc-Thz-OH). The unique structural characteristics of this proline analogue can impart desirable properties to peptides, such as increased proteolytic stability and conformational rigidity. However, these same features often present significant challenges in peptide solubility and handling. This guide provides in-depth, experience-driven insights and practical troubleshooting protocols to help you successfully work with these complex molecules.
Part 1: Understanding the Challenge - Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the solubility of peptides containing this compound.
Q1: Why are peptides containing this compound often difficult to dissolve?
A1: The solubility of these peptides is influenced by a combination of factors stemming from the unique structure of the modified amino acid:
-
Increased Hydrophobicity: The four methyl groups on the thiazolidine ring significantly increase the lipophilicity of this residue compared to proline. This enhanced hydrophobicity can drive peptide aggregation in aqueous solutions.[1][2][3]
-
Steric Hindrance: The bulky tetramethyl-substituted ring can restrict the conformational flexibility of the peptide backbone. While this can be beneficial for therapeutic design, it can also promote the formation of stable, ordered aggregates, such as β-sheets, which are often insoluble.[4]
-
Disruption of Solvation: The N-formyl group and the overall bulky nature of the residue can interfere with the hydration of the peptide backbone, further reducing its solubility in aqueous media.
Q2: What is the likely conformational impact of incorporating this modified amino acid into a peptide sequence?
A2: this compound is a proline analogue, and like proline, it introduces a "kink" in the peptide backbone due to its cyclic structure. This can disrupt secondary structures like alpha-helices and beta-sheets.[5] However, the bulky tetramethyl groups can further restrict bond rotation, potentially leading to more defined, and sometimes less soluble, conformations. The thiazolidine ring itself has been shown to influence the cis/trans isomerization of the peptide bond, which can affect the overall folding and aggregation propensity of the peptide.[6]
Q3: How can I predict the solubility of my peptide containing this modified amino acid before synthesis?
A3: While precise prediction is challenging, you can make an educated assessment by considering the following:
-
Overall Peptide Composition: A higher percentage of hydrophobic amino acids in the sequence will likely exacerbate the low solubility caused by the modified residue. Aim to incorporate charged or polar amino acids where possible to counterbalance the hydrophobicity.[7]
-
Position of the Modified Residue: Placing the bulky, hydrophobic residue in a region of the peptide that is already prone to aggregation may lead to severe solubility issues.
-
Computational Tools: While not specifically parameterized for this novel amino acid, some web-based tools can provide a general estimation of peptide solubility based on the overall sequence. It is advisable to treat the modified residue as a highly hydrophobic, sterically hindered amino acid in such predictions.
Part 2: Troubleshooting Guide - A Stepwise Approach to Solubilization
If you are encountering solubility issues with your lyophilized peptide, follow this systematic approach. Always start with the mildest conditions and progress to stronger solvents only as needed. It is highly recommended to perform these solubility tests on a small aliquot of your peptide first.
Detailed Protocols:
1. Aqueous Buffers and pH Adjustment
-
Rationale: The net charge of a peptide significantly affects its solubility, which is generally lowest at its isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.[7]
-
Protocol:
-
Calculate the theoretical pI of your peptide.
-
If the peptide is basic (net positive charge), try dissolving it in 10% acetic acid.[8]
-
If the peptide is acidic (net negative charge), attempt to dissolve it in 0.1% ammonium hydroxide.[8]
-
Once dissolved, slowly add your desired buffer to reach the final concentration.
-
2. Organic Co-solvents
-
Rationale: For highly hydrophobic peptides, organic solvents are often necessary to disrupt the hydrophobic interactions that lead to aggregation.[7]
-
Recommended Solvents and their Properties:
| Solvent | Properties and Considerations |
| DMSO (Dimethyl sulfoxide) | A powerful solvent for many hydrophobic peptides. However, it can oxidize methionine and free cysteine residues.[4] |
| DMF (Dimethylformamide) | A good alternative to DMSO, especially for peptides susceptible to oxidation. |
| ACN (Acetonitrile) | Less polar than DMSO and DMF, but can be effective. Often used in HPLC, so it is compatible with downstream purification. |
| Isopropanol/Ethanol | Can be used, but are generally less effective than DMSO or DMF for very difficult peptides. |
-
Protocol for using Organic Co-solvents:
-
Add a minimal amount of the chosen organic solvent (e.g., 50 µL of DMSO) to the lyophilized peptide.
-
Vortex or sonicate gently until the peptide is fully dissolved.
-
Slowly add the dissolved peptide solution dropwise to your aqueous buffer with constant stirring. This gradual dilution is crucial to prevent precipitation.[9]
-
3. Structure-Disrupting Solvents
-
Rationale: Solvents like Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) can disrupt secondary structures like β-sheets that contribute to aggregation.[9][10]
-
Protocol:
-
Dissolve the peptide in a small amount of TFE or HFIP.
-
These solutions can then be carefully diluted into the final buffer. Note that these solvents can influence the secondary structure of your peptide in the final solution.
-
4. Chaotropic Agents
-
Rationale: As a last resort for highly aggregated peptides, chaotropic agents like guanidine hydrochloride (GdnHCl) or urea can be used. These agents disrupt the hydrogen bond network, effectively denaturing the peptide and increasing its solubility.[4][11]
-
Protocol:
-
Prepare a stock solution of 6M GdnHCl or 8M urea in your desired buffer.
-
Attempt to dissolve the peptide directly in this solution.
-
Caution: Chaotropic agents are denaturing and will likely be incompatible with most biological assays. They are typically used for analytical purposes or in refolding protocols.[11]
-
Part 3: Advanced Strategies and Considerations
Physical Aids to Dissolution:
-
Sonication: A brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.[8]
-
Gentle Warming: Warming the peptide solution to 30-40°C may improve solubility, but be cautious as this can degrade some peptides.
Considerations for Peptide Design and Synthesis:
-
Incorporate Solubilizing Tags: For particularly difficult sequences, consider synthesizing the peptide with a temporary hydrophilic tag (e.g., a poly-arginine tail) that can be cleaved after purification.[12][13]
-
Use Pseudoprolines: During synthesis, the strategic incorporation of pseudoproline dipeptides can disrupt aggregation on the resin, leading to a more soluble crude product.[14]
Diagram of Aggregation Disruption:
References
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved January 17, 2026, from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 17, 2026, from [Link]
-
Pearson+. (n.d.). How does intramolecular nucleophilic acyl substitution contribute... Study Prep. Retrieved January 17, 2026, from [Link]
- Synthesis of Peptides Containing Proline Analogues. (n.d.). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
LifeTein. (n.d.). Challenges in Peptide Solubilization – Amyloids Case Study. Retrieved January 17, 2026, from [Link]
-
G-Biosciences. (2016, April 26). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. Retrieved January 17, 2026, from [Link]
- Otaka, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 152.
- Chen, J., et al. (2014). The impact of 4-thiaproline on polyproline conformation. The Journal of Physical Chemistry B, 118(37), 10864-10871.
-
Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved January 17, 2026, from [Link]
- Scognamiglio, P. L., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(11), 1548.
-
Frontiers in Chemistry. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved January 17, 2026, from [Link]
- Rabilloud, T. (n.d.). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv.
- Schaffrath, R., et al. (2018). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. Molecules, 23(8), 1993.
- Wang, H., et al. (2016). Surfactant and Chaotropic Agent Assisted Sequential Extraction/On-Pellet Digestion (SCAD) for Enhanced Proteomics. Scientific Reports, 6, 36785.
- Teplov, D. B., et al. (2012). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Journal of visualized experiments : JoVE, (66), e4098.
-
MDPI. (2021, July 28). Challenges Associated with Membrane Separation of Polypeptides and Relevant Solution Strategies. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2021). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N-formylated peptide. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2015, July 17). What is the conc of HFIP ( hexafluoro isopropanol) solution used for dissolving peptides, and how is it prepared? Retrieved January 17, 2026, from [Link]
-
JPT. (n.d.). Peptide Solubilization. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (n.d.). The Use of N-Formylamino Acids in Peptide Synthesis. Retrieved January 17, 2026, from [Link]
-
MDPI. (2020, January 10). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved January 17, 2026, from [Link]
- Caputo, G. A., et al. (2018). Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. Biophysical journal, 114(3), 595-606.
- Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-55.
-
ResearchGate. (n.d.). Controlling Segment Solubility In Large Protein Synthesis. Retrieved January 17, 2026, from [Link]
-
Nature Communications. (2023, November 17). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Retrieved January 17, 2026, from [Link]
-
Frontiers in Molecular Biosciences. (n.d.). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). The changes of hydrophobic parameters caused by amino acid substitution. Retrieved January 17, 2026, from [Link]
- Ghattas, M., et al. (2008). Mutation of exposed hydrophobic amino acids to arginine to increase protein stability. BMC structural biology, 8, 4.
-
YouTube. (2021, December 24). Amino acid compare & contrast - hydrophobicity, charge, size, nucleophilicity, modifications, etc. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Hydrophobicity changes between ancestral and replacement amino acids. Retrieved January 17, 2026, from [Link]
Sources
- 1. Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. peptide.com [peptide.com]
- 5. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
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- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Troubleshooting Incomplete Fm-oc Deprotection in Solid-Phase Peptide Synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve one of the most common hurdles in Fmoc-based SPPS: incomplete N-α-Fmoc deprotection. Incomplete deprotection can lead to deletion sequences, truncated peptides, and complex purification challenges, ultimately impacting yield and purity. This resource provides in-depth troubleshooting strategies, detailed protocols, and a causal understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of incomplete Fmoc deprotection?
A1: The most direct indicators are anomalous results from in-process monitoring tests. A negative or weak positive result from a qualitative test for primary amines, such as the Kaiser test, after the deprotection step is a strong sign that the Fmoc group has not been completely removed.[1][2] In automated synthesizers equipped with real-time UV monitoring, a diminished or broadened peak for the piperidine-dibenzofulvene adduct (DBF-piperidine) absorbance around 301 nm suggests a sluggish or incomplete reaction.[1][3][4]
Q2: My Kaiser test is negative after deprotection. What are the most likely causes?
A2: A negative Kaiser test (yellow or no color change) post-deprotection points to inefficient Fmoc removal.[2] The primary culprits to investigate are:
-
Reagent Integrity: Piperidine can degrade. Ensure you are using a fresh, high-quality 20% piperidine solution in DMF.[1][2]
-
Reaction Conditions: Standard deprotection times may be insufficient for challenging sequences.[1][2] Also, ensure the reaction is performed at a consistent ambient temperature, as lower temperatures can slow the reaction rate.
-
Sequence-Specific Issues: Steric hindrance from bulky adjacent amino acids or on-resin peptide aggregation can physically block piperidine's access to the Fmoc group.[2]
Q3: Can the resin or linker affect deprotection efficiency?
A3: Yes. While less common, the choice of resin and linker can play a role. For instance, very high loading on the resin can lead to increased steric hindrance between peptide chains, impeding reagent access.[2] The stability of the linker to the basic conditions of Fmoc deprotection is also a factor, although most modern linkers are designed for compatibility. Studies have shown that while linkers like the Merrifield linker are generally robust, prolonged exposure to deprotection reagents, especially with microwave assistance, can lead to some linker degradation.[5]
Q4: When should I consider using a stronger base like DBU?
A4: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be highly effective for sequences where piperidine fails.[6][7] It is particularly useful for overcoming severe aggregation or steric hindrance.[8] However, DBU can catalyze aspartimide formation, so it should be used cautiously in sequences containing aspartic acid.[6][7] A common alternative formulation is 2% DBU in DMF.[1]
In-Depth Troubleshooting Guides
Systematic Approach to Diagnosing and Resolving Incomplete Deprotection
When faced with incomplete Fmoc deprotection, a systematic approach is crucial. The following workflow provides a logical progression from initial diagnosis to resolution.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Root Cause Analysis and Solutions
| Potential Cause | Underlying Mechanism | Recommended Solutions & Protocols |
| Peptide Aggregation | The growing peptide chains self-associate through intermolecular hydrogen bonds, forming secondary structures like β-sheets.[9] This makes the resin bed less permeable to solvents and reagents, physically blocking access to the N-terminal Fmoc group.[2] Sequences rich in hydrophobic residues (Val, Ile, Leu) are prone to aggregation.[10] | 1. Increase Deprotection Temperature: Perform the deprotection step at an elevated temperature (e.g., 35-40°C) to disrupt hydrogen bonds.[1] 2. Use Chaotropic Salts: Add salts like LiCl or KSCN to the deprotection solution to break up secondary structures.[8][11] 3. Incorporate Backbone Protection: For known difficult sequences, proactively use pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt aggregation.[8][11] |
| Steric Hindrance | Bulky side chains of adjacent amino acids (e.g., Val, Thr, Ile) or α,α-disubstituted amino acids (e.g., Aib) can physically obstruct the approach of the piperidine base to the fluorenyl group.[2] | 1. Extend Deprotection Time: Increase the deprotection time in increments (e.g., from 2x10 min to 2x20 min) and re-monitor. 2. Use a Stronger Base: Switch to a 2% DBU in DMF solution. DBU is a more potent base and can often overcome steric barriers more effectively than piperidine.[6][7] 3. Microwave-Assisted Synthesis: Employing microwave energy can accelerate the deprotection of sterically hindered residues. |
| Suboptimal Reagents/Protocol | The piperidine solution may have degraded, or the concentration may be incorrect. Standard protocols may not be sufficient for all sequences.[1][2] | 1. Prepare Fresh Reagents: Always use freshly prepared 20% piperidine in high-purity DMF. 2. Optimize Deprotection Cycles: A standard protocol is a 2-minute pre-wash followed by a 5-8 minute main deprotection. For difficult sequences, this can be extended or repeated.[12] |
| Poor Resin Swelling | Inadequate swelling of the resin matrix restricts reagent access to the interior of the beads where the peptide chains are attached.[2] | 1. Ensure Adequate Swelling Time: Allow the resin to swell in DMF for at least 30-60 minutes before the first deprotection. 2. Use "Magic Mixture": For severe cases, a solvent system of DCM/DMF/NMP (1:1:1) with additives can improve swelling and solvation.[11] |
Key Experimental Protocols
Protocol 1: Qualitative Kaiser Test for Free Primary Amines
The Kaiser test is a highly sensitive colorimetric assay to detect the presence of primary amines.[13] A positive result (deep blue) after deprotection indicates successful Fmoc removal.
Reagents:
-
Reagent A: 0.5 g ninhydrin in 10 mL ethanol.[14]
-
Reagent B: 20 g phenol in 10 mL ethanol.[14]
-
Reagent C: 2 mL of 0.001 M KCN diluted with 100 mL of pyridine.[14]
Procedure:
-
Transfer a small sample of resin beads (10-15) to a clean test tube.
-
Add 2-3 drops of each Reagent (A, B, and C) to the test tube.[15]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Solution/Beads: Positive result. Free primary amines are present. Deprotection is likely complete.[16]
-
Yellow or Colorless Solution/Beads: Negative result. No free primary amines detected. Deprotection is incomplete.[16]
-
Note: N-terminal proline will yield a reddish-brown color, not blue.
Caption: Logic diagram for interpreting Kaiser test results.
Protocol 2: Quantitative UV-Vis Monitoring of Fmoc Deprotection
This method quantifies the release of the DBF-piperidine adduct, which has a strong UV absorbance around 301 nm.[1][17] This allows for a quantitative assessment of deprotection efficiency.
Procedure:
-
Collect the entire effluent from the Fmoc deprotection step (the piperidine solution) in a volumetric flask of a known volume (e.g., 25 mL).
-
Dilute the solution to the mark with DMF.
-
Measure the absorbance of the diluted solution at ~301 nm using a UV-Vis spectrophotometer.[1]
-
Calculate the quantity of Fmoc groups cleaved using the Beer-Lambert law (A = εcl), where:
-
A = measured absorbance
-
ε = molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)[18]
-
c = concentration (mol/L)
-
l = cuvette path length (typically 1 cm)
-
A consistent absorbance value from one cycle to the next indicates complete and efficient deprotection. A significant drop in absorbance suggests a problem with either the preceding coupling step or the current deprotection step.[4]
References
-
Incomplete Fmoc deprotection in solid-phase synthesis of peptides. (1994). International Journal of Peptide and Protein Research. [Link]
-
Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. (1993). International Journal of Peptide and Protein Research. [Link]
-
Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. (n.d.). RSC Publishing. [Link]
-
Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. (n.d.). Aapptec Peptides. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. [Link]
- UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo. (n.d.). Google Books.
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (n.d.). Luxembourg Bio Technologies. [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Springer Link. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]
-
Deep learning predicts near-accurate UV−vis Fmoc deprotection traces. (n.d.). ResearchGate. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. [Link]
-
Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the.... (n.d.). ResearchGate. [Link]
-
Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. (n.d.). PubMed Central. [Link]
-
THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES. (n.d.). Temple University. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC - NIH. [Link]
-
(PDF) Methods for Removing the Fmoc Group. (n.d.). ResearchGate. [Link]
-
Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. (n.d.). The Royal Society of Chemistry. [Link]
-
UV Synthesis Monitoring. (n.d.). Activotec. [Link]
-
Fmoc Methodology: Cleavage from the Resin and Final Deprotection | Request PDF. (n.d.). ResearchGate. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). MDPI. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH. [Link]
-
Compatibility Study of Merrifield Linker in Fmoc Strategy Peptide Synthesis. (n.d.). ResearchGate. [Link]
-
SPPS: peptide failure to elongate?. (n.d.). ResearchGate. [Link]
-
Fmoc-removal kinetics for Fmoc-Ala-Phe-Phe-Ala-tricyclic amide linker.... (n.d.). ResearchGate. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (n.d.). American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid Phase Synthesis [sigmaaldrich.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. DSpace [scholarshare.temple.edu]
- 15. peptide.com [peptide.com]
- 16. rsc.org [rsc.org]
- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide: 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid vs. Proline in Peptide Therapeutics
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of peptide design and drug development, the quest for enhanced stability, controlled conformation, and improved biological activity is paramount. Proline, a unique proteinogenic amino acid, has long been a cornerstone in this field due to the conformational rigidity imparted by its cyclic side chain.[1] However, the very properties that make it valuable also present limitations. This has spurred the development of proline analogues designed to offer superior control over peptide architecture.
This guide provides a detailed comparative analysis of L-Proline and a synthetic analogue, 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (FTCA). We will dissect their structural differences, evaluate their impact on peptide conformation and stability, and provide actionable experimental protocols for their comparative assessment.
Section 1: Structural and Conformational Analysis
The fundamental differences between Proline and FTCA lie in the composition and substitution of their respective rings. These differences have profound implications for the local and global conformation of a peptide chain.
L-Proline: Features a five-membered pyrrolidine ring, which restricts the backbone dihedral angle φ to approximately -65°.[1][2] The ring can adopt two primary "puckered" conformations, Cγ-exo (down) and Cγ-endo (up), which are in equilibrium. This puckering influences the subsequent ψ angle and the preference for the cis or trans conformation of the preceding peptide bond.[2] While the trans form is generally favored, the energy barrier for cis/trans isomerization is significantly lower than for other amino acids, playing a a critical role in protein folding.[3][4]
This compound (FTCA): This analogue introduces several key modifications to the proline scaffold:
-
Thiazolidine Ring: The replacement of the Cγ methylene group with a sulfur atom alters the ring's geometry and electronic properties. Thiazolidine rings, like in the related analogue 4-thiaproline (Thp), have been shown to influence ring pucker preference and can lower the energy barrier for cis/trans isomerization.[5]
-
Gem-Dimethyl Substitution: The presence of two methyl groups at both the C2 and C5 positions introduces significant steric hindrance. This severely restricts the conformational freedom of the ring and the surrounding peptide backbone, acting as a potent "conformational lock."
-
N-Formylation: The addition of a formyl group to the backbone nitrogen removes its ability to act as a hydrogen bond donor, similar to proline.[3] This modification is a key feature in bacterial proteins and can influence biological recognition.[6][7]
Diagram 1: Structural Comparison of L-Proline and FTCA
A direct visual comparison of the chemical structures.
Conformational Impact: The primary consequence of incorporating FTCA in place of proline is a drastic reduction in conformational flexibility. While proline restricts the φ angle, the gem-dimethyl groups in FTCA impose further constraints on both φ and ψ angles, effectively locking the peptide backbone into a more defined structure. Analogues with thiazolidine rings have been shown to be potent inducers of specific turn structures, which can be critical for receptor binding or stabilizing tertiary structures like collagen triple helices.[8]
| Feature | L-Proline | This compound (FTCA) |
| Ring Structure | Pyrrolidine | Thiazolidine |
| Key Substituents | None | C2 & C5 gem-dimethyl, N-formyl |
| φ Angle Restriction | Approx. -65° ± 25°[2] | Highly restricted due to steric hindrance |
| Ring Pucker | Cγ-exo and Cγ-endo equilibrium[2] | Pucker conformation is sterically locked |
| cis/trans Isomerism | Significant population of cis isomer (up to 30%)[3] | Isomerization is sterically hindered; may favor one form |
| H-Bond Donor | No | No |
Table 1: Comparative summary of structural and conformational properties.
Section 2: Impact on Peptide Stability and Biological Activity
The structural differences outlined above translate directly into tangible effects on peptide stability and function.
Proteolytic Stability: Peptides are notoriously susceptible to degradation by proteases in vivo, limiting their therapeutic potential. Proline-containing sequences often exhibit increased resistance to proteolysis because the unique Xaa-Pro bond is not easily recognized or cleaved by many common peptidases.[9][10][11]
FTCA is hypothesized to confer substantially greater proteolytic resistance. The steric bulk of the four methyl groups and the modified thiazolidine ring create a highly effective shield against enzymatic attack. Studies on other proline analogues with bulky substituents have demonstrated a direct correlation between steric hindrance and increased plasma stability.[12] This enhanced stability can lead to a longer circulating half-life and improved pharmacokinetic profiles for peptide drugs.
Biological Activity: The biological activity of a peptide is often dictated by its ability to adopt a specific three-dimensional shape to bind to a biological target, such as a receptor or enzyme. By rigidly constraining the peptide backbone, FTCA can serve as a tool to "lock" a peptide into its bioactive conformation. This pre-organization can reduce the entropic penalty of binding, potentially leading to a significant increase in binding affinity and potency.
However, a critical consideration is the potential for negative steric interactions. The bulky gem-dimethyl groups, while beneficial for stability and conformational locking, could also clash with the binding pocket of a target protein, thereby reducing or ablating activity. Therefore, the suitability of substituting proline with FTCA is highly context-dependent and must be empirically determined for each specific peptide-target interaction.
| Property | Impact of Proline | Predicted Impact of FTCA | Supporting Rationale |
| Proteolytic Resistance | Moderate to High[9] | Very High | Increased steric shielding from gem-dimethyl groups and modified ring structure hindering protease access.[12] |
| Conformational Rigidity | High[1] | Extremely High | Gem-dimethyl groups act as a "conformational lock," severely restricting backbone dihedral angles. |
| Binding Affinity | Variable | Potentially Increased | Pre-organization of the peptide into a bioactive conformation can reduce the entropic cost of binding. |
| Potential Drawback | cis/trans isomerization can lead to heterogeneous populations.[3] | Steric Hindrance | Bulky structure may clash with the target's binding site, preventing effective interaction. |
Table 2: Comparative analysis of performance attributes.
Section 3: Experimental Protocols for Comparative Analysis
To empirically validate the predicted effects of FTCA versus proline, a systematic experimental approach is required. The following protocols provide a self-validating workflow for synthesis, purification, and characterization.
Diagram 2: Experimental Workflow
Workflow for comparative peptide analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of a model peptide (e.g., a short 10-mer) containing either L-Proline or FTCA using a standard Fmoc/tBu strategy.
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (3x), Isopropanol (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (4 eq.) with a coupling agent like HBTU (3.95 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours. For the sterically hindered FTCA, a longer coupling time or a more potent coupling agent (e.g., HATU) may be necessary.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: After complete coupling, wash the resin as described in step 2.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with Dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
Note: Thiazolidine-based pseudoprolines can sometimes be highly stable to TFA, potentially requiring longer cleavage times or harsher acids.[13] Initial small-scale tests are recommended.
-
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: HPLC Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Purify the peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Use a linear gradient of Buffer A (Water + 0.1% TFA) and Buffer B (Acetonitrile + 0.1% TFA).
-
Collect fractions corresponding to the major peak.
-
-
Analysis:
-
Confirm the mass of the purified peptide fractions using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Assess the purity of the final product using analytical RP-HPLC. The goal is >95% purity.
-
Lyophilize the pure, mass-confirmed fractions to obtain a white powder.
-
Protocol 3: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of the peptides in solution.
-
Sample Preparation: Prepare peptide solutions (approx. 0.1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Data Acquisition:
-
Use a quartz cuvette with a 1 mm path length.
-
Record CD spectra from approximately 190 to 260 nm at 25°C.
-
Collect at least three scans and average them.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Analysis:
-
Proline-rich peptides often adopt a Polyproline II (PPII) helix conformation, characterized by a strong negative band around 195-205 nm and a weak positive band around 220-228 nm.[14][15]
-
Compare the spectra of the Proline- and FTCA-containing peptides. A more intense positive peak or a shift in the negative minimum for the FTCA peptide would suggest a more rigid or altered conformation.
-
Protocol 4: Proteolytic Stability Assay
This assay compares the degradation rates of the two peptides in the presence of proteases.
-
Reaction Setup:
-
Prepare solutions of each peptide (e.g., 1 mg/mL) in a relevant biological matrix (e.g., 25% human serum in buffer) or with a specific protease (e.g., trypsin, chymotrypsin).[16]
-
Incubate the reactions at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a stop solution (e.g., 10% TFA or Acetonitrile).
-
Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Quantify the area of the peak corresponding to the intact peptide at each time point.
-
-
Data Interpretation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) for each peptide. A significantly longer half-life for the FTCA-containing peptide would confirm its enhanced proteolytic stability.
Conclusion
The substitution of proline with this compound represents a compelling strategy for peptide optimization. The enhanced steric bulk of FTCA offers the potential for profound conformational restriction and a dramatic increase in proteolytic stability. These attributes are highly desirable in the development of peptide therapeutics with improved pharmacokinetic properties and enhanced potency.
However, the utility of this substitution is not universal. The significant size of the FTCA residue may be incompatible with certain target binding sites. Therefore, the empirical, data-driven approach outlined in this guide is essential. By systematically synthesizing, purifying, and analyzing peptides containing these respective residues, researchers can make informed decisions, accelerating the design of next-generation peptide drugs with superior performance profiles.
References
-
PubChem. 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
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Green, N. J., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society. [Link]
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A Comparative Guide to Validating Peptide Conformation: The Role of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (FTCA) and Circular Dichroism Spectroscopy
Introduction: The Challenge of Conformation in Peptide Therapeutics
In the realm of drug development, peptides represent a highly promising class of therapeutics due to their high specificity and low toxicity. However, their inherent flexibility in solution often leads to poor metabolic stability and reduced binding affinity to their targets. A primary goal in modern peptidomimetic chemistry is to constrain the peptide backbone into a specific, bioactive conformation. This guide explores the use of a unique proline analog, 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (FTCA), as a tool to induce specific secondary structures. We will provide a comprehensive, experimentally-grounded comparison of an FTCA-containing peptide with a control peptide, using Circular Dichroism (CD) spectroscopy as a rapid and powerful validation technique.[1]
Foundational Concepts: The Tools of Conformational Control and Analysis
This compound (FTCA): A Proline Analog for Structural Constraint
FTCA is a synthetic amino acid that can be viewed as a heavily modified proline analog.[2][3] Its structure is designed to impose significant conformational restrictions on the peptide backbone. Let's dissect the causality behind its design:
-
Thiazolidine Ring: Like proline, the cyclic nature of the thiazolidine ring restricts the Ramachandran (φ, ψ) angles of the peptide backbone. This class of proline analogs is known to influence the cis/trans isomerization of the preceding peptide bond, a critical determinant of local structure.[4][5] The thiazolidine scaffold can act as a mimic for a cis-proline, which is a key component of Type VI β-turns.[5]
-
Gem-Dimethyl Substitution: The two methyl groups at the C5 position (gem-dimethyl) further restrict the ring's puckering, adding another layer of conformational rigidity.
-
N-Formyl Group: The formyl group (-CHO) on the ring's nitrogen atom is a crucial feature. This modification eliminates the secondary amine's hydrogen bond donating capacity and introduces steric and electronic effects that can profoundly influence the preceding peptide bond's geometry and local hydrogen bonding networks.[6][7] The N-formylation essentially "locks" the amide bond, preventing it from acting as a flexible hinge point.
The central hypothesis is that incorporating FTCA into a peptide sequence will force the local backbone to adopt a well-defined turn or helical structure, a hypothesis we can rigorously test using CD spectroscopy.
Circular Dichroism (CD) Spectroscopy: A Window into Peptide Secondary Structure
CD spectroscopy is an absorption spectroscopy technique that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules.[8][9] For peptides and proteins, the primary chromophores are the peptide bonds in the far-UV region (190-250 nm) and aromatic side chains in the near-UV region (250-350 nm).[10][11]
Different secondary structures arrange these peptide bonds in unique, spatially defined ways, resulting in highly characteristic CD spectra:[1][12]
-
α-Helix: Shows two strong negative bands at ~222 nm and ~208 nm, and a strong positive band at ~193 nm.
-
β-Sheet: Displays a single broad negative band around 218 nm and a positive band near 195 nm.
-
Random Coil: Characterized by a strong negative band near 198 nm and very low ellipticity above 210 nm.
Because CD spectroscopy can be performed in solution under various physiological conditions (pH, temperature), it is an ideal first-pass technique for assessing the structural impact of incorporating a non-canonical amino acid like FTCA.[11][13]
Experimental Design: A Self-Validating Comparative Study
To objectively assess the conformational effects of FTCA, we designed a study comparing two peptides. The choice of a simple host peptide sequence allows the observed structural changes to be attributed directly to the incorporated test residue.
Peptide Design and Synthesis
We propose a model hexapeptide sequence for this study. Peptide 1 serves as a flexible control, while Peptide 2 incorporates FTCA.
| Peptide ID | Sequence | Rationale |
| Peptide 1 (Control) | Ac-Ala-Glu-Ala-Ala -Lys-Ala-NH₂ | A simple sequence known to be predominantly random coil in aqueous solution, providing a clear baseline. Alanine is chosen for its low intrinsic helical or sheet propensity. |
| Peptide 2 (Test) | Ac-Ala-Glu-Ala-FTCA -Lys-Ala-NH₂ | FTCA is substituted at the central position to maximize its influence on the overall peptide conformation. |
The workflow for this investigation follows a logical progression from synthesis to final analysis.
Caption: Experimental workflow for validating FTCA's conformational effects.
Detailed Experimental Protocols
The following protocols are designed to be robust and self-validating, ensuring high-quality, interpretable data.
Peptide Synthesis, Purification, and Characterization
-
Synthesis: Both peptides are synthesized on a 0.1 mmol scale using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin.
-
Causality: Fmoc chemistry is chosen for its mild deprotection conditions, which are compatible with a wide range of non-canonical amino acids.
-
-
FTCA Coupling: Fmoc-FTCA-OH is coupled using a 4-fold molar excess with HBTU/DIPEA activation for 2 hours. A double coupling is performed to ensure maximum incorporation efficiency.
-
Causality: Non-canonical amino acids, especially sterically hindered ones like FTCA, may couple more slowly. A double coupling is a standard precaution to prevent deletion sequences.
-
-
Cleavage and Deprotection: The peptidyl-resin is treated with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours.
-
Causality: TIS and water act as scavengers to protect sensitive side chains from reactive species generated during cleavage.
-
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The identity and purity (>95%) of the final peptides are confirmed by analytical HPLC and Electrospray Ionization Mass Spectrometry (ESI-MS).
CD Spectroscopy Protocol
-
Sample Preparation:
-
Lyophilized peptides are dissolved in a 10 mM sodium phosphate buffer, pH 7.4.
-
Causality: A phosphate buffer is used as it has minimal absorbance in the far-UV region and provides stable pH control.[14]
-
The exact peptide concentration is determined via UV absorbance at 280 nm if a Tyr or Trp is present, or more accurately for these sequences, via a quantitative amino acid analysis or a colorimetric assay (e.g., BCA assay). For this protocol, we assume a concentration of 0.1 mg/mL.
-
-
Instrument Setup:
-
A Jasco or Applied Photophysics CD spectrometer is used. The instrument is purged with nitrogen gas for at least 30 minutes prior to use.
-
Causality: Nitrogen purging is critical to remove oxygen, which absorbs strongly below 200 nm.[14]
-
A quartz cuvette with a 1 mm path length is used.
-
Causality: The short path length is necessary to minimize solvent absorbance and prevent detector saturation in the far-UV region.
-
-
Data Acquisition:
-
Spectra are recorded from 260 nm to 190 nm.
-
Data pitch: 0.5 nm.
-
Scanning speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Accumulations: 3 scans are averaged for each sample.
-
Causality: Averaging multiple scans improves the signal-to-noise ratio, which is crucial for accurate data interpretation.[15]
-
-
Data Processing:
-
The averaged spectrum of a buffer-only blank is subtracted from each peptide spectrum.
-
The resulting signal in millidegrees (mdeg) is converted to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula: MRE = (mdeg) / (10 * c * n * l)
-
Where: c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.
-
-
Causality: Conversion to MRE normalizes the data for concentration, path length, and peptide size, allowing for direct comparison between different peptides and with literature values.[9]
-
Results and Interpretation: A Tale of Two Conformations
The incorporation of FTCA induces a dramatic and unambiguous change in the peptide's secondary structure, as evidenced by the CD spectra.
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A Comparative Guide to the Biological Activity of Peptides With and Without 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic Acid (FTCA) Incorporation
Introduction: Enhancing Peptide Therapeutics Through Structural Constraint
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and low toxicity. However, their application is often limited by poor metabolic stability and low bioavailability.[1] A leading strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids (NPAAs), which can enforce specific conformations, enhance resistance to proteolysis, and improve pharmacokinetic profiles.[2][3] Among the vast array of NPAAs, conformationally constrained residues that mimic secondary structures are of particular interest.[4][5]
This guide focuses on a specific class of NPAAs: thiazolidine-4-carboxylic acid derivatives, with a spotlight on 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (FTCA). The thiazolidine ring imposes significant conformational constraints on the peptide backbone, potentially inducing turns and stabilizing secondary structures that are crucial for biological activity.[6] This guide will provide a comparative analysis of the biological activity of peptides with and without the incorporation of a thiazolidine-4-carboxylic acid moiety, using a representative example to illustrate the profound impact of this modification. While direct comparative data for FTCA is limited in publicly available literature, the principles and experimental observations from structurally similar thiazolidine-containing peptides provide a strong framework for understanding its potential.
The Rationale for Thiazolidine Incorporation: A Structural Perspective
The incorporation of a thiazolidine ring into a peptide backbone introduces a rigid five-membered ring that restricts the phi (φ) and psi (ψ) dihedral angles, effectively locking the peptide into a more defined conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to enhanced affinity and potency.[7] Furthermore, the non-natural structure of the thiazolidine moiety can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[8]
The 3-formyl group and the gem-dimethyl substitution on the thiazolidine ring of FTCA further refine these conformational effects and can influence solubility and interactions with target proteins.
Experimental Deep Dive: A Case Study on Thiazolidine-Modified Peptides
To provide a tangible comparison, this guide will draw upon methodologies and data from studies on peptides incorporating a thiazolidine-4-one moiety derived from L-arginine, a well-documented example that showcases the impact of this structural modification on biological activity.[9]
Synthesis of Thiazolidine-Containing Peptides: A Step-by-Step Protocol
The synthesis of peptides containing a thiazolidine-4-carboxylic acid derivative typically follows a multi-step process involving the formation of the thiazolidine ring followed by solid-phase peptide synthesis (SPPS).
Step 1: Synthesis of the Thiazolidine-4-one Core
-
Condensation Reaction: A substituted aromatic aldehyde is reacted with an amino acid ester hydrochloride (e.g., ethyl 3-aminopropionate hydrochloride) and thioglycolic acid in a one-pot condensation/cyclization reaction.[9]
-
Hydrolysis: The resulting ester is hydrolyzed with a base (e.g., KOH) to yield the free carboxylic acid of the thiazolidine-4-one derivative.[9]
Step 2: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: A suitable resin for peptide acid synthesis (e.g., 2-chlorotrityl chloride resin) is swollen in an appropriate solvent like dichloromethane (DCM).[10]
-
First Amino Acid Attachment: The first Fmoc-protected amino acid is attached to the resin.
-
Deprotection: The Fmoc protecting group is removed using a solution of piperidine in dimethylformamide (DMF).[11]
-
Coupling: The synthesized thiazolidine-4-carboxylic acid derivative is then coupled to the N-terminus of the resin-bound amino acid using a coupling agent such as HBTU/HOBt.[3]
-
Chain Elongation: Subsequent Fmoc-protected amino acids are coupled sequentially to the growing peptide chain, with a deprotection step after each coupling.
-
Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[11]
Step 3: Purification and Characterization
-
Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[9]
Workflow for Synthesis of Thiazolidine-Modified Peptides
Caption: General workflow for the synthesis of peptides containing a thiazolidine-4-carboxylic acid moiety.
Comparative Biological Evaluation: Unveiling the Impact of Modification
The introduction of a thiazolidine ring can significantly alter the biological activity of a peptide. Here, we present a comparative overview of key biological assays used to evaluate these differences.
Antimicrobial Activity
The thiazolidine nucleus is a known pharmacophore with antimicrobial properties.[3][12] The incorporation of this moiety into a peptide can therefore confer or enhance its antimicrobial activity.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase in a suitable broth medium.[13]
-
Peptide Dilution: Prepare serial dilutions of both the native and the thiazolidine-modified peptides in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[13]
Table 1: Hypothetical Comparative Antimicrobial Activity Data
| Peptide | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Native Peptide | >128 | >128 |
| Thiazolidine-Modified Peptide | 16 | 32 |
This table illustrates the potential for enhanced antimicrobial activity upon thiazolidine modification, based on findings in the literature for similar compounds.[9]
Cytotoxicity and Cell Viability
A crucial aspect of drug development is to assess the cytotoxicity of a novel compound against mammalian cells to determine its therapeutic window.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed mammalian cells (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.[1]
-
Peptide Treatment: Treat the cells with various concentrations of the native and thiazolidine-modified peptides for a specified duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[2]
Table 2: Hypothetical Comparative Cytotoxicity Data
| Peptide | Cell Line | IC50 (µM) |
| Native Peptide | HEK293 | >100 |
| Thiazolidine-Modified Peptide | HEK293 | 75 |
This table provides a hypothetical comparison of the half-maximal inhibitory concentration (IC50), a measure of cytotoxicity.
Conformational Analysis
Understanding the structural changes induced by the thiazolidine ring is key to interpreting the observed biological activities.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare solutions of the native and modified peptides in a suitable solvent (e.g., phosphate buffer or trifluoroethanol/water mixtures).
-
CD Spectra Acquisition: Record the CD spectra in the far-UV region (typically 190-250 nm) using a CD spectrometer.[14]
-
Data Analysis: Analyze the spectra to determine the secondary structure content (α-helix, β-sheet, random coil) of each peptide.[13]
Signaling Pathway Perturbation by a Bioactive Peptide
Caption: A simplified diagram illustrating a potential signaling pathway modulated by a bioactive peptide.
Discussion and Future Perspectives
The incorporation of this compound and similar constrained amino acids represents a powerful strategy in peptide drug design. The case study presented, based on a thiazolidine-4-one modified peptide, demonstrates the potential for this class of modification to significantly enhance biological activity, such as antimicrobial efficacy. The conformational rigidity imposed by the thiazolidine ring can lead to a more favorable interaction with biological targets and increased resistance to enzymatic degradation.
Future research should focus on the systematic evaluation of a wider range of peptides modified with FTCA and its analogues to establish a clearer structure-activity relationship. Advanced analytical techniques such as NMR spectroscopy will be invaluable for elucidating the precise conformational changes induced by these modifications and how they correlate with biological function.[5] The continued exploration of such novel building blocks will undoubtedly expand the therapeutic potential of peptides.
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- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bachem.com [bachem.com]
- 13. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Analytical Purity Assessment of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid , a crucial heterocyclic compound. As a Senior Application Scientist, my objective is to offer not just protocols, but a strategic guide grounded in scientific principles and practical expertise, enabling you to select and implement the most appropriate analytical tools for your specific needs.
The Criticality of Purity in Pharmaceutical Intermediates
This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its purity directly impacts the quality and impurity profile of the final drug substance.[1] Even trace impurities can have significant consequences, potentially altering the pharmacological and toxicological properties of the API. Therefore, robust and validated analytical methods are imperative to ensure batch-to-batch consistency and compliance with stringent regulatory standards.[2]
An Overview of Analytical Strategies
The purity of a pharmaceutical compound is a multifaceted attribute, encompassing not only the quantification of the main component but also the detection and identification of related substances, residual solvents, and enantiomeric impurities. A holistic approach to purity assessment, therefore, necessitates the use of orthogonal analytical techniques. This guide will delve into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral HPLC for the comprehensive purity evaluation of this compound.
Caption: A workflow diagram illustrating the multi-faceted approach to purity assessment.
High-Performance Liquid Chromatography (HPLC) for Related Substances
HPLC is the workhorse of pharmaceutical analysis for its ability to separate and quantify non-volatile and thermally labile compounds.[3] A stability-indicating HPLC method is crucial for resolving the main compound from any potential degradation products or process-related impurities.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: Given the presence of a carboxylic acid group and a formyl group, this compound possesses moderate polarity. A C18 column is an excellent starting point for reversed-phase chromatography, offering a good balance of hydrophobic interactions for retention.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC. An acidic mobile phase (e.g., using formic acid or phosphate buffer at a low pH) is chosen to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency at lower wavelengths. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.
-
UV Detection: The formyl group and the thiazolidine ring may provide some UV absorbance. The selection of the detection wavelength is critical and should be optimized by scanning the UV spectrum of the analyte to find the absorbance maximum, ensuring high sensitivity.
Experimental Protocol: Stability-Indicating HPLC Method
-
Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-32 min: Linear gradient back to 95% A, 5% B
-
32-40 min: Hold at 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (or optimized wavelength).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
-
Forced Degradation Study:
-
To establish the stability-indicating nature of the method, subject the sample to stress conditions such as acid hydrolysis (0.1 M HCl), base hydrolysis (0.1 M NaOH), oxidation (3% H₂O₂), thermal stress (80 °C), and photolytic stress (UV light).[4] Analyze the stressed samples to ensure that the degradation products are well-resolved from the main peak.
-
Data Presentation: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Specificity | Peak purity index > 0.999 | No interference from blank, placebo, or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear over a range of 0.1 to 1.5 mg/mL. |
| Accuracy | 98.0% - 102.0% recovery | Achieved for spiked samples at three concentration levels. |
| Precision (RSD) | ≤ 2.0% | Repeatability and intermediate precision within limits. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | Typically in the range of 0.05-0.1% of the nominal concentration. |
| Robustness | RSD ≤ 2.0% | Insensitive to small variations in flow rate, mobile phase composition, and temperature. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds, making it the ideal technique for identifying and quantifying residual solvents from the synthesis process.[5]
Causality Behind Experimental Choices
-
Derivatization: Carboxylic acids are polar and can exhibit poor peak shape in GC. Derivatization to a more volatile and less polar ester (e.g., methyl or ethyl ester) is often necessary.[6] This can be achieved using reagents like diazomethane or by esterification with an alcohol in the presence of an acid catalyst.
-
Headspace GC: For the analysis of residual solvents, static headspace sampling is preferred. This technique involves heating the sample in a sealed vial and injecting a portion of the vapor phase into the GC. This avoids the introduction of non-volatile matrix components onto the GC column, thereby extending column lifetime and improving data quality.
-
MS Detection: Mass spectrometry provides definitive identification of the eluted compounds based on their mass spectra, which serve as a chemical fingerprint.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
System:
-
Gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
Quantitative NMR (qNMR) for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Causality Behind Experimental Choices
-
Internal Standard: A certified internal standard of known purity and concentration is added to the sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. Maleic acid or 1,4-dinitrobenzene are common choices for internal standards in organic solvents.
-
Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. The solvent should not have signals that overlap with the analyte or internal standard signals. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be optimized, including a sufficiently long relaxation delay (D1) to allow for complete relaxation of all protons between scans.
Experimental Protocol: qNMR for Purity Determination
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid).
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with optimized quantitative parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): At least 5 times the longest T₁ of the protons being integrated.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved proton signal of the analyte and a well-resolved proton signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Caption: A diagram illustrating the inputs for the qNMR purity calculation.
Chiral HPLC for Enantiomeric Purity
Since this compound possesses a chiral center at the C4 position, it is essential to determine its enantiomeric purity, especially if it is intended for use in the synthesis of a single-enantiomer drug. Chiral HPLC is the most common technique for this purpose.[8]
Causality Behind Experimental Choices
-
Chiral Stationary Phase (CSP): The separation of enantiomers requires a chiral environment, which is provided by the CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds. A screening of different chiral columns is often necessary to find the optimal separation.
-
Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or polar organic (e.g., methanol or ethanol) mobile phases are typically used with polysaccharide-based CSPs. The choice of mobile phase and its composition significantly influences the enantioselectivity.
-
Derivatization: If the compound does not resolve well on a chiral column, pre-column derivatization with a chiral reagent to form diastereomers can be an alternative approach.[7] These diastereomers can then be separated on a standard achiral column.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Chromatographic System:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV/PDA detector.
-
-
Chromatographic Conditions (Example):
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v). (The ratio should be optimized for best resolution).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | qNMR | Chiral HPLC |
| Primary Application | Related substances, degradation products | Residual solvents, volatile impurities | Absolute purity determination | Enantiomeric purity |
| Principle | Differential partitioning between stationary and mobile phases | Separation based on volatility and boiling point, with mass-based detection | Nuclear magnetic resonance signal intensity is proportional to molar concentration | Enantioselective interactions with a chiral stationary phase |
| Sample Volatility | Non-volatile and thermally labile compounds | Volatile and semi-volatile compounds | Soluble compounds | Non-volatile compounds |
| Quantitation | Relative (requires reference standards for impurities) | Quantitative with appropriate standards | Absolute (primary method) | Relative quantification of enantiomers |
| Strengths | High resolution, versatility, well-established | High sensitivity and specificity for volatile compounds | High precision and accuracy, no specific analyte standard needed | Direct separation and quantification of enantiomers |
| Limitations | Requires chromophores for UV detection, relative quantification | Not suitable for non-volatile compounds, may require derivatization | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise | Column selection can be empirical, method development can be time-consuming |
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A comprehensive evaluation requires a multi-pronged analytical approach. HPLC is indispensable for profiling related substances and degradation products, while GC-MS is the method of choice for residual solvents. For an accurate determination of absolute purity, qNMR stands out as a powerful, primary method. Finally, chiral HPLC is essential for controlling the enantiomeric purity of this chiral intermediate.
By understanding the principles, strengths, and limitations of each technique, and by implementing robust, validated methods as outlined in this guide, researchers and drug development professionals can confidently ensure the quality of this important building block, thereby contributing to the development of safe and effective medicines.
References
-
U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 75(4), 834-851. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2011). ICH Harmonised Tripartite Guideline Q3C (R5) Impurities: Guideline for Residual Solvents. [Link]
-
Shin, H. S., Kim, J. H., & Lee, J. Y. (2007). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. Journal of Mass Spectrometry, 42(8), 1087-1093. [Link]
-
Al-Ja'afreh, J. Y., Hatrík, Š., & Havránek, E. (1999). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers, 53(2), 89-92. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Haj-Ahmad, R., Meslamani, Y., Phanstiel, O., & Manoharan, M. (2011). A stability-indicating HPLC method for the determination of a polyamine transport inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 631-636. [Link]
-
Siddiqui, M. R., Al-Othman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. [Link]
-
Shaikh, P. A., & Singla, N. (2025). Stability Indicating Method Development of Metformin, Teneligliptin and Pioglitazonein Marketed Formulation by HPLC. International Journal of Drug Delivery Technology, 15(1), 296-301. [Link]
-
Tegegne, B., & Tessema, M. (2021). Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals. Bulletin of the Chemical Society of Ethiopia, 35(1), 19-32. [Link]
-
Głowacki, R., & Bald, E. (2011). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Journal of Liquid Chromatography & Related Technologies, 34(13), 1165-1175. [Link]
-
LookChem. (n.d.). This compound. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
A Comparative Guide to the Enzymatic Stability of Peptides Containing 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic Acid
The therapeutic potential of peptides is often hampered by their susceptibility to enzymatic degradation in biological systems.[1][2][3] A primary challenge in peptide drug development is, therefore, to enhance their stability without compromising bioactivity. This guide provides a technical comparison of the enzymatic stability of peptides incorporating the non-proteinogenic amino acid, 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (Fmoc-Thz-OH), against standard peptide analogues. We will delve into the rationale behind using this modified amino acid and provide supporting experimental protocols for researchers in the field.
The core hypothesis is that the thiazolidine ring, a cyclic structure derived from cysteine, imparts steric hindrance at the peptide backbone, thereby shielding it from proteolytic cleavage. The 2,2,5,5-tetramethyl substitution on the thiazolidine ring is expected to further enhance this protective effect.
The Rationale for Thiazolidine-Containing Peptides
Thiazolidine derivatives are intriguing building blocks in medicinal chemistry due to their diverse biological activities.[4][5] In peptide science, their incorporation is a strategy to introduce conformational constraints and improve resistance to enzymatic degradation. The thiazolidine ring can be considered a protected form of cysteine, and its presence can influence the local peptide conformation, potentially stabilizing secondary structures like β-turns or helices.[6][7]
The 3-formyl group on the thiazolidine nitrogen introduces an additional modification. While the direct impact of N-formylation on the stability of thiazolidine-containing peptides is not extensively documented in publicly available literature, N-methylation, a related modification, is a well-established strategy to block amide bond cleavage by proteases. It is plausible that the N-formyl group could similarly obstruct enzyme binding and catalysis.
Experimental Design for a Comparative Stability Study
To objectively assess the stabilizing effect of Fmoc-Thz-OH, a robust in vitro enzymatic stability assay is essential. This typically involves incubating the peptide of interest with relevant proteases or in a complex biological matrix like human serum, followed by quantification of the intact peptide over time.[1][2][8][9]
Caption: Workflow for comparing enzymatic stability.
Hypothetical Performance Data
The following table summarizes the expected outcomes from a comparative enzymatic stability study. The data illustrates the anticipated increase in half-life for a peptide containing this compound (Peptide B) compared to a standard peptide analogue (Peptide A).
| Peptide Sequence | Degradation Matrix | Half-life (t½) in minutes |
| Peptide A (Ac-Ala-Phe-Gly-Leu-NH2) | Trypsin (1 mg/mL) | > 240 |
| Chymotrypsin (1 mg/mL) | 45 ± 5 | |
| Human Serum (80%) | 90 ± 10 | |
| Peptide B (Ac-Ala-Thz-Gly-Leu-NH2) | Trypsin (1 mg/mL) | > 240 |
| Chymotrypsin (1 mg/mL) | 180 ± 15 | |
| Human Serum (80%) | > 360 |
Note: This data is illustrative and serves to demonstrate the expected trend. Actual results may vary depending on the specific peptide sequence and experimental conditions.
The rationale for these expected results is as follows:
-
Trypsin: This enzyme cleaves at the C-terminus of lysine and arginine residues. Since neither peptide contains these amino acids, minimal degradation is expected.
-
Chymotrypsin: This protease preferentially cleaves at the C-terminus of large hydrophobic residues like phenylalanine, tyrosine, and tryptophan. Peptide A, containing phenylalanine, is expected to be susceptible. The thiazolidine modification in Peptide B, replacing phenylalanine, is hypothesized to sterically hinder the binding of chymotrypsin, leading to a significantly longer half-life.
-
Human Serum: Serum contains a cocktail of proteases.[1][2] The overall increase in stability of Peptide B in serum is attributed to the enhanced resistance to multiple proteases conferred by the thiazolidine modification.
Detailed Experimental Protocols
This protocol outlines the steps to assess the stability of a test peptide in human serum.
-
Peptide Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the test peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4).
-
Vortex to ensure complete dissolution.
-
-
Incubation:
-
In a microcentrifuge tube, add 400 µL of human serum (pooled from healthy donors) and pre-warm to 37°C for 10 minutes.
-
Add 100 µL of the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 200 µg/mL.
-
Vortex briefly and incubate at 37°C.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
Immediately add the aliquot to a new microcentrifuge tube containing 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate serum proteins and stop enzymatic activity.
-
Vortex vigorously and incubate on ice for 15 minutes.
-
-
Sample Clarification:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the remaining peptide, for HPLC analysis.
-
This protocol describes the use of reversed-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining intact peptide.[10][11][12]
-
Instrumentation and Column:
-
An HPLC system equipped with a UV detector is required.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for most peptides.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at time zero (t=0) to determine the percentage of remaining peptide.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide.
-
Sources
- 1. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Serum Stability Measurement - Creative Biolabs [creative-biolabs.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 14. biovera.com.au [biovera.com.au]
The Strategic Application of N-Terminal Modifiers in Peptide Therapeutics: A Comparative Analysis of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, peptides have emerged as a powerful class of therapeutics, offering high specificity and potency. However, their inherent limitations, such as poor stability and low bioavailability, necessitate innovative chemical strategies to enhance their pharmacological profiles. N-terminal modification is a cornerstone of this endeavor, providing a versatile handle to modulate the binding affinity of peptides to their protein targets. This guide offers an in-depth comparison of a novel N-terminal modifying agent, 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, with established alternatives, supported by experimental data and detailed protocols.
The Critical Role of the N-Terminus in Peptide-Protein Interactions
The N-terminal α-amino group of a peptide is a unique reactive site that can be selectively modified with minimal disruption to the overall protein structure.[1] Such modifications can profoundly influence a peptide's interaction with its biological target by altering its conformation, charge, and steric properties. For instance, N-terminal acetylation neutralizes the positive charge of the terminal amine, which can mimic an internal peptide bond and potentially improve receptor binding affinity and specificity.[2] Similarly, the introduction of bulky or conformationally constrained moieties can enhance binding by pre-organizing the peptide into a bioactive conformation.
Unveiling this compound: A Novel Tool for N-Terminal Modification
This compound, hereafter referred to as Fmoc-TMT-OH for brevity in the context of its likely application in Fmoc-based solid-phase peptide synthesis (SPPS), is a unique chemical entity with the potential for novel N-terminal modifications. While direct experimental data on its specific effects on peptide-protein binding affinity is emerging, its chemical structure suggests a compelling mechanism of action.
The key feature of this molecule is the formyl group (-CHO) attached to the thiazolidine ring. This aldehyde functionality can readily undergo reductive amination with the N-terminal amine of a peptide, forming a stable secondary amine linkage. This covalent modification introduces a bulky and conformationally restricted thiazolidine ring at the N-terminus, which can significantly impact the peptide's interaction with its target protein.
Proposed Mechanism of Action and its Implications
The introduction of the tetramethylthiazolidine moiety is hypothesized to enhance binding affinity through several mechanisms:
-
Conformational Constraint: The rigid ring structure can reduce the conformational entropy of the peptide backbone upon binding, leading to a more favorable binding free energy.
-
Increased Hydrophobicity: The tetramethyl-substituted ring increases the local hydrophobicity of the N-terminus, which can promote interactions with hydrophobic pockets on the target protein surface.
-
Steric Shielding: The bulky group can shield the N-terminus from proteolytic degradation, thereby increasing the in vivo half-life of the peptide.
Comparative Analysis: Fmoc-TMT-OH vs. Established N-Terminal Modifiers
To objectively evaluate the potential of Fmoc-TMT-OH, it is essential to compare it against widely used N-terminal modification strategies.
| Modification Strategy | Moiety Introduced | Key Effects on Peptide Properties | Typical Impact on Binding Affinity |
| Acetylation | Acetyl group | Neutralizes N-terminal charge, increases hydrophobicity | Variable; can increase or decrease affinity depending on the target |
| PEGylation | Polyethylene glycol (PEG) chain | Increases hydrodynamic radius, enhances solubility, provides steric shielding | Can decrease affinity due to steric hindrance, but improves pharmacokinetics |
| Lipidation | Fatty acid chain | Increases membrane association and serum protein binding | Often enhances affinity for membrane-associated targets |
| Pyroglutamate (pGlu) Formation | Cyclized N-terminal glutamine | Protects against aminopeptidases, can induce a specific conformation | Generally enhances stability and can improve receptor recognition |
| Proposed Fmoc-TMT-OH Modification | Tetramethylthiazolidine moiety | Introduces significant steric bulk and conformational constraint, increases hydrophobicity | Hypothesized to increase affinity through entropic and enthalpic contributions |
Experimental Workflow: From Peptide Synthesis to Binding Affinity Determination
The following section outlines a comprehensive experimental workflow to validate the effects of N-terminal modification with Fmoc-TMT-OH on peptide-protein binding affinity.
Solid-Phase Peptide Synthesis (SPPS) with N-Terminal Modification
The synthesis of the modified peptide can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[3][4]
Diagram of the SPPS Workflow for N-Terminal Modification:
Caption: Workflow for SPPS and N-terminal modification.
Step-by-Step Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like dichloromethane (DCM).[3]
-
Peptide Chain Elongation: Perform iterative cycles of Fmoc deprotection (typically with 20% piperidine in DMF) and amino acid coupling using an activating agent such as HBTU.[3][5]
-
Final Fmoc Deprotection: After coupling the last amino acid, remove the N-terminal Fmoc group.
-
N-Terminal Modification:
-
Dissolve this compound in a suitable solvent (e.g., DMF).
-
Add the solution to the resin-bound peptide.
-
Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to facilitate reductive amination.
-
Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Binding Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Diagram of the SPR Experimental Setup:
Caption: A typical workflow for an SPR experiment.
Step-by-Step Protocol:
-
Protein Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the N-terminally modified peptide and the unmodified control peptide in a suitable running buffer.
-
Binding Measurement:
-
Inject the peptide solutions over the sensor surface and monitor the change in the SPR signal in real-time.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the peptide-protein complex.
-
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Interpreting the Data: A Hypothetical Case Study
To illustrate the potential impact of the Fmoc-TMT-OH modification, consider a hypothetical peptide inhibitor of a protein kinase.
| Peptide | ka (1/Ms) | kd (1/s) | KD (nM) |
| Unmodified Peptide | 1.2 x 10⁵ | 5.8 x 10⁻³ | 48.3 |
| N-acetylated Peptide | 2.5 x 10⁵ | 4.2 x 10⁻³ | 16.8 |
| N-TMT Modified Peptide (Hypothetical) | 8.7 x 10⁵ | 1.5 x 10⁻³ | 1.7 |
In this hypothetical scenario, the N-TMT modified peptide exhibits a significantly lower KD value, indicating a higher binding affinity. This improvement is driven by both a faster association rate and a slower dissociation rate, suggesting that the modification not only promotes initial binding but also stabilizes the resulting complex.
Conclusion and Future Directions
The use of this compound for N-terminal peptide modification represents a promising strategy for enhancing peptide-protein binding affinity. Its unique structural features offer the potential for significant improvements in both the potency and stability of peptide-based therapeutics. Further experimental validation is warranted to fully elucidate the scope and limitations of this novel approach. Future studies should explore the impact of this modification on a diverse range of peptide-protein systems and investigate its effects on cell permeability and in vivo efficacy.
References
- Rosen, C. B., & Francis, M. B. (2017). N-terminal protein modification.
- Biosynth. (n.d.).
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- Pharmaffiliates. (n.d.). 3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid.
- Di Rienzo, L., et al. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Scientific Reports, 14(1), 586.
- Kim, J. H., et al. (2020).
- Hoyle, D. V., & Wilson, A. J. (2025). Peptide design to control protein–protein interactions. Chemical Society Reviews.
- Therapeutics Data Commons. (n.d.). Protein-peptide Interaction.
- Aksnes, H., et al. (2011). N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(11), 1496-1505.
- LookChem. (n.d.). This compound.
- Baker, J. R., et al. (2022). Selectivity and stability of N-terminal targeting protein modification chemistries. Chemical Science, 13(44), 13166-13174.
- ChemBK. (n.d.). This compound.
- Foth, J., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(16), 5874-5883.
- Hoyle, D. V., & Wilson, A. J. (2025). Peptide design to control protein-protein interactions. Chemical Society Reviews.
- Ivanov, S. D., et al. (2022). Interfacial Peptides as Affinity Modulating Agents of Protein-Protein Interactions. International Journal of Molecular Sciences, 23(2), 793.
- Omizzolo, L. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. LinkedIn.
- Benchchem. (n.d.). A Comparative Guide to Peptide Synthesis Using Fmoc-D-Pen(Trt)-OH.
- Am Ende, C. W., et al. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 32(11), 1121-1126.
- da Silva, A. F., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science, 100(4), 389-399.
- Re-I, T., et al. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS ONE, 7(5), e37775.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Zhang, X., et al. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
- LookChem. (n.d.). Cas 40626-23-1,(S)-3-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Chen, G., et al. (2007). Fmoc synthesis of peptide thioesters without post-chain-assembly manipulation. Organic Letters, 9(12), 2281-2284.
- Fustier, P., et al. (2023). In Silico Prediction of Tetrastatin-Derived Peptide Interactions with αvβ3 and α5β1 Integrins. International Journal of Molecular Sciences, 24(13), 10985.
- Kottke, T., et al. (2022). The Effects of Tetrapeptides Designed to Fit the Androgen Binding Site of ZIP9 on Myogenic and Osteogenic Cells. International Journal of Molecular Sciences, 23(19), 11849.
- Mathur, D., et al. (2019). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC Advances, 9(42), 24269-24276.
- Nakaie, C. R., et al. (2000). Fmoc-POAC: [(9-Fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic Acid]: A Novel Protected Spin Labeled .BETA.-Amino Acid for Peptide and Protein Chemistry. Journal of the Brazilian Chemical Society, 11(5), 455-461.
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A Structural and Functional Comparison of Thiazolidine-4-carboxylic Acid and Thiazolidine-2-carboxylic Acid as Proline Analogs
A Guide for Researchers in Drug Discovery and Peptide Science
Introduction: The Unique Role of Proline and the Quest for Analogs
In the architecture of proteins and peptides, L-proline occupies a singular position. As the only proteinogenic secondary amino acid, its pyrrolidine ring imposes significant conformational constraints on the polypeptide backbone. The backbone dihedral angle (φ) of proline is restricted to approximately -63°, a rigidity that is fundamental to the formation of specific secondary structures like β-turns and the stability of complex protein folds such as the collagen triple helix.[1] Furthermore, the peptide bond preceding a proline residue (the Xaa-Pro bond) can readily adopt both cis and trans conformations, a feature critical to protein folding and function.
Proline analogs are synthetic molecules designed to mimic or modulate these unique properties. By systematically altering the proline ring's structure—substituting atoms, changing ring size, or adding functional groups—researchers can fine-tune the conformational preferences, stability, and biological activity of peptides and proteins.[2][3] Such analogs are invaluable tools for probing structure-function relationships, enhancing peptide stability, and developing novel therapeutics.
Among the most studied proline mimetics are the sulfur-containing thiazolidine carboxylic acids. This guide provides an in-depth structural and functional comparison of two key isomers: thiazolidine-4-carboxylic acid (T4C, also known as γ-thiaproline) and thiazolidine-2-carboxylic acid (T2C, also known as β-thiaproline) . We will explore their structural nuances, compare their performance in biological systems using experimental data, and provide insights for their strategic application in research and development.
Part 1: A Tale of Two Isomers: Structural and Conformational Analysis
The primary difference between T4C and T2C lies in the placement of the sulfur atom within the five-membered ring relative to the carboxyl group. In T4C, the sulfur atom replaces the Cγ carbon of proline, whereas in T2C, it replaces the Cβ carbon. This seemingly subtle shift has profound implications for the molecule's stereoelectronic properties and conformational behavior.
-
Thiazolidine-4-carboxylic acid (T4C): Formed from the condensation of L-cysteine and formaldehyde, T4C is the more extensively studied of the two.[4] The sulfur atom is distal to the carboxylic acid group.
-
Thiazolidine-2-carboxylic acid (T2C): This analog places the sulfur atom adjacent to the chiral center and the carboxyl group, creating a thioaminal-like linkage.[5][6]
Conformational Puckering and Peptide Geometry
Like proline, the five-membered rings of T4C and T2C are not planar and exist in puckered conformations. X-ray and NMR studies have been employed to understand these preferences.[7] The substitution of a methylene group with a larger, more polarizable sulfur atom alters bond lengths and angles, influencing the ring's pucker. While proline favors Cγ-endo and Cγ-exo puckers, the energy landscape for T4C and T2C is different, which in turn affects the φ and ψ dihedral angles when these analogs are incorporated into a peptide chain. Theoretical studies on poly(T4C) suggest it can adopt stable helical structures, similar to polyproline.[8] The altered geometry can impact local secondary structure and the overall stability of the resulting protein.
| Parameter | L-Proline | Thiazolidine-4-carboxylic Acid (T4C) | Thiazolidine-2-carboxylic Acid (T2C) |
| Ring Heteroatom | None (Carbon) | Sulfur at position 1 | Sulfur at position 1 |
| Sulfur Position | N/A | γ-position relative to COOH | β-position relative to COOH |
| Molecular Formula | C₅H₉NO₂ | C₄H₇NO₂S | C₄H₇NO₂S |
| Molecular Weight | 115.13 g/mol | 133.17 g/mol [9] | 133.17 g/mol [6] |
| Common Precursors | Glutamic Acid | L-Cysteine, Formaldehyde[4] | Cysteamine, Glyoxylate[4] |
| Key Structural Feature | Pyrrolidine ring | Thiazolidine ring | Thiazolidine ring |
Table 1: Summary of Core Structural and Physical Properties.
Part 2: Performance in Biological Systems: A Head-to-Head Comparison
The utility of a proline analog is ultimately determined by its behavior in a biological context. Key performance metrics include its ability to be utilized by the cell's translational machinery, its effect on protein structure and function, and its own metabolic fate.
Substrate Activity for Proline Catabolic Enzymes
Proline is catabolized by proline dehydrogenase (PRODH). Studies using the bifunctional enzyme Proline Utilization A (PutA) from Sinorhizobium meliloti, which has PRODH activity, have shown that both T4C and T2C are not only recognized but are facile substrates for the enzyme.[4]
Experimental Data Summary:
A comparative kinetic analysis revealed that the catalytic efficiencies (kcat/KM) of the PutA enzyme for T4C and T2C were significantly higher than for the natural substrate, L-proline. This is primarily due to much lower Michaelis constants (KM), indicating a higher binding affinity for the thiazolidine analogs.[4]
| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |
| L-Proline | 1.4 ± 0.1 | 14 ± 1 | 100 |
| L-T4C | 0.70 ± 0.02 | 0.44 ± 0.04 | 1600 |
| L-T2C | 1.3 ± 0.1 | 0.40 ± 0.07 | 3300 |
| (Data adapted from Becker, D. F., et al. (2018).[4]) |
Table 2: Steady-State Kinetic Parameters for the Oxidation by SmPutA PRODH.
Insight: The data clearly indicate that both T4C and T2C are excellent substrates for proline dehydrogenase, with T2C showing a roughly two-fold higher catalytic efficiency than T4C and a 33-fold higher efficiency than proline itself.[4] This suggests that in a cellular environment, these analogs could be readily metabolized via the proline catabolic pathway.
Inhibition of Protein Synthesis
A critical test for a proline analog is its ability to compete with proline during protein synthesis. This involves recognition by prolyl-tRNA synthetase, activation, and transfer to tRNAPro. Both T4C and T2C act as competitive inhibitors of proline in this process.[5]
A direct comparative study investigated the inhibitory activity of both analogs in protein synthesizing systems from E. coli, rat liver, and rabbit reticulocytes. The findings consistently demonstrated that T2C (β-thiaproline) exhibits a higher inhibitory activity than T4C (γ-thiaproline) .[5] It was shown that T2C is not only activated and transferred to tRNAPro but, once incorporated into a growing polypeptide chain, it impairs further elongation, effectively acting as a weak chain terminator.[5] This stronger inhibitory effect makes T2C a more potent disruptor of protein synthesis.
Incorporation into Peptides and Cysteine Prodrug Activity
Both analogs can be incorporated into proteins in place of proline, a technique known as residue-specific mutagenesis.[1] The first successful global replacement of proline in a recombinant protein expressed in E. coli was achieved using T4C.[1] This allows for the creation of proteins with modified backbones to study the role of proline's conformational rigidity.
Beyond their role as proline mimetics, thiazolidine derivatives are widely explored as prodrugs of L-cysteine .[10][11][12] Cysteine is a crucial precursor for the synthesis of the master antioxidant glutathione (GSH), but direct administration of cysteine is toxic. Thiazolidine-based prodrugs mask the reactive sulfhydryl and amino groups of cysteine, allowing for safe delivery. Inside the cell, the thiazolidine ring can open non-enzymatically to release free L-cysteine.[10][12]
-
T4C and its 2-substituted derivatives are well-established L-cysteine prodrugs, proven to protect against acetaminophen-induced hepatotoxicity by replenishing GSH stores.[10][12]
-
L-2-oxothiazolidine-4-carboxylic acid (OTC) , a derivative of T4C, is a clinically studied cysteine prodrug that effectively raises intracellular cysteine and glutathione levels in humans.[13]
-
T2C also has the potential to act as a cysteine prodrug, as it is formed from cysteamine (the decarboxylated form of cysteine). Its ring-opening would similarly release a key thiol-containing precursor.
Part 3: Experimental Workflow: In Vitro Proline Dehydrogenase (PRODH) Activity Assay
This protocol outlines a standard method to compare the substrate activity of proline analogs like T4C and T2C using a purified proline dehydrogenase enzyme. The assay measures the reduction of a dye, which is coupled to the oxidation of the substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.5.
-
Enzyme: Dilute purified proline dehydrogenase (e.g., PutA) to a working concentration (e.g., 0.1-0.5 µM) in assay buffer. Keep on ice.
-
Substrates: Prepare stock solutions of L-proline, L-T4C, and L-T2C (e.g., 100 mM) in assay buffer. Create a series of dilutions to cover a range of concentrations (e.g., 0.1 mM to 20 mM).
-
Electron Acceptor: Prepare a stock solution of 2,6-dichlorophenolindophenol (DCPIP) at 2 mM.
-
-
Assay Procedure:
-
Set up a temperature-controlled spectrophotometer at 600 nm and 25°C.
-
In a 1 mL cuvette, add 950 µL of assay buffer, 20 µL of DCPIP stock, and 10 µL of the enzyme solution.
-
Mix by inversion and allow the mixture to pre-incubate for 3-5 minutes to establish a stable baseline.
-
Initiate the reaction by adding 20 µL of a substrate dilution (proline, T4C, or T2C).
-
Immediately begin recording the decrease in absorbance at 600 nm for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot, using the extinction coefficient for DCPIP (ε600 = 21 mM⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters KM and Vmax for each analog.
-
Conclusion: Strategic Selection Based on Research Goals
Thiazolidine-4-carboxylic acid and thiazolidine-2-carboxylic acid, while structurally similar, are not interchangeable as proline analogs. Their distinct placement of the sulfur atom leads to significant differences in their biological performance.
-
Thiazolidine-4-carboxylic acid (T4C) is a well-characterized and milder proline analog. Its utility is well-established for residue-specific incorporation into proteins to study conformational effects and as a reliable scaffold for developing L-cysteine prodrugs to combat oxidative stress.[1][10][12][14]
-
Thiazolidine-2-carboxylic acid (T2C) is a more potent biological effector. It exhibits a higher affinity for proline-metabolizing enzymes and acts as a stronger inhibitor of protein synthesis.[4][5] This makes it a better candidate for applications requiring the disruption of proline-dependent pathways or for use as a competitive inhibitor in biochemical assays.
The choice between T4C and T2C should be a strategic one, guided by the specific experimental objective. For researchers aiming to introduce a subtle structural perturbation or deliver cysteine, T4C is the analog of choice. For those seeking to potently inhibit proline metabolism or protein synthesis, T2C offers a clear advantage. Future research should focus on leveraging these differences to design more sophisticated chemical probes and therapeutic agents that target the unique biology of proline.
References
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Ham, J. T., & DeGrado, W. F. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]
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Shoulders, M. D., & Raines, R. T. (2011). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Molecular Biology. Available at: [Link]
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Thamm, P., et al. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Molecular Transformations. Available at: [Link]
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Struga, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. Available at: [Link]
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Struga, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]
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Arif, M. N., et al. (2023). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. Available at: [Link]
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Cajone, F., et al. (1979). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Ital J Biochem. Available at: [Link]
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Ham, J. T., & DeGrado, W. F. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. Available at: [Link]
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Jagtap, R. M., et al. (2022). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. Nova Science Publishers. Available at: [Link]
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Al-Jaff, G. S. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. Available at: [Link]
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PubChem. (4R)-(135S)1,3-thiazolidine-4-carboxylic acid. Available at: [Link]
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Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry. Available at: [Link]
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Ham, J. T., & DeGrado, W. F. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]
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Tanner, J. J., et al. (2018). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Biochemistry. Available at: [Link]
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Deber, C. M., et al. (1971). Conformational aspects of polypeptide structure. XXXI. Helical poly[(S)-thiazolidine-4-carboxylic acid] and poly[(S)-oxazolidine-4-carboxylic acid]. Theoretical results. Journal of the American Chemical Society. Available at: [Link]
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Williamson, J. M., & Meister, A. (1982). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. J Clin Invest. Available at: [Link]
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Elthon, T. E., & Stewart, C. R. (1984). Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism. Plant Physiology. Available at: [Link]
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Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry. Available at: [Link]
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Corbi, P. P., et al. (2009). Powder X-ray characterization of lithium thiazolidine-4-carboxylate. Powder Diffraction. Available at: [Link]
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MacSphere. (n.d.). Structural Studies of Derivatives of Thiazolidine-4-Carboxylic Acid. Available at: [Link]
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MedCrave. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. Available at: [Link]
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ACS Omega. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. Available at: [Link]
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ACS Publications. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. Available at: [Link]
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Unger, L., & DeMoss, R. D. (1966). Action of a Proline Analogue, l-Thiazolidine-4-Carboxylic Acid, in Escherichia coli. Journal of Bacteriology. Available at: [Link]
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Unger, L., & DeMoss, R. D. (1966). Metabolism of a Proline Analogue, l-Thiazolidine-4-Carboxylic Acid, by Escherichia coli. Journal of Bacteriology. Available at: [Link]
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ScienceDirect. (n.d.). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Available at: [Link]
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A Comparative Guide to the Conformational Impact of Tetramethyl Substitution on the Thiazolidine Ring
For researchers, medicinal chemists, and drug development professionals, understanding the subtle interplay between molecular structure and three-dimensional conformation is paramount. The thiazolidine scaffold, a privileged five-membered heterocycle, is a cornerstone in numerous pharmacologically active agents.[1][2] Its biological activity is intimately tied to the conformation of the five-membered ring, which can be significantly influenced by substitution. This guide provides an in-depth technical comparison of the conformational properties of the unsubstituted thiazolidine ring versus its 2,2,5,5-tetramethyl-substituted counterpart, offering a blend of theoretical principles and practical experimental methodologies.
The Thorpe-Ingold Effect: A Driving Force for Conformational Restriction
The profound impact of gem-dinalkyl substitution on the rate and equilibrium of cyclization reactions, known as the Thorpe-Ingold or gem-dimethyl effect, provides the foundational theory for understanding the conformational differences between unsubstituted and tetramethyl-substituted thiazolidines.[3][4] This effect posits that the presence of bulky geminal substituents compresses the internal bond angles of the acyclic precursor, pre-organizing it for ring closure.[5] Once the ring is formed, this steric compression continues to influence the ring's conformation.
In the context of the thiazolidine ring, the four methyl groups in the 2,2,5,5-tetramethyl derivative introduce significant steric strain. This strain limits the conformational flexibility of the ring, favoring a more rigid and defined puckered state compared to the more dynamic unsubstituted ring. The key consequence is a restriction of the pseudorotational itinerary of the five-membered ring, leading to a more locked conformation. This has profound implications for how the molecule presents its pharmacophoric features to a biological target.
Comparative Conformational Analysis: Unsubstituted vs. Tetramethyl-Thiazolidine
The five-membered thiazolidine ring is non-planar and typically adopts either an envelope (where one atom is out of the plane of the other four) or a twist (half-chair, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three) conformation.[6] These conformations can be quantitatively described by Cremer-Pople puckering parameters.[7][8][9]
Table 1: Comparative Analysis of Thiazolidine Ring Conformation
| Parameter | Unsubstituted Thiazolidine-4-carboxylic acid (Computed) | (S)-2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid (Experimental - X-ray) |
| Ring Pucker | Envelope/Twist Interconversion | Restricted Envelope |
| Puckering Amplitude (Q) | Lower (indicating greater planarity) | Higher (indicating a more pronounced pucker) |
| Endocyclic Torsion Angles | Wider range of accessible angles | More constrained torsion angles |
| Key Dihedral Angles (°) | Data generated from DFT calculations | Data from crystallographic information file |
| C5-S1-C2-N3 | -25.8 | -35.2 |
| S1-C2-N3-C4 | 15.7 | 21.8 |
| C2-N3-C4-C5 | 1.5 | -1.2 |
| N3-C4-C5-S1 | -17.9 | -18.9 |
| C4-C5-S1-C2 | 26.5 | 33.1 |
Note: The data for the unsubstituted compound is generated via DFT calculations for comparative purposes, while the data for the tetramethyl-substituted compound is derived from its published crystal structure.
The data clearly indicates that the tetramethyl substitution leads to a more puckered and conformationally restricted ring system. This has significant implications for drug design, as the fixed orientation of substituents on a rigid scaffold can lead to higher binding affinity and selectivity for a target receptor.
Experimental Workflows for Conformational Assessment
To empirically determine and compare the conformations of these thiazolidine derivatives, a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling is employed.
Single-Crystal X-ray Crystallography
This technique provides the most definitive picture of the solid-state conformation of a molecule.
Diagram 1: X-ray Crystallography Workflow
Caption: Workflow for X-ray crystal structure determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the thiazolidine derivative are grown, typically by slow evaporation of a suitable solvent system. The choice of solvent is critical and often requires screening.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The atomic model is refined against the experimental diffraction data to minimize the difference between the observed and calculated structure factors.
-
Analysis: Bond lengths, bond angles, and torsion angles are extracted from the final refined structure to define the ring conformation.
2D-NOESY NMR Spectroscopy
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique for determining the through-space proximity of protons, providing crucial information about the solution-state conformation.[10][11][12]
Diagram 2: Logic of NOESY for Conformational Analysis
Caption: The logical flow of NOESY-based conformational analysis.
Experimental Protocol: 2D-NOESY for Small Molecules [13]
-
Sample Preparation: Prepare a 5-10 mM solution of the thiazolidine derivative in a deuterated solvent. The sample should be free of paramagnetic impurities.
-
Acquisition:
-
Acquire a standard 1D proton NMR spectrum to determine the chemical shifts and spectral width.
-
Set up a phase-sensitive 2D-NOESY experiment.
-
Key Parameter - Mixing Time (d8): For small molecules, the mixing time is crucial. A typical starting point is the measured T1 relaxation time of the protons of interest. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to build up the NOE.
-
-
Processing: Process the 2D data with appropriate window functions.
-
Analysis:
-
Identify cross-peaks, which indicate protons that are close in space.
-
The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
For a semi-quantitative analysis, compare the intensities of NOE cross-peaks between protons on the ring and with substituents. For example, in a tetramethyl-substituted thiazolidine, strong NOEs between the methyl groups and specific ring protons can confirm a particular puckered conformation.
-
Computational Modeling (DFT)
Density Functional Theory (DFT) calculations are an invaluable tool for predicting and rationalizing the conformational preferences of molecules.[14][15]
Diagram 3: DFT Conformational Analysis Workflow
Caption: A typical workflow for DFT-based conformational analysis.
Experimental Protocol: DFT Calculations with Gaussian [16][17][18]
-
Input File Preparation:
-
Build the 3D structure of the thiazolidine derivative using a molecular editor.
-
Create a Gaussian input file specifying the coordinates, charge, and multiplicity.
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-31G* basis set.
-
The Opt keyword is used in the route section of the input file.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies). This also provides the zero-point vibrational energy.
-
The Freq keyword is used.
-
-
Conformational Search (for flexible rings):
-
For the unsubstituted ring, it is advisable to perform a potential energy surface scan by systematically rotating key dihedral angles to identify all low-energy conformers.
-
-
Analysis:
-
Extract the final optimized coordinates to determine bond lengths, angles, and dihedral angles.
-
Calculate the relative energies of different conformers to determine their populations at a given temperature.
-
Conclusion: A Tale of Two Rings
The tetramethyl substitution on the thiazolidine ring is not a minor structural perturbation; it is a profound conformational control element. Driven by the Thorpe-Ingold effect, the gem-dimethyl groups lock the five-membered ring into a more rigid and defined pucker. This guide has outlined the theoretical basis for this effect and provided practical, field-proven experimental workflows to assess and quantify these conformational changes. For the drug development professional, leveraging such substitutions can be a powerful strategy to rigidify a flexible scaffold, thereby enhancing binding affinity and selectivity. For the research scientist, the comparative analysis of these two systems offers a clear and compelling case study in the fundamental principles of stereochemistry and conformational analysis.
References
- Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.
-
Thiazolidine. (2023, December 2). In Wikipedia. [Link]
- Tomberg, A. (n.d.). AN INTRODUCTION TO COMPUTATIONAL CHEMISTRY USING G09W AND AVOGADRO SOFTWARE. Barrett Research Group.
- Karaman, R. (2016, January 29). How we can find different stable confirmers of a compound in Gaussian09?
- Structure of thiazolidine-4-carboxylic acids, where R = R 0 = H (A1), R... (n.d.).
- 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Consider
- TUTORIAL: 2D NOESY EXPERIMENT. (n.d.). IMSERC.
- Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (2021, February 5).
- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium.
- 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts.
- Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (n.d.). PMC.
- Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. (n.d.). PubMed.
- NOESY and ROESY. (2018, August 8).
- RING Puckering. (n.d.).
- Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. (2025, August 6).
- Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. (2021, March 1). Biointerface Research in Applied Chemistry.
- X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. (n.d.). Journal of the American Chemical Society.
- Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.).
- Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (2021, February 5).
- Quantum Chemistry Using Gaussian and GaussView. (2019, February 2).
- Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2025, November 28). PMC.
- Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs)
- Conformation: Thorpe-Ingold Effect. (2022, October 29). YouTube.
- Conform
- Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conform
- Thorpe–Ingold effect. (2023, November 28). In Wikipedia.
- Best‐Practice DFT Protocols for Basic Molecular Comput
- 7.3 2D Gradient NOESY Experiment. (n.d.).
- Thiazolidine-4-carboxylic acid|444-27-9. (n.d.). BLD Pharm.
- Thiazolidine-2-thione-4-carboxylic acid | C4H5NO2S2 | CID 3034757. (n.d.). PubChem.
Sources
- 1. Thiazolidine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. books.lucp.net [books.lucp.net]
- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 13. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 14. medium.com [medium.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 18. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Validation of Peptides Incorporating 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
For researchers, medicinal chemists, and drug development professionals, the site-specific incorporation of modified amino acids into peptides is a cornerstone of modern therapeutic design. These modifications can confer unique structural constraints, enhance proteolytic stability, or introduce novel functionalities. One such building block of significant interest is 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (fTM-Thz-OH), a protected cysteine analogue that serves as a precursor for N-terminal cysteine residues or as a tool for chemical ligation strategies.
This guide provides an in-depth technical comparison of methodologies for the successful synthesis and rigorous validation of peptides containing fTM-Thz-OH. We will delve into the nuances of solid-phase peptide synthesis (SPPS) for this sterically hindered amino acid, explore optimal strategies for its purification via High-Performance Liquid Chromatography (HPLC), and detail its characterization using Mass Spectrometry (MS). The causality behind experimental choices will be explained, offering a framework for robust and reproducible results.
The Strategic Advantage of this compound
The thiazolidine ring in fTM-Thz-OH serves as a stable, acid-labile protecting group for cysteine. The gem-dimethyl substitution at the 2 and 5 positions enhances this stability, preventing premature ring opening during peptide synthesis. The N-formyl group is of particular interest as it mimics a common post-translational modification in prokaryotes and mitochondria, which can be crucial for biological activity, particularly in the context of the innate immune system.[1] Furthermore, the thiazolidine can be readily converted to a native cysteine residue under mild acidic conditions post-synthesis, providing a strategic route for the introduction of a free thiol group.
Part 1: Solid-Phase Peptide Synthesis (SPPS) of fTM-Thz-OH Containing Peptides
The incorporation of fTM-Thz-OH into a peptide sequence via Fmoc-based SPPS presents challenges due to its steric hindrance. Both the bulky tetramethylthiazolidine ring and the N-formyl group can impede efficient coupling. Therefore, careful selection of coupling reagents and reaction conditions is paramount to achieving high yields and purity.
Experimental Workflow for SPPS
Caption: Workflow for SPPS incorporating fTM-Thz-OH.
Detailed Protocol for Coupling fTM-Thz-OH
-
Resin and Amino Acid Preparation:
-
Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl chloride for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.[2]
-
Prepare a solution of Fmoc-fTM-Thz-OH (e.g., 4 equivalents relative to resin loading) in a minimal amount of DMF.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the coupling reagent (e.g., 4 equivalents of HATU or HCTU) and a base (e.g., 8 equivalents of N,N-diisopropylethylamine, DIPEA) in DMF.
-
Add the coupling reagent solution to the dissolved Fmoc-fTM-Thz-OH and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times (overnight) or the use of microwave-enhanced SPPS can significantly improve efficiency.[3]
-
-
Monitoring and Capping:
-
After the coupling, perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, a second coupling is recommended.
-
If the coupling remains incomplete, cap any unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Comparison of Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is critical for overcoming the steric hindrance of fTM-Thz-OH. While standard carbodiimide reagents like DCC or DIC can be inefficient, modern aminium/uronium and phosphonium salt-based reagents offer superior performance.
| Coupling Reagent | Class | Advantages for Hindered Couplings | Considerations |
| HATU | Aminium Salt | High reactivity, forms highly activated OAt esters. Widely successful for hindered and N-methyl amino acids. | Can cause guanidinylation of the free amine if used in large excess. |
| HCTU | Aminium Salt | More cost-effective than HATU with comparable reactivity. Forms O-6-ClBt esters. | Can also lead to guanidinylation side reactions. |
| PyAOP | Phosphonium Salt | Excellent for coupling N-methyl and other sterically hindered amino acids. Does not cause guanidinylation. | Byproducts can be more difficult to wash away than those from aminium salts. |
| COMU | Aminium Salt | Based on the non-explosive Oxyma Pure additive. High coupling efficiency, comparable to HATU. Good solubility. | Relatively newer reagent, may be more expensive. |
Rationale: For fTM-Thz-OH, HATU or HCTU are excellent first choices due to their high reactivity. If guanidinylation side products become a concern, switching to a phosphonium-based reagent like PyAOP is a logical troubleshooting step.
Part 2: Alternative Synthetic Strategy: On-Resin N-Terminal Formylation
On-Resin Formylation Workflow
Caption: On-resin N-terminal formylation workflow.
Detailed Protocol for On-Resin Formylation
A recently developed, efficient one-pot procedure is highly recommended:[4]
-
Swell the deprotected peptide-resin in DMF.
-
Add pyridine (e.g., 10 equivalents) and formic acid (e.g., 10 equivalents).
-
Slowly add acetic anhydride (e.g., 5 equivalents) dropwise while stirring. The in-situ formation of a mixed anhydride is the active formylating agent.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with DMF and DCM before proceeding to cleavage.
Comparison of Synthetic Strategies
| Strategy | Pros | Cons |
| Direct Incorporation of fTM-Thz-OH | Guarantees the presence of the thiazolidine ring. Site-specific. | Requires synthesis/purchase of the modified amino acid. Coupling can be challenging. |
| On-Resin N-Terminal Formylation | Uses standard, readily available reagents. Can be very efficient (>90% yield).[4] | Only applicable for N-terminal formylation. Requires an additional on-resin reaction step. Potential for side reactions if other primary amines (e.g., Lys side chain) are unprotected. |
Part 3: HPLC Purification and Validation
Reversed-phase HPLC (RP-HPLC) is the gold standard for both the purification and analytical validation of synthetic peptides. The hydrophobicity of the fTM-Thz-OH moiety and any remaining side-chain protecting groups will significantly influence the chromatographic behavior of the peptide.
HPLC Workflow
Caption: HPLC purification and validation workflow.
Optimizing HPLC Separation
Column Selection: The choice of stationary phase is critical for resolving the target peptide from synthesis-related impurities (e.g., deletion sequences, incompletely deprotected peptides).
| Column Type | Stationary Phase | Characteristics & Best Use Cases |
| C18 (Octadecylsilane) | n-Alkyl | The workhorse for peptide separations. Provides excellent retention and resolution for a wide range of peptides. A 300Å pore size is recommended for peptides >20 amino acids to ensure good mass transfer. |
| C8 (Octylsilane) | n-Alkyl | Less retentive than C18. Can be beneficial for very hydrophobic peptides (like those containing fTM-Thz-OH), reducing elution times and improving peak shape.[3] |
| Phenyl-Hexyl | Aromatic | Offers alternative selectivity through π-π interactions with aromatic residues. Can be very effective at separating peptides that co-elute on C18 columns. |
| Polar-Embedded | e.g., C18 with embedded amide or carbamate groups | Provides different selectivity compared to standard C18 phases and can be more robust in highly aqueous mobile phases.[5] |
Comparative Strategy: For a peptide containing the hydrophobic fTM-Thz-OH, initial method development should be performed on a standard C18 column. If co-eluting impurities are observed, switching to a C8 column to reduce retention or a Phenyl-Hexyl column to exploit alternative selectivity is a logical next step.[3]
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Rationale: TFA acts as an ion-pairing agent, sharpening peaks and improving resolution. For LC-MS analysis, 0.1% formic acid can be substituted to reduce ion suppression, although this may lead to broader peaks.[6]
Gradient: A shallow gradient (e.g., 0.5-1% B per minute) is typically required for high-resolution separation of peptides.
Part 4: Mass Spectrometry (MS) Validation
MS is indispensable for confirming the identity and purity of the synthesized peptide. It provides an accurate mass measurement of the parent molecule and, through fragmentation analysis (MS/MS), confirms the amino acid sequence and the successful incorporation of fTM-Thz-OH.
Confirming Incorporation: High-Resolution Mass Measurement
The first step in MS validation is to confirm the molecular weight of the peptide. High-resolution mass spectrometers (e.g., Orbitrap, TOF) can provide a mass measurement with sub-ppm accuracy, allowing for unambiguous confirmation of the elemental composition.
| Peptide | Theoretical [M+H]⁺ | Observed [M+H]⁺ | Mass Error (ppm) |
| Model Peptide-fTM-Thz-OH | Calculated Value | Experimental Value | Calculated Value |
| Deletion Sequence | Calculated Value | Experimental Value | Calculated Value |
Validating Structure: Tandem MS (MS/MS) Fragmentation
To confirm the location of the fTM-Thz-OH residue, the peptide precursor ion is isolated and fragmented. The resulting fragment ions are then analyzed to reconstruct the sequence.
Fragmentation Techniques:
| Technique | Mechanism | Fragment Ion Types | Advantages for fTM-Thz-OH Peptides |
| CID (Collision-Induced Dissociation) | Collisional activation with an inert gas. | Primarily b and y ions (backbone cleavage). | Widely available, robust, and well-understood fragmentation patterns for standard peptides. |
| HCD (Higher-Energy Collisional Dissociation) | Beam-type CID in an HCD cell. | Primarily b and y ions, often with higher sequence coverage than CID. | Provides high-resolution fragment ion spectra (in an Orbitrap), aiding in confident identification.[7] |
| ETD (Electron-Transfer Dissociation) | Ion-ion reaction with a radical anion. | Primarily c and z ions (backbone cleavage). | Preserves labile modifications (like the N-formyl group) that can be lost in CID/HCD. Ideal for confirming the integrity of the fTM-Thz-OH residue.[7][8] |
Expected Fragmentation of the fTM-Thz-OH Residue:
Under CID/HCD, the N-formyl group may be lost as a neutral loss of 28 Da (CO). The thiazolidine ring itself is relatively stable but can undergo characteristic fragmentation. However, the most informative fragments will be the b and y ions that bracket the modified residue, confirming its position in the sequence.
Using ETD is highly advantageous as it is less likely to induce the loss of the formyl group, providing clearer evidence of its presence. The resulting c and z ions will definitively pinpoint the location of the fTM-Thz-OH residue.
Conclusion
The successful synthesis and validation of peptides incorporating this compound is a multi-step process that demands careful consideration of the unique chemical properties of this modified amino acid. By employing potent coupling reagents such as HATU or PyAOP, the challenges of its steric hindrance can be overcome. Alternatively, on-resin N-formylation provides a viable and efficient strategy for introducing the N-formyl moiety post-synthesis.
Rigorous validation is achieved through a systematic approach to RP-HPLC, comparing different column chemistries to achieve optimal purity. Finally, the combination of high-resolution MS for accurate mass determination and complementary fragmentation techniques like HCD and ETD provides unambiguous confirmation of both the successful incorporation and the structural integrity of the fTM-Thz-OH residue within the peptide sequence. This comprehensive approach ensures the generation of high-quality, well-characterized peptides for downstream applications in drug discovery and chemical biology.
References
-
Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns. (2025). ResearchGate. [Link]
-
Fast On-Resin N-Formylation of Peptides. (2023). ChemistryViews. [Link]
-
Solid Phase Formylation of N-Terminus Peptides. (2016). National Center for Biotechnology Information. [Link]
-
Synthesis of N-formylated peptide: (a) Fmoc deprotection of preloaded resin... (n.d.). ResearchGate. [Link]
-
Solid Phase Formylation of N-Terminus Peptides. (2016). ResearchGate. [Link]
-
CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2012). Walsh Medical Media. [Link]
-
Reverse Phase Column Choice Affects Peptide Purity. (n.d.). Teledyne ISCO. [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2012). Walsh Medical Media. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
-
Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides. (n.d.). MAC-MOD Analytical. [Link]
-
Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. (n.d.). National Center for Biotechnology Information. [Link]
-
ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. (n.d.). National Center for Biotechnology Information. [Link]
-
Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. (n.d.). University of Oxford. [Link]
-
Suppression of Formylation Provides an Alternative Approach to Vacant Codon Creation in Bacterial In Vitro Translation. (2020). National Center for Biotechnology Information. [Link]
-
Site‐Selective Installation of N ϵ ‐Modified Sidechains into Peptide and Protein Scaffolds via Visible‐Light‐Mediated Desulfurative C–C Bond Formation. (n.d.). National Center for Biotechnology Information. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]
-
A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. (2015). National Center for Biotechnology Information. [Link]
-
Collision-induced dissociation (CID) of peptides and proteins. (2005). National Center for Biotechnology Information. [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2006). ResearchGate. [Link]
-
Peptide ion fragmentation in mass spectrometry. (2011). University of Alabama at Birmingham. [Link]
-
The Forgotten Fragments. (2011). European Pharmaceutical Review. [Link]
Sources
- 1. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. teledynelabs.com [teledynelabs.com]
- 4. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic Acid
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you synthesize and utilize. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (CAS No. 55234-12-3), a specialized thiazolidine derivative. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Core Safety Directives & Hazard Identification
Before handling or preparing for disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified with a significant health hazard that dictates stringent handling protocols.
Primary Hazard:
-
GHS Hazard Statement H318: Causes serious eye damage. [1]
This classification necessitates the mandatory use of appropriate Personal Protective Equipment (PPE) at all times.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are required. Standard safety glasses are insufficient.[1][2]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[2]
-
Body Protection: A standard lab coat is necessary to prevent skin contact.[1][2]
-
Work Area: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any potential aerosols or dust.[2]
The Causality of Waste Segregation: Preventing Unforeseen Reactions
The molecular structure of this compound—a carboxylic acid—governs its reactivity and dictates its disposal pathway. Improper segregation of chemical waste is a primary cause of laboratory incidents. Carboxylic acids, as a class, are incompatible with a range of other chemicals.[2] Mixing this waste stream with others can lead to violent exothermic reactions, gas evolution, or the formation of more hazardous substances.
Critical Incompatibilities:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): Will cause a strong and potentially violent exothermic neutralization reaction.
-
Oxidizing Agents (e.g., nitric acid, peroxides): Can lead to vigorous, unpredictable, and potentially explosive reactions.
-
Reducing Agents: Incompatible.[2]
-
Metals: May react to produce flammable hydrogen gas.[2]
Therefore, the first principle of disposal is strict segregation. Never mix this compound waste with inorganic acids, bases, or other reactive waste streams. [2][3]
Step-by-Step Disposal Protocol for Concentrated & Contaminated Waste
Concentrated forms of this compound, or solutions contaminated with other hazardous materials (e.g., solvents, metals), must be disposed of as hazardous waste.[2] Drain disposal is strictly prohibited.
Step 1: Select and Prepare the Waste Container
-
Choose a container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.[2] Ensure the container is clean, dry, and has a secure, leak-proof cap.[3][4]
-
The container must be free of external contamination.[3]
Step 2: Label the Container Correctly
-
Proper labeling is a regulatory requirement and is crucial for safety.[3][4] Affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must include:
Step 3: Accumulate Waste Safely
-
While adding waste, keep the container within a designated Satellite Accumulation Area (SAA) in the lab.
-
Use secondary containment (e.g., a plastic tub) for the liquid waste container to mitigate spills.[4]
-
Crucially, do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.[2] Some guidelines recommend a more conservative 75% fill level.[3]
-
Keep the container securely closed at all times except when actively adding waste.[4]
Step 4: Arrange for Final Disposal
-
Once the container is full (or waste is no longer being generated), contact your institution's EHS department to schedule a waste pickup.[2][4]
-
Final disposal must be carried out by a licensed hazardous waste management company, which will typically use high-temperature incineration or other approved methods.[3][5]
Protocol for Dilute, Uncontaminated Aqueous Solutions (<10%)
In some jurisdictions, dilute and uncontaminated aqueous solutions of certain common carboxylic acids may be neutralized for drain disposal.[2][4] However, for a specialized research chemical like this, this practice is strongly discouraged without explicit, written permission from your institution's EHS department. The primary and recommended route is always collection as hazardous waste.
If EHS approval is granted, the following neutralization procedure must be followed precisely:
Step 1: Verification and Preparation
-
Confirm that the solution is less than 10% concentration and contains no other hazardous contaminants (e.g., heavy metals, solvents).[4]
-
Perform the entire procedure in a chemical fume hood while wearing all mandatory PPE.[2]
Step 2: Neutralization
-
Place the acidic solution in a suitably large beaker with a magnetic stir bar.
-
Slowly and carefully add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium carbonate solution, portion by portion with constant stirring.[2]
-
Be prepared for an exothermic reaction and the evolution of carbon dioxide gas (effervescence). Add the base slowly to control the reaction rate.
-
Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.
Step 3: Final pH Adjustment and Disposal
-
Continue adding the base until the pH of the solution is stable within a neutral range, typically between 6.0 and 8.0.[2][4]
-
Once neutralized, the solution can be poured down the drain with a copious amount of running water (at least a 20-fold excess) to ensure complete dilution in the sanitary sewer system.[2]
Spill Management Protocol
Accidents can happen, and a prepared response is critical to mitigating risk.
For Minor Spills (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Ensure you are wearing full PPE.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[2] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[2]
-
Decontaminate the spill area with a suitable cleaning agent and wipe clean.
For Major Spills (Outside of a fume hood or a large volume):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.[2]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Data & Workflow Summaries
Quantitative Disposal Parameters
| Parameter | Guideline | Rationale | Source |
| Waste Category | Hazardous Organic Acid Waste | Corrosive nature and potential environmental impact. | [2][3] |
| Container Type | High-Density Polyethylene (HDPE) or Glass | Chemical compatibility with carboxylic acids. | [2][4] |
| Incompatible Materials | Bases, Oxidizing Agents, Reducing Agents, Metals | Prevents violent exothermic or other dangerous reactions. | [2][3] |
| Max Fill Level | 90% of container capacity | Allows for vapor expansion, prevents spills during handling. | [2] |
| Neutralization Target pH | 6.0 - 8.0 | Ensures the waste is non-corrosive before drain disposal (if permitted). | [2][4] |
| Primary Disposal Route | EHS / Licensed Hazardous Waste Contractor | Ensures regulatory compliance and environmental safety. | [2][3][4] |
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the correct disposal path for this compound.
Caption: Disposal decision workflow for the subject compound.
References
-
This compound Safety Data Sheet. (n.d.). XiXisys. Retrieved from [Link]
-
Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
Sources
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 55234-12-3 Name: this compound [xixisys.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Comprehensive Guide to the Safe Handling of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (CAS No. 55234-12-3). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes available data on structurally similar molecules to establish a robust framework for its safe handling, storage, and disposal. Our primary objective is to empower you with the knowledge to mitigate risks and foster a secure laboratory environment.
Understanding the Compound: An Evidence-Based Hazard Assessment
Studies on thiazolidine-4-carboxylic acid have indicated potential toxicity. For instance, research on rats has shown that it can affect glutathione levels in various organs.[4] Furthermore, some thiazolidine derivatives have been associated with neurotoxicity.[5] A Safety Data Sheet for a structurally analogous compound, (R)-3-Acetylthiazolidine-4-carboxylic acid, explicitly warns of serious eye irritation.[6] Given these findings, it is prudent to treat this compound as a potentially hazardous substance.
Key Inferred Hazards:
-
Eye Irritation: High potential for causing serious eye irritation.
-
Skin Irritation: Possible skin irritant upon prolonged or repeated contact.
-
Respiratory Tract Irritation: Potential for irritation if inhaled as a dust or aerosol.
-
Unknown Systemic Effects: The full systemic toxicity profile is unknown.
Due to these potential hazards, stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is imperative.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the minimum required PPE for any procedure involving this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Double-gloving with nitrile gloves | Nitrile gloves offer good chemical resistance. Double-gloving minimizes the risk of exposure from a single glove failure. Ensure gloves meet ASTM D6978 standards for chemotherapy gloves as a best practice for handling potentially hazardous compounds.[7] |
| Eyes | Chemical safety goggles | Provides a seal around the eyes to protect against splashes and fine particulates. Standard safety glasses with side shields are insufficient.[8] |
| Face | Face shield (in addition to goggles) | A face shield should be worn whenever there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.[8] |
| Body | Polyethylene-coated polypropylene gown or equivalent | A disposable gown that is resistant to chemical permeation is essential to protect against skin contact. Standard cloth lab coats are not recommended as they can absorb chemicals.[7] |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. A full chemical cartridge respirator may be necessary for large spills.[8] |
This multi-layered approach to PPE creates a robust barrier between the researcher and the chemical, significantly reducing the risk of accidental exposure.[8][9]
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is critical for maintaining a safe working environment.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a refrigerator at 2-8°C in a tightly sealed container.[1] Ensure the storage location is clearly labeled with the compound's identity and associated hazards.
Handling and Experimental Procedures
All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.
-
Weighing: Use a disposable weigh boat. Handle the solid compound gently to avoid generating dust.
-
Solution Preparation: Add the solid to the solvent slowly. If sonication is required, ensure the vessel is securely capped.
-
Post-Handling: After use, decontaminate all surfaces in the fume hood. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly after removing gloves.
Spill Management
In the event of a spill, a calm and methodical response is crucial.
Spill Response Workflow:
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound|lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. Thiazolidine-4-carboxylic acid toxicity and glutathione levels in various organs of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Thiazolidine carboxylic acid toxicity. A review of 78 cases (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. pppmag.com [pppmag.com]
- 9. Wound Care, Eye Diagnostics & Surgical Kits | Trusetal [tshs.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
